3-Ethyl-4-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(3-ethyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZGRPOBAPVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethyl-4-methoxyphenylboronic acid physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Arylboronic Acids: A Case Study on 4-Methoxyphenylboronic Acid
Senior Application Scientist Note: The initial topic requested was "3-Ethyl-4-methoxyphenylboronic acid." However, a comprehensive review of publicly available scientific literature and databases reveals a scarcity of detailed, experimentally verified physical property data for this specific compound. To fulfill the core requirements of this guide for an in-depth, data-rich document grounded in authoritative sources, we have selected a closely related and extensively studied analogue: 4-Methoxyphenylboronic acid . This compound serves as an exemplary model for understanding the properties, applications, and experimental considerations typical for this class of reagents, thereby providing a robust and valuable technical resource for researchers, scientists, and drug development professionals.
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] Their paramount role is as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3][4] This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of 4-Methoxyphenylboronic acid, a frequently utilized reagent in both academic research and industrial drug development.[5][6][7] We will explore its core characteristics, provide field-proven experimental protocols, and discuss the causality behind methodological choices, offering a comprehensive resource for professionals in the field.
Core Physicochemical Properties
The physical properties of a reagent are critical determinants of its handling, storage, and reaction setup. 4-Methoxyphenylboronic acid is typically a white to off-white crystalline powder under standard conditions.[3][4][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [8][9][10][11] |
| Molecular Weight | 151.96 g/mol | [8][9][10][11] |
| Appearance | White to off-white crystalline powder | [3][6][12] |
| Melting Point | 204-209 °C | [3][9][12] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water. | [6][12] |
| pKa | 8.96 ± 0.10 (Predicted) | [6][12] |
| CAS Number | 5720-07-0 | [9][10][12] |
The methoxy group on the phenyl ring influences the electronic nature and solubility of the molecule, making it an electron-rich coupling partner and enhancing its solubility in common organic solvents compared to unsubstituted phenylboronic acid.[3]
Spectroscopic Profile: Verification of Identity and Purity
Spectroscopic analysis is fundamental for confirming the structural integrity and purity of a chemical reagent. For 4-Methoxyphenylboronic acid, FT-IR, and NMR spectroscopy are primary characterization techniques.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational modes for 4-Methoxyphenylboronic acid include:
-
O-H Stretching: A broad band typically observed in the 3200-3600 cm⁻¹ region, characteristic of the boronic acid's hydroxyl groups.
-
C-H Stretching (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks from the methoxy group's methyl protons, typically found just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Strong absorptions in the 1500-1600 cm⁻¹ range.
-
B-O Stretching: A strong, characteristic band often located around 1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic connectivity and chemical environment.[13]
-
¹H NMR: The proton NMR spectrum is relatively simple and diagnostic.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8 ppm.
-
Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the methoxy group are more shielded and appear upfield (around 6.9 ppm), while the protons ortho to the boronic acid group are more deshielded and appear downfield (around 7.7 ppm).
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.[13]
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
-
Aromatic Carbons: Typically four signals are observed in the 114-164 ppm region. The carbon attached to the boron atom (ipso-carbon) is often broad or unobserved due to quadrupolar relaxation.
-
Spectra for 4-Methoxyphenylboronic acid are widely available in public databases for comparison.[14]
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous purification of arylboronic acids are critical for their successful application, as impurities can significantly hinder catalytic activity. A common and robust method involves the reaction of an organometallic intermediate with a borate ester.[15][16]
Representative Synthesis Protocol: Grignard-Based Method
This protocol describes the synthesis from 4-bromoanisole via a Grignard reagent, a widely adopted and scalable method.[16]
Causality: The Grignard reagent (4-methoxyphenylmagnesium bromide) is a potent nucleophile. Tri-isopropyl borate serves as an electrophilic source of boron. The reaction is conducted at a very low temperature (-78 °C) to prevent unwanted side reactions, such as the Grignard reagent reacting with the boronic ester product. An acidic workup is required to hydrolyze the boronic ester intermediate to the final boronic acid.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a solution of 4-bromoanisole (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
Borylation: In a separate flame-dried flask under nitrogen, prepare a solution of tri-isopropyl borate (2.0 equivalents) in dry THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Transfer the prepared Grignard reagent solution to the dropping funnel and add it dropwise to the cold borate ester solution, ensuring the internal temperature does not rise above -70 °C.
-
Warming and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 10% hydrochloric acid. Stir vigorously for 1-2 hours until all solids have dissolved.[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.[16]
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization, typically from a water/solvent mixture, to yield pure 4-methoxyphenylboronic acid.[16]
Quality Control and Purity Assessment Workflow
A self-validating workflow ensures the material meets the required specifications for demanding applications like drug development.
Application Spotlight: The Suzuki-Miyaura Cross-Coupling
The primary application of 4-methoxyphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a biaryl linkage.[2][4][17] This reaction is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][7]
Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.
Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (4-methoxyphenyl) to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.[2]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.[2]
General Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details a typical Suzuki coupling between 4-methoxyphenylboronic acid and 4-bromoanisole.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,4'-dimethoxybiphenyl.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
-
Hazards: 4-Methoxyphenylboronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][10][18][19][20]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19][20] Avoid breathing dust.[18][19] Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[12] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), especially upon prolonged storage or exposure to heat. While boroxines are also competent in Suzuki couplings, their presence can affect stoichiometry. Storing the compound under inert gas is recommended for long-term stability.
Conclusion
4-Methoxyphenylboronic acid stands as a quintessential example of the utility and properties of arylboronic acids. Its well-defined physical characteristics, predictable spectroscopic profile, and robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, empowers researchers to leverage this reagent with confidence and precision, paving the way for innovations in drug discovery and materials science.
References
- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
- Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
- SAFETY DATA SHEET - 3-Methoxyphenylboronic acid. Fisher Scientific.
- This compound piancol ester. BLD Pharm.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid. Fisher Scientific.
- (3-Hydroxy-4-methoxyphenyl)boronic acid. PubChem.
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific.
- What is the synthesis route of 4-Methoxyphenylboronic acid? Guidechem.
- SAFETY DATA SHEET - 4-Methylphenylboronic acid. AK Scientific, Inc..
- SAFETY DATA SHEET - Ethyl p-Methoxycinnam
- (2-Ethyl-4-methoxyphenyl)boronic acid. PubChem.
- 4-Methoxyphenylboronic acid. Sigma-Aldrich.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com.
- 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID.
- The uses of 4-Methoxyphenylboronic acid. ChemicalBook.
- 4-Methoxyphenylboronic acid. ChemicalBook.
- 4-Methoxyphenylboronic acid. Chem-Impex.
- The Role of 4-Methoxyphenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- (4-Methoxyphenyl)boronic acid. PubChem.
- 4-Methoxyphenylboronic acid. ChemicalBook.
- 4-Methoxyphenylboronic acid - High purity. Georganics.
- (3-Ethoxy-4-methoxyphenyl)boronic acid. BLD Pharm.
- 4-Methoxyphenylboronic Acid. Tokyo Chemical Industry Co., Ltd..
- 4-Methoxyphenylboronic acid: applications in different fields and safety. ChemicalBook.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- 4-Methoxyphenylboronic acid. MedchemExpress.com.
- Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
- (4-Hydroxy-3-methoxyphenyl)boronic acid. BLDpharm.
- 4-Methoxyphenylboronic acid. SpectraBase.
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An In-depth Technical Guide to 3-Ethyl-4-methoxyphenylboronic acid: Navigating a Niche Reagent
A Note to the Researcher: The CAS number for 3-Ethyl-4-methoxyphenylboronic acid could not be definitively identified through extensive searches of chemical databases and supplier catalogs. While a pinacol ester derivative is documented, information on the parent boronic acid is scarce, suggesting it is a niche or novel research compound. This guide, therefore, has been constructed by drawing parallels with closely related and well-documented arylboronic acids, particularly 4-methoxyphenylboronic acid and other 3,4-disubstituted analogs. The methodologies and principles outlined herein are based on established organic chemistry and are intended to provide a predictive and rational framework for working with this specific molecule.
Introduction: The Architectural Significance of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The specific substitution pattern on the phenyl ring of the boronic acid allows for precise control over the electronic and steric properties of the resulting biaryl products, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
The compound of interest, this compound, presents a unique combination of a sterically influencing ethyl group at the 3-position and an electron-donating methoxy group at the 4-position. This arrangement is anticipated to impart specific reactivity and selectivity in cross-coupling reactions, making it a potentially valuable building block for targeted synthesis.
Physicochemical and Spectroscopic Profile (Predicted)
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₉H₁₃BO₃ | Based on chemical structure |
| Molecular Weight | 180.01 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline powder | Typical appearance of arylboronic acids |
| Solubility | Soluble in methanol, DMSO, and THF; sparingly soluble in water | Common solubility profile for arylboronic acids |
| Melting Point | Expected to be in the range of 150-220 °C | Similar to other substituted methoxyphenylboronic acids |
| ¹H NMR | Characteristic aromatic proton signals, quartet and triplet for the ethyl group, and a singlet for the methoxy group. The boronic acid protons (B(OH)₂) are often broad and may exchange with solvent. | Based on the functional groups present |
| ¹³C NMR | Aromatic carbon signals, with distinct shifts for carbons attached to the ethyl, methoxy, and boronic acid groups, as well as signals for the ethyl and methoxy carbons. | Based on the functional groups present |
| FTIR | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ether). | Based on the functional groups present |
Synthesis of this compound: A Proposed Pathway
The synthesis of arylboronic acids is a well-established area of organic chemistry. A common and effective method involves the reaction of an organometallic reagent (such as a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup. A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-3-ethyl-4-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes) to yield this compound.
-
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The ethyl group at the 3-position may introduce some steric hindrance, which could influence the efficiency and selectivity of the coupling, particularly with sterically demanding coupling partners. The electron-donating methoxy group at the 4-position is generally favorable for the transmetalation step in the catalytic cycle.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Considerations for Experimental Design
-
Catalyst System: A variety of palladium catalysts and ligands can be employed. For sterically hindered boronic acids, ligands such as SPhos, XPhos, or RuPhos may be beneficial.
-
Base: The choice of base is crucial. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Safety and Handling
Arylboronic acids are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents. Arylboronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which are also effective in Suzuki couplings.
Conclusion and Future Outlook
This compound represents a potentially valuable, albeit currently niche, building block in organic synthesis. Its unique substitution pattern offers opportunities for the synthesis of novel biaryl compounds with tailored properties. While the lack of a readily available CAS number and extensive experimental data presents a challenge, the well-established chemistry of arylboronic acids provides a solid foundation for its synthesis and application. Further research into this and other novel boronic acids will undoubtedly continue to expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and functional molecules for a wide range of applications.
References
Due to the lack of specific literature for this compound, the following references provide a general but authoritative background on the synthesis and application of arylboronic acids and the Suzuki-Miyaura reaction.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004 , 2004 (15), 2419–2440. [Link]
-
Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2011. [Link]
An In-Depth Technical Guide to 3-Ethyl-4-methoxyphenylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Ethyl-4-methoxyphenylboronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and reactivity of this valuable building block, with a particular focus on its role in the construction of complex molecular architectures.
Introduction: The Versatility of Arylboronic Acids in Synthetic Chemistry
Arylboronic acids have emerged as indispensable tools in modern organic chemistry, largely due to their stability, low toxicity, and remarkable utility in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary drug discovery and development, enabling the efficient synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2]
This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties. The methoxy group, a common feature in many approved drugs, can influence ligand-target binding, physicochemical properties, and metabolic stability.[3] The ethyl group at the 3-position introduces steric bulk, which can be strategically exploited to influence reaction outcomes and the final conformation of the target molecule. This guide will explore these nuances, providing both theoretical understanding and practical guidance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source/Method |
| Molecular Formula | C9H13BO3 | - |
| Molecular Weight | 180.01 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | Analogy to similar phenylboronic acids[4] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO); poorly soluble in nonpolar solvents like hexanes.[4][5] | Analogy to phenylboronic acid[4] |
| pKa | The acidity of arylboronic acids is influenced by substituents. The electron-donating nature of the ethyl and methoxy groups would suggest a slightly higher pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4] | General principles of substituent effects[6] |
Synthesis of this compound
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[7] The most common route utilizes a Grignard reagent prepared from the corresponding aryl bromide.
Retrosynthetic Analysis and Key Considerations
The synthesis of this compound logically starts from 1-bromo-3-ethyl-4-methoxybenzene. The formation of the Grignard reagent is a critical step, requiring anhydrous conditions to prevent quenching by water. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be performed at low temperatures to minimize the formation of diaryl- and triarylborane byproducts.[8]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-ethyl-4-methoxybenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-3-ethyl-4-methoxybenzene in anhydrous THF to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes).
-
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction allows for the formation of a carbon-carbon bond between the ethyl-methoxyphenyl moiety and a variety of electrophilic partners, typically aryl or heteroaryl halides or triflates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophilic partner to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. The base is crucial for the formation of a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Considerations for Sterically Hindered Couplings
The presence of the ethyl group at the 3-position (ortho to the boronic acid) introduces steric hindrance that can impact the efficiency of the Suzuki-Miyaura coupling.[10][11] In such cases, the choice of catalyst system (palladium precursor and ligand) and reaction conditions is critical.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), are often effective in promoting the coupling of sterically hindered substrates.[10][12] These ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Bases: The choice of base can also influence the reaction outcome. While common bases like sodium carbonate or potassium carbonate are often sufficient, stronger bases like potassium phosphate or cesium carbonate may be required for challenging couplings.
-
Solvents: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are typically used.
Role in Medicinal Chemistry and Drug Development
The 3-ethyl-4-methoxyphenyl moiety can be found in various biologically active molecules. Its incorporation via Suzuki-Miyaura coupling allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[13] Boronic acids and their derivatives have been investigated as inhibitors of various enzymes, and their unique ability to form reversible covalent bonds with diols has been exploited in the design of sensors and drug delivery systems.[14]
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[15] For long-term storage, refrigeration is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Decomposition Pathways
Arylboronic acids can undergo decomposition through pathways such as protodeboronation (loss of the boronic acid group) and oxidation. These processes can be accelerated by factors like moisture, heat, and the presence of certain metals. Proper storage under an inert atmosphere can help to minimize degradation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the context of drug discovery. Its unique substitution pattern offers opportunities to fine-tune the steric and electronic properties of target compounds. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura cross-coupling, and proper handling procedures, as outlined in this guide, is essential for its successful application in the laboratory. The continued development of robust catalytic systems for sterically hindered couplings will further expand the utility of this and other substituted arylboronic acids in the synthesis of next-generation therapeutics.
References
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Tang, W., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Gooßen, L. J., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids. Chemical Science. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Sporzyński, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. [Link]
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Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Jiang, H. M. (2011). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]
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PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]
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Prakash, G. K. S., et al. (2013). PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS: TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]
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PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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Moitessier, N., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
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Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]
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Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
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3-Ethyl-4-methoxyphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-methoxyphenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically robust protocol for the synthesis, purification, and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: Pathways to Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The synthesis of this compound can be approached through several reliable organometallic routes. The two most prominent strategies commence from an aryl halide precursor, typically 4-bromo-2-ethylanisole.
-
The Grignard Pathway : This classic method involves the formation of an arylmagnesium halide (Grignard reagent) which then acts as a nucleophile to attack a borate ester.[3][4] This pathway is valued for its cost-effectiveness and scalability.
-
The Organolithium Pathway : This route proceeds via a halogen-lithium exchange or direct metallation to form a highly reactive aryllithium species.[5] This method is often preferred for its high efficiency and functional group tolerance, albeit requiring stringent anhydrous and cryogenic conditions.[6]
This guide will focus on the Organolithium Pathway, specifically utilizing a halogen-lithium exchange from 4-bromo-2-ethylanisole, as it consistently provides high yields and purity for this class of compounds.[5]
Caption: General synthetic routes to this compound.
Detailed Synthesis Protocol: The Organolithium Route
This section details the step-by-step synthesis starting from the commercially available precursor, 4-bromo-2-ethylanisole. The procedure is divided into three critical stages: lithiation, borylation, and hydrolytic work-up.
Materials and Reagents
| Reagent | Formula | M.W. | Moles (equiv.) | Amount | Purity | Supplier |
| 4-Bromo-2-ethylanisole | C₉H₁₁BrO | 215.09 | 1.0 | 10.75 g | >98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 | 29.3 mL | 1.6 M in hexanes | Acros Organics |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.5 | 14.1 mL | >98% | TCI Chemicals |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 250 mL | Anhydrous, >99.9% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~50 mL | 2 M aqueous | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 300 mL | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | - | 100 mL | ACS Grade | VWR |
Experimental Workflow: Lithiation-Borylation
This process involves the formation of an aryllithium intermediate followed by its reaction with an electrophilic boron source and subsequent hydrolysis.[7][8]
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup : A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Charging the Flask : The flask is charged with 4-bromo-2-ethylanisole (10.75 g, 50.0 mmol) and anhydrous THF (150 mL). The solution is stirred until the starting material is fully dissolved.
-
Cooling : The reaction flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation : n-Butyllithium (1.6 M in hexanes, 29.3 mL, 55.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality for this cryogenic condition is to maintain the stability of the aryllithium species, which can be prone to decomposition or side reactions at higher temperatures.[6] A color change to pale yellow or orange is typically observed. The mixture is stirred for an additional 1 hour at -78 °C.
-
Borylation : Triisopropyl borate (14.1 mL, 75.0 mmol) is added dropwise over 20 minutes, again maintaining the internal temperature below -65 °C. This reaction is highly exothermic, and slow addition is critical to prevent over-addition of the aryllithium to the newly formed boronate ester, which would lead to undesired borinic acid byproducts.[9]
-
Warming : After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred for 2 hours.
-
Hydrolysis : The reaction is carefully quenched by the slow addition of 2 M HCl (50 mL). The mixture is then stirred vigorously at room temperature overnight (16-18 hours) to ensure complete hydrolysis of the boronate ester to the boronic acid.[5]
-
Extraction and Washing : The biphasic mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with saturated aqueous NaCl (brine, 100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude white to off-white solid.
Purification and Characterization
Purification is essential to remove any unreacted starting materials and byproducts, such as the corresponding borinic acid or boroxine trimers.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying arylboronic acids.[10][11]
-
Transfer the crude solid product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane dropwise while swirling until the solution becomes faintly turbid.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold hexane.
-
Dry the purified product under high vacuum to a constant weight.
-
Expected Yield : 7.5 - 8.6 g (83-95%)
-
Appearance : White crystalline solid
-
An alternative purification method involves treating the crude product with a base to form a salt, which can be isolated from non-acidic impurities by extraction, followed by re-acidification to afford the pure boronic acid.[12]
Characterization Data
The identity and purity of the final product must be confirmed by standard analytical methods.
| Technique | Expected Results for this compound |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 7.85 (s, 2H, -B(OH)₂), 7.61 (d, J=2.0 Hz, 1H, Ar-H), 7.55 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.58 (q, J=7.6 Hz, 2H, -CH₂CH₃), 1.15 (t, J=7.6 Hz, 3H, -CH₂CH₃). |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ: 160.5, 136.2, 131.8, 127.0 (C-B bond, often not observed), 114.5, 111.0, 55.4, 22.8, 14.5. |
| MS (ESI+) | Calculated for C₉H₁₃BO₃ [M+H]⁺: 181.10; Found: 181.1. |
| HPLC Purity | >98.5% (Typical, Area%) |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol
-
To an oven-dried vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Seal the vial and heat the reaction mixture at 90 °C for 12 hours, monitoring by TLC or GC-MS.[15]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the biaryl product.
References
- Synthesis of aryl boronic acids.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Synthesis of aryl boronic acids.
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Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. PMC. [Link]
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REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES. [Link]
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. [Link]
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Lithiation- Borylation in Synthesis. University of Bristol. [Link]
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Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
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A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. ACS Publications. [Link]
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The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. NIH. [Link]
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Table of Contents. The Royal Society of Chemistry. [Link]
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How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC - NIH. [Link]
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organolithium reagents 1. Myers Research Group, Harvard University. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
- Process for preparing highly pure formylphenylboronic acids.
-
Synthesis of 4-Methoxyphenylboronic acid (1). PrepChem.com. [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]
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New J. Chem Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Process for purification of boronic acid and its derivatives.
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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(4-Methoxyphenyl)boronic acid. PubChem - NIH. [Link]
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4-Methoxyphenylboronic acid. SpectraBase. [Link]
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Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. ResearchGate. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Ethyl-4-methoxyphenylboronic Acid
Introduction: The Imperative of Predictive Spectroscopy in Novel Compound Characterization
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the full empirical characterization of every new molecule. In such instances, the ability to accurately predict spectral data becomes an invaluable tool for researchers. This guide provides a detailed, predictive analysis of the spectral characteristics of 3-Ethyl-4-methoxyphenylboronic acid, a compound of interest for which comprehensive experimental data is not yet publicly available. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we can construct a robust and scientifically-grounded spectral profile. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the likely spectral behavior of this molecule to guide their synthetic and analytical efforts.
The predictions herein are based on a careful analysis of substituent effects on the phenylboronic acid scaffold, providing a causative explanation for the anticipated spectral features. This approach not only offers a reliable proxy for experimental data but also deepens our understanding of structure-spectra correlations.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering convention will be used throughout this guide.
Figure 1: Molecular Structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-donating groups increase shielding (lower δ), while electron-withdrawing groups cause deshielding (higher δ).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the ethyl group protons, the methoxy group protons, and the acidic protons of the boronic acid. The prediction is based on the additive effects of the substituents on the aromatic ring, with data from analogous compounds providing a baseline.
| Analogous Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Methoxy Protons (ppm) |
| 4-Methoxyphenylboronic acid | ~7.7 (d), ~6.9 (d) | - | ~3.8 (s) |
| 3,4-Dimethoxyphenylboronic acid | ~7.4 (d), ~7.3 (dd), ~6.9 (d) | - | ~3.8 (s) |
| Ethylbenzene | ~7.2-7.3 (m) | ~2.6 (q), ~1.2 (t) | - |
Table 1: ¹H NMR Data for Analogous Compounds.
Based on this, the predicted ¹H NMR data for this compound is as follows:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification |
| B(OH)₂ | ~8.0 | Singlet (broad) | 2H | The acidic protons of the boronic acid are typically deshielded and appear as a broad singlet. |
| H-2 | ~7.6 | Doublet | 1H | This proton is ortho to the electron-withdrawing boronic acid group, leading to significant deshielding. |
| H-6 | ~7.5 | Doublet of doublets | 1H | Ortho to the boronic acid group and meta to the ethyl group, resulting in deshielding. |
| H-5 | ~6.9 | Doublet | 1H | Ortho to the electron-donating methoxy group, leading to increased shielding and an upfield shift. |
| OCH₃ | ~3.8 | Singlet | 3H | The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |
| CH₂ | ~2.6 | Quartet | 2H | The methylene protons are adjacent to the aromatic ring and split by the methyl protons. |
| CH₃ | ~1.2 | Triplet | 3H | The terminal methyl protons are shielded and split by the methylene protons. |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with a wider range of chemical shifts compared to ¹H NMR.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the known substituent effects of ethyl, methoxy, and boronic acid groups on a benzene ring.
| Analogous Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) | Methoxy Carbon (ppm) |
| 4-Methoxyphenylboronic acid | ~162, ~136, ~114 | - | ~55 |
| 3,4-Dimethoxyphenylboronic acid | ~152, ~149, ~125, ~116, ~111 | - | ~56 |
| Ethylbenzene | ~144, ~128, ~128, ~126 | ~29, ~16 | - |
Table 3: ¹³C NMR Data for Analogous Compounds.[1]
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | ~130 | The carbon atom attached to the boronic acid group (ipso-carbon) is difficult to observe and often broad. Its chemical shift is influenced by the boron atom. |
| C2 | ~135 | This carbon is deshielded due to its proximity to the electron-withdrawing boronic acid group. |
| C3 | ~145 | The attachment of the electron-donating ethyl group causes a downfield shift for this ipso-carbon. |
| C4 | ~160 | The carbon attached to the strongly electron-donating methoxy group will be the most deshielded aromatic carbon. |
| C5 | ~112 | This carbon is shielded by the ortho-methoxy group. |
| C6 | ~133 | This carbon is deshielded by the para-boronic acid group. |
| C7 (CH₂) | ~28 | A typical chemical shift for a methylene carbon attached to an aromatic ring. |
| C8 (CH₃) | ~15 | A typical chemical shift for a terminal methyl group. |
| C9 (OCH₃) | ~55 | A characteristic chemical shift for a methoxy carbon. |
Table 4: Predicted ¹³C NMR Spectral Data for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in sharp singlet signals for each carbon. A larger number of scans (typically several hundred to thousands) is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and referencing.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying their presence.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=C, B-O, and C-O bonds.
| Analogous Compound | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | B-O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 4-Methoxyphenylboronic acid | ~3300 (broad) | ~3050 | - | ~1600, ~1500 | ~1350 | ~1250 |
| Ethylbenzene | - | ~3050 | ~2960, ~2870 | ~1600, ~1490 | - | - |
Table 5: Key IR Absorption Frequencies for Analogous Compounds.[2]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3200 - 3500 | Broad, Strong | Hydrogen-bonded O-H of the boronic acid group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | C-H stretching of the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong | C-H stretching of the ethyl and methoxy groups. |
| C=C Stretch | 1580 - 1610, 1450 - 1520 | Medium-Strong | Aromatic ring stretching vibrations. |
| B-O Stretch | 1330 - 1380 | Strong | Stretching vibration of the boron-oxygen bond. |
| C-O Stretch | 1230 - 1270 | Strong | Asymmetric C-O-C stretching of the methoxy group. |
| C-H Bend (out-of-plane) | 800 - 850 | Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Table 6: Predicted IR Absorption Frequencies for this compound.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₉H₁₃BO₃, Molecular Weight: 180.02 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 180.
-
Key Fragmentation Pathways:
-
Loss of an ethyl group (-CH₂CH₃): A significant fragmentation pathway would be the benzylic cleavage to lose an ethyl radical, resulting in a stable benzylic cation. [M - 29]⁺ at m/z = 151.
-
Loss of a methyl group from methoxy (-CH₃): Cleavage of the methyl group from the methoxy ether can occur. [M - 15]⁺ at m/z = 165.
-
Loss of water (-H₂O): Boronic acids can lose water under EI conditions. [M - 18]⁺ at m/z = 162.
-
Figure 2: Predicted Key Fragmentation Pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with high-energy electrons. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferable.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide has presented a comprehensive, predicted spectral analysis of this compound based on established spectroscopic principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed and scientifically-grounded foundation for researchers working with this molecule. While these predictions serve as a robust guide, it is imperative that they are ultimately validated by empirical data once it becomes available. The methodologies and reasoning outlined herein not only provide a spectral profile for the target compound but also serve as a framework for applying predictive spectroscopy to other novel chemical entities.
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3-Ethyl-4-methoxyphenylboronic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Ethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an arylboronic acid derivative with potential applications in organic synthesis and medicinal chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] A thorough understanding of its solubility is paramount for its effective application, influencing reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability and formulation.[3][4] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of this compound. It delves into the unique chemical behaviors of boronic acids, such as their propensity to form cyclic anhydrides (boroxines), and outlines rigorous, self-validating protocols for both thermodynamic and kinetic solubility determination. By synthesizing established methodologies with the underlying physicochemical principles, this document serves as an essential resource for scientists working with this and related boronic acid compounds.
Introduction to this compound: A Profile
Chemical Structure and Properties:
-
Molecular Formula: C₉H₁₃BO₃
-
Molecular Weight: 180.01 g/mol [5]
-
Structure: The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], an ethyl group, and a methoxy group. The positioning of these functional groups—particularly the hydrophobic ethyl and methoxy moieties—is expected to significantly influence its solubility, rendering it less soluble in aqueous media compared to unsubstituted phenylboronic acid.[6]
The boronic acid functional group is a Lewis acid, capable of forming reversible covalent bonds with diols. This characteristic is central to its biological activity and also presents unique challenges and opportunities for solubility modulation.[7]
The Boroxine Conundrum: A Critical Challenge in Boronic Acid Solubility
A defining feature of boronic acids is their tendency to undergo dehydration, especially when heated or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine.[6][8]
Figure 1: Equilibrium between a phenylboronic acid and its corresponding boroxine. This equilibrium complicates solubility measurements as commercial boronic acids can be mixtures of both forms, each with a distinct solubility profile.[8]
This equilibrium is critical because the boronic acid and its boroxine counterpart possess significantly different physical properties, including solubility.[8] Consequently, obtaining reproducible solubility data requires stringent control over experimental conditions and an awareness that one may be measuring the solubility of an equilibrium mixture rather than a single species.
The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery and development, solubility is not a single value but is assessed through two distinct lenses: thermodynamic and kinetic.[9][10] Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the results.
-
Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of the most stable crystalline form of a compound at equilibrium in a given solvent and set of conditions (temperature, pH).[4][11] It is a critical parameter for formulation and biopharmaceutical classification.[11] The measurement process is low-throughput, requiring long incubation times (24 hours or more) to ensure equilibrium is achieved.[11][12]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[3][13][14] The incubation times are short (e.g., 1-2 hours).[13] This high-throughput method is invaluable in early drug discovery for rank-ordering compounds and identifying potential solubility liabilities, though the values are generally higher than thermodynamic solubility.[3][12]
The logical relationship between these concepts and their place in the drug discovery pipeline is illustrated below.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for measuring both thermodynamic and kinetic solubility. The choice of analytical method (e.g., HPLC-UV) is critical for ensuring specificity and accuracy.
Part A: Thermodynamic Equilibrium Solubility via Shake-Flask Method
This method is the gold standard for determining the true solubility of a compound.[15] Its rationale is to create a saturated solution in equilibrium with an excess of the solid compound.
Workflow Diagram:
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound (e.g., ~5 mg, accurately weighed) to a glass vial. This ensures that the resulting solution will be saturated. Prepare at least three replicates for each solvent condition.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-conditioned solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, methanol) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. Causality: A minimum of 24 hours is standard, but 48-72 hours may be necessary. To validate equilibrium, samples can be taken at 24h and 48h; the concentration should not change significantly.[9][16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) is often preferred over filtration to avoid potential compound adsorption to the filter membrane.[15]
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling and to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated, specific HPLC-UV or LC-MS method. Calculate the concentration based on a standard curve prepared from a known concentration stock solution.
-
Solid Phase Analysis (Self-Validation): Recover the excess solid from the vial after the experiment. Analyze its solid form using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Causality: This crucial step verifies that the compound has not converted to a different, potentially less soluble, polymorphic or hydrated form during the experiment.[15]
Part B: Kinetic Solubility via Nephelometry or Direct UV Assay
This high-throughput method is designed to quickly assess solubility from a DMSO stock, mimicking conditions in many biological assays.[3][13]
Workflow Diagram:
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13][14]
-
Plate Setup: Dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96-well microtiter plate.[13]
-
Precipitation: Add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically 1-2%).[9] Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature (25°C) with agitation for a defined period, typically 1.5 to 2 hours.[13]
-
Detection & Quantification:
-
For Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[3][12] The solubility is the highest concentration at which no significant scattering is observed.
-
For Direct UV Assay: Separate the precipitate from the solution using a 96-well filter plate.[13][17] Measure the UV absorbance of the filtrate in a UV-compatible plate. Calculate the concentration of the dissolved compound using a calibration curve prepared in the same mixed DMSO/buffer solvent system.[17]
-
Hypothetical Solubility Profile and Data Interpretation
While experimental data for this compound is not widely published, a profile can be predicted based on its structure and the known behavior of similar arylboronic acids.
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Media | ||
| PBS (pH 7.4) | Low (< 50 µg/mL) | The hydrophobic ethyl group and moderately polar methoxy group decrease affinity for water. A common goal for drug discovery is >60 µg/mL.[3] |
| Acidic Buffer (pH 2) | Low | The boronic acid group is not ionized at low pH, offering no electrostatic contribution to solubility. |
| Basic Buffer (pH 10) | Moderate | At high pH, the boronic acid will deprotonate to form the more water-soluble boronate anion.[18] |
| Organic Solvents | ||
| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the boronic acid hydroxyls and the methoxy group oxygen. |
| DMSO | Very High | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][19] |
| Acetone / 3-Pentanone | High | Ketones are generally effective solvents for phenylboronic acids.[8] |
| Chloroform | Moderate | Offers moderate polarity but lacks strong hydrogen bonding capabilities.[8] |
| Heptane / Methylcyclohexane | Very Low | Non-polar hydrocarbon solvents are very poor solvents for polar boronic acids.[8] |
Interpretation:
The data suggests that this compound is a classic "brick dust" compound—poorly soluble in water but readily soluble in many organic solvents. This has significant implications:
-
For Organic Synthesis: Reactions like Suzuki coupling can be effectively run in ethers (like THF or 1,4-dioxane) or polar aprotic solvents. Purification could involve precipitation from a good solvent (e.g., acetone) by adding a non-solvent (e.g., heptane).
-
For Drug Development: The low aqueous solubility is a major hurdle for oral bioavailability.[4] Formulation strategies might include using co-solvents, creating a salt form (at high pH), or complexation. Lyophilizing the compound with a diol like mannitol could form a more soluble boronate ester in situ, a strategy used for the drug Velcade®.[7]
Conclusion
The solubility profile of this compound is a multi-faceted characteristic that is fundamental to its successful application in both synthetic chemistry and drug discovery. Its determination requires more than a single measurement; it demands a strategic approach that considers the distinction between kinetic and thermodynamic solubility, the unique chemistry of the boronic acid group (especially boroxine formation), and the influence of solvent, pH, and solid-state form. By employing the rigorous, self-validating protocols detailed in this guide, researchers can generate reliable and reproducible data, enabling informed decisions in reaction optimization, purification, and the development of viable pharmaceutical formulations.
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Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
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An In-depth Technical Guide to the Stability and Storage of 3-Ethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical factors influencing the stability of 3-Ethyl-4-methoxyphenylboronic acid and outlines best practices for its storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility, however, is intrinsically linked to their chemical reactivity, which also makes them susceptible to various degradation pathways.[3][4] this compound, with its electron-rich aromatic ring, is no exception. This guide will delve into the specific challenges associated with its stability and provide actionable protocols to mitigate degradation.
Chemical Properties of this compound
To understand the stability of this compound, it is essential to consider its structural features. The molecule consists of a phenyl ring substituted with an ethyl group, a methoxy group, and the boronic acid moiety [-B(OH)₂]. The methoxy and ethyl groups are electron-donating, which can influence the reactivity of the boronic acid.
Table 1: Physicochemical Properties of Phenylboronic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-206 |
| 3-Fluoro-4-methoxyphenylboronic acid | C₇H₈BFO₃ | 169.95 | 206-211[5] |
| (3-Hydroxy-4-methoxyphenyl)boronic acid | C₇H₉BO₄ | 167.96 | Not available |
| This compound pinacol ester | C₁₅H₂₃BO₃ | 262.16 | Not available[6] |
Core Stability Challenges and Degradation Pathways
The stability of this compound is primarily threatened by three key degradation pathways: boroxine formation, oxidative decomposition, and protodeboronation.
Boroxine Formation: The Dehydration Equilibrium
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines.[7] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is highly dependent on the presence of water.
Caption: Reversible formation of a boroxine from this compound.
While boroxine formation is a form of degradation, it is often reversible upon exposure to water. However, the presence of boroxines can lead to inaccurate quantification of the active boronic acid and may affect reaction kinetics.
Oxidative Decomposition: An Irreversible Pathway
The empty p-orbital on the boron atom makes boronic acids susceptible to attack by oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS).[8] This oxidative deboronation is an irreversible process that converts the boronic acid into the corresponding phenol and boric acid, representing a complete loss of the desired reagent.[8][9]
Caption: Oxidative decomposition of this compound.
Protodeboronation: Loss of the Boron Moiety
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of the corresponding arene (in this case, 2-ethyl-1-methoxybenzene) and boric acid. This degradation pathway is often accelerated by heat, the presence of a base, or certain metal catalysts.[3][4]
Recommended Storage and Handling Protocols
To ensure the long-term stability and efficacy of this compound, adherence to strict storage and handling protocols is paramount.
Optimal Storage Conditions
The primary goal of proper storage is to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation.[10] |
| Moisture | Dry environment | Prevents hydrolysis of boronate esters and can shift the boroxine equilibrium. |
| Light | Amber vial or dark location | Protects against potential light-induced degradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and oxygen.[11] |
Step-by-Step Handling Procedure
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For optimal stability, perform all manipulations in a glove box or under a stream of inert gas (argon or nitrogen).
-
Dispensing: Use a clean, dry spatula to dispense the required amount of the solid. Avoid introducing any contaminants into the main container.
-
Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.
-
Short-Term Storage of Solutions: If preparing a stock solution, use a dry, degassed solvent. Store the solution under an inert atmosphere at low temperature and use it as quickly as possible.
Stabilization Strategies for Enhanced Shelf-Life
For applications requiring enhanced stability or for long-term storage, converting this compound to a more robust derivative is a viable strategy.
Boronate Esters
Formation of boronate esters, such as pinacol esters, can significantly improve stability by sterically hindering the boron atom from hydrolysis and oxidation.[10][12] These esters are generally stable enough for purification by column chromatography.[10]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored for extended periods without degradation.[3][13] The boronic acid can be released in situ under specific reaction conditions, making MIDA boronates excellent reagents for "slow-release" applications.[3][4][13]
Caption: Derivatization strategies for stabilizing this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in organic synthesis. By understanding the primary degradation pathways—boroxine formation, oxidation, and protodeboronation—and implementing rigorous storage and handling protocols, researchers can preserve the integrity of this valuable reagent. For enhanced stability, conversion to boronate esters or MIDA boronates offers a robust solution. Adherence to the guidelines presented in this technical guide will contribute to more reliable, reproducible, and successful synthetic outcomes.
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- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- 4-Methoxyphenylboronic acid | 5720-07-0 - ChemicalBook. ChemicalBook.
- 4-Methoxyphenylboronic acid = 95.0 5720-07-0 - Sigma-Aldrich. Sigma-Aldrich.
- (3-Hydroxy-4-methoxyphenyl)boronic acid | C7H9BO4 | CID 21980666 - PubChem. PubChem.
- 4-Methoxyphenylboronic acid - High purity | EN - Georganics. Georganics.
- 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 - Sigma-Aldrich. Sigma-Aldrich.
- 4-Methoxyphenylboronic acid synthesis - ChemicalBook. ChemicalBook.
- 4-Methoxyphenylboronic acid: applications in different fields and safety - ChemicalBook. ChemicalBook.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. PubChem.
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A Researcher's Guide to 3-Ethyl-4-methoxyphenylboronic Acid: Availability, Quality Control, and Application
This technical guide provides an in-depth analysis of 3-Ethyl-4-methoxyphenylboronic acid, a specialized building block for research and development in medicinal chemistry and material science. Recognizing the unique challenges researchers face when sourcing non-standard reagents, this document offers a comprehensive overview of its commercial landscape, essential quality control protocols, and a field-proven methodology for its primary application in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their versatile reactivity, general stability, and relatively low toxicity.[1] Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. In the realm of drug discovery, the incorporation of a boronic acid moiety has become a powerful strategy, leading to the development of FDA-approved drugs like Velcade® (Bortezomib) and others currently in clinical trials.[1][2]
The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties. This compound is a prime example of such a scaffold, offering a unique combination of a moderately bulky, lipophilic ethyl group and an electron-donating methoxy group. This substitution pattern can be leveraged to modulate target engagement, improve pharmacokinetic profiles, or direct the regioselectivity of subsequent chemical transformations.
Compound Profile and Commercial Availability
Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the first step in its successful application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1003195-92-1 | BLD Pharm |
| Molecular Formula | C₉H₁₃BO₃ | BLD Pharm |
| Molecular Weight | 180.01 g/mol | BLD Pharm |
| Typical Form | Solid (Powder/Crystalline) | General Knowledge |
| Primary Application | Suzuki-Miyaura Coupling Intermediate | [3][4] |
Market Analysis of Commercial Suppliers
Unlike its simpler analog, 4-methoxyphenylboronic acid, this compound is a more specialized reagent and is not as widely stocked by major chemical suppliers. It is often available from niche, research-focused chemical companies. Researchers should anticipate that this compound may be synthesized on demand, potentially leading to longer lead times.
| Supplier | Product Name/Identifier | Purity | Notes |
| BLD Pharm | This compound | Not specified | Appears as a catalog item. |
| Other Custom Synthesis Vendors | Varies | Typically >95% | Researchers may need to contact custom synthesis providers for quotes and lead times. |
Note: Availability and purity can change. It is imperative to request a Certificate of Analysis (CoA) from the supplier before purchase.
Synthesis and Quality Control Workflow
Given the specialized nature of this reagent, researchers may either purchase it from a limited pool of suppliers or consider its synthesis. In either case, rigorous quality control is non-negotiable to ensure the integrity of experimental results.
Plausible Synthetic Route
The synthesis of arylboronic acids is a well-established process, typically involving the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester.[5][6][7] A common and reliable method starts from 1-bromo-3-ethyl-4-methoxybenzene.
Step-by-Step Quality Control Protocol
This protocol is a self-validating system to ensure the identity, purity, and stability of the purchased or synthesized reagent.
Objective: To verify the chemical structure and purity of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
LC-MS grade solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
HPLC vial
-
Melting point apparatus
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and connectivity of atoms.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected Results:
-
¹H NMR: Look for characteristic peaks corresponding to the aromatic protons, the methoxy (-OCH₃) singlet, the ethyl (-CH₂CH₃) quartet and triplet, and a broad singlet for the boronic acid -OH protons (which may exchange with water).
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including those of the substituted aromatic ring.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To assess purity and confirm the molecular weight.
-
Procedure:
-
Prepare a dilute solution (~1 mg/mL) of the sample in an appropriate solvent (e.g., acetonitrile).
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method.
-
-
Expected Results: A major peak in the chromatogram with an area >95%. The corresponding mass spectrum should show the [M+H]⁺ or [M-H]⁻ ion consistent with the molecular weight of the compound.
-
-
Melting Point Analysis:
-
Purpose: To provide a quick assessment of purity. A sharp melting range typically indicates high purity.
-
Procedure:
-
Place a small amount of the dry, solid sample into a capillary tube.
-
Determine the melting point using a calibrated apparatus.
-
-
Expected Results: A sharp, defined melting range. Compare with any available literature or supplier data.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond.[4]
Objective: To couple this compound with a generic aryl bromide.
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The palladium(0) species is the active catalyst that initiates the cycle. The choice of ligands (e.g., phosphines) is critical; they stabilize the palladium center and modulate its reactivity.[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4]
-
Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O, DMF): A biphasic system is often used to dissolve both the organic reactants and the inorganic base.[8] An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)L₂-X\nOxidative Addition Product", fillcolor="#FBBC05"]; ArPdAr_prime [label="Ar-Pd(II)L₂-Ar'\nTransmetalation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reactants & Products ArX [label="Aryl Halide\n(R-X)", shape=plaintext]; Boronate [label="Activated Boronic Acid\n[Ar'-B(OH)₃]⁻", shape=plaintext]; Product [label="Coupled Product\n(R-R')", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition"]; ArPdX -> ArPdAr_prime [label=" Transmetalation"]; ArPdAr_prime -> Pd0 [label=" Reductive\n Elimination"];
// Invisible nodes for positioning edge [style=invis]; ArX -> Pd0; Boronate -> ArPdX; ArPdAr_prime -> Product; } } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-methoxyphenylboronic acid and 4-methoxyphenylboronic acid can provide guidance.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11]
-
Precautions:
-
Storage: Keep the container tightly closed and store in a cool, dry place, potentially refrigerated, to prevent degradation.[9]
Conclusion
This compound is a valuable, albeit specialized, reagent for researchers aiming to introduce a specific substitution pattern into their target molecules. Its commercial availability is limited, placing a greater emphasis on the importance of supplier verification and robust in-house quality control. By implementing the rigorous QC protocols and the reliable Suzuki coupling methodology detailed in this guide, scientists can confidently incorporate this building block into their synthetic workflows, accelerating progress in drug discovery and materials science.
References
-
4-methoxyphenylboronic acid suppliers USA . Chembk. [Link]
-
SAFETY DATA SHEET - 4-Methoxyphenylboronic acid . Fisher Scientific. [Link]
-
diethyl oxalate, 95-92-1 . The Good Scents Company. [Link]
-
SAFETY DATA SHEET - Ethyl p-Methoxycinnamate . MarkHerb. [Link]
-
(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid . GlobalChemMall. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PubMed Central. [Link]
-
Synthesis of 4-Methoxyphenylboronic acid (1) . PrepChem.com. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
Design and discovery of boronic acid drugs . PubMed. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]
-
The Role of 4-Methoxyphenylboronic Acid in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- 3. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
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A Technical Guide to the Synthesis of 3-Ethyl-4-methoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of the synthesis of 3-Ethyl-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. While a singular, seminal publication detailing the "discovery" of this specific molecule is not readily identifiable in the chemical literature, its synthesis relies on well-established and robust methodologies for the preparation of arylboronic acids. This document will, therefore, present a detailed, field-proven synthetic protocol, grounded in the foundational principles of organometallic chemistry, and contextualize its importance through its application in palladium-catalyzed cross-coupling reactions.
The Ascendancy of Arylboronic Acids in Pharmaceutical Research
The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules.[1][2][3][4] Arylboronic acids, like this compound, are indispensable reagents in this chemistry due to their stability, low toxicity, and broad functional group tolerance.[5][6] Their ability to form new carbon-carbon bonds with high efficiency and selectivity has made them a cornerstone in the development of new therapeutic agents.[7] The incorporation of the boronic acid moiety into drug candidates has been shown to enhance potency and improve pharmacokinetic profiles, leading to the approval of several boronic acid-containing drugs by regulatory agencies.[6][7]
The subject of this guide, this compound, possesses a substitution pattern that is of significant interest in drug design. The ethyl and methoxy groups can modulate the electronic and steric properties of the molecule, influencing its binding to biological targets.
Retrosynthetic Analysis and Synthetic Strategy
The most common and efficient methods for the synthesis of arylboronic acids involve the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[6][8] The two primary routes to the necessary organometallic intermediate are through an organolithium or a Grignard reagent.
Given the potential for the methoxy group to direct ortho-lithiation, a Grignard-based approach starting from the corresponding aryl bromide is often a more reliable and scalable strategy for this specific substitution pattern. This approach avoids potential side reactions and generally proceeds with high yields.
The overall synthetic strategy can be visualized as a two-step process:
-
Formation of the Grignard Reagent: Reaction of 1-bromo-3-ethyl-4-methoxybenzene with magnesium metal to form the corresponding arylmagnesium bromide.
-
Borylation and Hydrolysis: Trapping of the Grignard reagent with a trialkyl borate ester at low temperature, followed by acidic workup to yield the desired boronic acid.
Mechanistic Considerations: The Suzuki-Miyaura Coupling
Understanding the application of this compound necessitates a brief overview of the Suzuki-Miyaura coupling mechanism, a reaction in which it serves as a key coupling partner. The catalytic cycle, which is central to this transformation, involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][3]
The key steps in the generally accepted mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.[1][3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[2][3][5]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][2][3]
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.34 g, 0.055 mol).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-3-ethyl-4-methoxybenzene (10.75 g, 0.05 mol) in anhydrous THF (50 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing are indicative of initiation).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (14.1 g, 0.075 mol) in anhydrous THF (100 mL) and cool to -78 °C.
-
Slowly add the Grignard reagent to the cold triisopropyl borate solution via cannula transfer, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight with continuous stirring.
-
Quench the reaction by slowly adding 2 M hydrochloric acid until the pH is acidic (pH ~2), while cooling the flask in an ice bath.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound as a white to off-white solid.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Conclusion
The synthesis of this compound, while not marked by a specific "discovery" event, is a testament to the power and reliability of modern synthetic organic chemistry. The Grignard-based protocol detailed in this guide provides a practical and efficient route to this valuable building block. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of robust synthetic methods for key intermediates like this compound will undoubtedly increase.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Georganics. Phenylboronic acid – preparation and application. [Link]
-
Ingenta Connect. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. [Link]
-
Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link]
-
eScholarship.org. SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
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- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
The Strategic Utility of 3-Ethyl-4-methoxyphenylboronic Acid in Contemporary Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of modern drug discovery, the strategic incorporation of polysubstituted phenyl rings is a cornerstone of molecular design. Among the vast array of synthetic building blocks, substituted phenylboronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide delves into the nuanced potential of a specific, yet underexplored, reagent: 3-Ethyl-4-methoxyphenylboronic acid. While direct literature on this particular molecule is sparse, this document will provide a comprehensive overview of its projected synthesis, physicochemical properties, and, most critically, its potential applications in medicinal chemistry. This analysis is built upon a robust foundation of established synthetic methodologies and the known biological significance of the 3-ethyl-4-methoxyphenyl structural motif, offering researchers and drug development professionals a forward-looking perspective on its utility.
Introduction: The Ascendancy of Phenylboronic Acids in Drug Discovery
Phenylboronic acids and their derivatives are indispensable tools in the medicinal chemist's arsenal. Their stability, low toxicity, and exceptional reactivity in Suzuki-Miyaura cross-coupling reactions have cemented their status as preferred intermediates for the construction of complex biaryl and heteroaryl structures.[1] These motifs are prevalent in a multitude of approved drugs and clinical candidates, underscoring the broad impact of this chemical class. The substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and the pharmacological profile of the final compound. The subject of this guide, this compound, presents a unique combination of a moderately electron-donating methoxy group and a lipophilic ethyl group, a pairing that offers intriguing possibilities for molecular design.
Synthesis and Physicochemical Properties of this compound
Proposed Synthetic Pathways
A plausible and efficient synthesis would likely proceed via the borylation of a halogenated derivative of a suitable precursor. A generalized workflow is presented below:
Figure 1: Proposed synthetic routes to this compound.
Experimental Protocol (Illustrative)
The following protocol is a generalized representation for the synthesis of a phenylboronic acid from a bromo-precursor and can be adapted for 1-Bromo-2-ethyl-4-methoxybenzene.
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of 1-bromo-2-ethyl-4-methoxybenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.
-
Borylation: Cool the Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate in anhydrous THF, maintaining the temperature below -60 °C.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13BO3 | Based on chemical structure. |
| Molecular Weight | ~180.01 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for phenylboronic acids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, MeOH, THF); sparingly soluble in water. | Common for substituted phenylboronic acids.[2] |
| pKa | ~8.5 - 9.5 | The boronic acid moiety is a weak Lewis acid. |
| LogP | ~1.5 - 2.5 | The ethyl group increases lipophilicity compared to methoxyphenylboronic acid. |
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential to introduce the 3-ethyl-4-methoxyphenyl moiety into drug candidates. This substructure is of interest due to the combined electronic and steric effects of its substituents, which can influence protein-ligand interactions and metabolic stability.
Role as a Key Building Block in Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of C-C bonds between sp2-hybridized carbon atoms and is widely used in the synthesis of pharmaceuticals.
Figure 2: Generalized Suzuki-Miyaura cross-coupling reaction.
The presence of the electron-donating methoxy group can facilitate the transmetalation step of the catalytic cycle, while the steric bulk of the ortho-ethyl group may influence the regioselectivity of the coupling and the conformational properties of the final product.
Inferred Applications from Bioactive Molecules Containing the 3-Ethyl-4-methoxyphenyl Moiety
While direct applications of the title boronic acid are not yet documented, the presence of the 3-ethyl-4-methoxyphenyl substructure in bioactive molecules provides strong evidence for its potential utility.
-
Precursors to Bioactive Scaffolds: The compound 3-Ethyl-4-methoxyphenol is a known chemical entity.[3] Phenolic compounds are important precursors in the synthesis of a wide range of pharmaceuticals. The presence of the ethyl and methoxy groups can impart specific binding properties and influence the metabolic profile of a drug molecule. For instance, methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in atherosclerosis.[4]
-
Analogs of Natural Products and Bioactive Compounds: The psychoactive indole alkaloid ibogaine contains a methoxy-substituted aromatic ring as part of its complex polycyclic structure.[5] While not a direct structural analog, the synthesis of novel ibogaine-like molecules or other neuroactive compounds could potentially utilize this compound to explore structure-activity relationships.
Structure-Activity Relationship (SAR) Considerations
The introduction of the 3-ethyl-4-methoxyphenyl group can be a strategic move in lead optimization for several reasons:
-
Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and access to intracellular targets. This is a critical parameter in drug design, governed by principles such as Lipinski's Rule of Five.
-
Metabolic Stability: The methoxy group can influence the metabolic fate of a compound. While O-demethylation is a common metabolic pathway, the presence of an adjacent ethyl group may provide some steric hindrance to cytochrome P450 enzymes, potentially improving metabolic stability.
-
Protein-Ligand Interactions: The specific substitution pattern creates a unique electronic and steric profile that can lead to favorable interactions within a protein's binding pocket. The methoxy group can act as a hydrogen bond acceptor, while the ethyl group can engage in hydrophobic interactions. The ortho-effect of the ethyl group on the methoxy substituent can also influence the preferred conformation of the methoxy group, which can be critical for optimal binding. The basicity of related aniline systems is influenced by a combination of resonance and inductive effects of substituents, which can be a crucial factor in target engagement.[6]
Future Perspectives and Conclusion
This compound represents a promising yet currently underutilized building block in medicinal chemistry. Its projected synthesis is straightforward, and its unique substitution pattern offers a valuable tool for fine-tuning the properties of drug candidates. The strategic introduction of the 3-ethyl-4-methoxyphenyl moiety can be leveraged to optimize lipophilicity, metabolic stability, and protein-ligand interactions.
As the demand for novel chemical matter in drug discovery continues to grow, the exploration of less common, strategically substituted reagents like this compound will be crucial. It is anticipated that this compound will find its place in the synthesis of next-generation therapeutics, particularly in areas where nuanced control over physicochemical and pharmacological properties is paramount. This technical guide serves as a foundational resource to stimulate further investigation and application of this promising synthetic intermediate.
References
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
-
Ibogaine. In: Wikipedia. ; 2023. Available at: [Link]
-
3-Ethyl-4-methoxy-phenol. PubChem. Available at: [Link]
- Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabiliz
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Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Available at: [Link]
- Boronic ester and acid compounds. Google Patents.
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The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
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Ethyl 3-(4-methoxyphenyl)propanoate. PubChem. Available at: [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Study.com. Available at: [Link]
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCr. Available at: [Link]
-
Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. 2020;25(21):5028.
- Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Sci Rep. 2019;9(1):17565.
-
Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl)-. Organic Syntheses. Available at: [Link]
-
3-methoxyflavone 4H-1-benzopyran-4-one, 3-methoxy-2-phenyl. The Good Scents Company. Available at: [Link]
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Comb Chem High Throughput Screen. 2019;22(5):333-345.
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper.
- Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules. 2016;21(8):1083.
- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
-
3-Ethoxy-4-methoxyphenol. PubChem. Available at: [Link]
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- 3. 3-Ethyl-4-methoxyphenol | C9H12O2 | CID 20190211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
3-Ethyl-4-methoxyphenylboronic acid Suzuki-Miyaura coupling conditions
An In-Depth Guide to Suzuki-Miyaura Coupling with 3-Ethyl-4-methoxyphenylboronic Acid: Protocols and Mechanistic Insights
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, offering a powerful and versatile method for constructing complex molecular architectures, particularly biaryl moieties.[1][3][4] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]
This application note provides a detailed guide to employing this compound, an electron-rich and sterically relevant building block, in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, provide a robust, step-by-step protocol, and offer a troubleshooting guide to navigate common challenges.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[4][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. Crucially, this step requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][4] The choice and strength of the base can significantly influence the rate of this step.[10]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the catalytic cycle.[4][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Optimizing Coupling Conditions for this compound
The electron-donating nature of the ethyl and methoxy groups makes this compound an electron-rich coupling partner. This property can influence reaction kinetics and requires careful selection of reagents and conditions for optimal outcomes.
| Component | Key Considerations & Recommendations |
| Palladium Source | Pd(PPh₃)₄: A reliable choice, used stoichiometrically as a Pd(0) source. Pd(OAc)₂ / Pd₂(dba)₃: Common Pd(II) and Pd(0) precatalysts that require an external ligand. They are often more air-stable and cost-effective. |
| Ligand | The ligand stabilizes the palladium catalyst and modulates its reactivity.[8] For electron-rich boronic acids and potentially challenging aryl chlorides, bulky, electron-rich phosphine ligands are often superior. Examples: SPhos, XPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[9] These ligands promote both the oxidative addition and reductive elimination steps. |
| Base | The base is essential for activating the boronic acid.[1][9] The choice depends on the substrate's sensitivity and the solvent system. Common choices: K₂CO₃, K₃PO₄, Cs₂CO₃, KOtBu.[1] K₃PO₄ is often a good starting point as it is effective but generally not overly harsh. Cs₂CO₃ is a stronger base that can be effective for less reactive coupling partners. |
| Solvent | The solvent system must solubilize the reagents and be stable at the required reaction temperature. Aprotic solvents: Toluene, 1,4-Dioxane, THF, DME.[1][8] Polar aprotic: DMF.[8][11] Often, a mixture with water (e.g., Toluene/H₂O) is used to help dissolve the inorganic base and facilitate the formation of the boronate complex.[8] |
| Coupling Partner | Aryl Halides/Triflates: The reactivity order is I > Br > OTf >> Cl. Coupling with aryl bromides is very common and reliable. Aryl chlorides are more challenging and typically require a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos).[9] |
| Temperature | Reactions are typically heated to between 80-120 °C to ensure a reasonable reaction rate. Room temperature couplings are possible with highly active catalyst systems.[9][12] |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude moisture and oxygen.
-
Reagent Addition: To the reaction flask, add this compound, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Solvent Addition: Prepare a degassed solvent mixture of toluene and water. This can be done by bubbling N₂ or Ar gas through the solvent mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (degraded Pd source or ligand).- Insufficiently degassed solvent (O₂ poisons Pd(0)).- Wet reagents or solvent.- Insufficiently strong base or poor base solubility. | - Use fresh catalyst/ligand.- Ensure thorough degassing of the solvent.- Use oven-dried glassware and anhydrous solvents.- Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Try a different solvent system (e.g., Dioxane). |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from water or solvent before coupling occurs. | - Ensure the reaction is not heated for an excessive amount of time.- Use a slight excess (1.1-1.2 equiv) of the boronic acid.- Use a non-protic solvent system if possible. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This can be promoted by oxygen. | - Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using degassed solvents.- Lower the reaction temperature if possible. |
| Dehalogenation of Aryl Halide | The halide on the coupling partner is replaced by a hydrogen atom. | - This can be caused by certain bases or impurities. Ensure high-purity reagents.- A different ligand/catalyst system may be required. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ChemOrgChem. (2024, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Retrieved from [Link]
-
The Organic Chemist. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Zhang, H., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(23), 8002–8003.
- Gholinejad, M., & Najera, C. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 4(84), 44793-44800.
-
ResearchGate. (2021, October 13). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 920.
-
Chem-Impex. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Yoneda Labs [yonedalabs.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Ethyl-4-methoxyphenylboronic Acid
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Substituted Biaryls and the Role of 3-Ethyl-4-methoxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. Substituted biaryl moieties are prevalent scaffolds in a vast array of biologically active compounds and advanced materials.
This compound is a valuable building block for introducing a specifically functionalized phenyl group. The presence of both an ethyl and a methoxy group on the aromatic ring allows for the fine-tuning of steric and electronic properties of the target molecule. The electron-donating nature of the methoxy group and the steric bulk of the ethyl group can influence the conformation and biological activity of the final product. This application note provides a detailed guide to the effective use of this compound in palladium-catalyzed cross-coupling reactions, focusing on catalyst selection, reaction optimization, and detailed experimental protocols.
Understanding the Reactivity of this compound
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The methoxy group at the 4-position is strongly electron-donating, which can increase the electron density on the boronic acid's aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step of the catalytic cycle.[2][3] Conversely, the ethyl group at the 3-position introduces steric hindrance, which can impact the approach of the palladium complex and potentially slow down the reaction rate. The selection of an appropriate palladium catalyst and ligand system is therefore crucial to overcome this steric challenge and achieve high coupling efficiency. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Protocol 1: Coupling with Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl bromides and iodides.
Materials:
-
Aryl bromide or iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Magnetic stir bar
-
Reaction vial or flask with a reflux condenser
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the magnetic stir bar and seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the 1,4-dioxane/water (4:1, 5 mL) via syringe.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides
This protocol utilizes a more active Buchwald precatalyst for the more challenging coupling of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound pinacol ester (1.5 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (3.0 mmol) to the Schlenk tube.
-
Add the magnetic stir bar and seal the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| Aryl Iodide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2-6 | >90% |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6-12 | 80-95% |
| Activated Aryl Chloride | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 12-18 | 70-90% |
| Unactivated Aryl Chloride | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | 18-24 | 60-85% |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
-
Increase the catalyst loading to 3-5 mol%.
-
Try a different ligand from the recommended list (e.g., XPhos instead of SPhos).
-
Increase the reaction temperature or time.
-
-
Protodeboronation (loss of the boronic acid group):
-
Use the corresponding boronic acid pinacol ester, which is generally more stable.
-
Use a milder base such as K₂CO₃ or Cs₂CO₃.
-
Lower the reaction temperature and use a more active catalyst to shorten the reaction time.
-
-
Formation of Homocoupled Byproducts:
-
Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling.
-
Use a higher ratio of the boronic acid to the aryl halide.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The key to a successful transformation lies in the judicious selection of the catalyst system, particularly the use of bulky and electron-rich phosphine ligands to overcome the steric hindrance of the substrate. The protocols provided herein offer a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Yamamoto, T., Ohta, T., & Ito, Y. (2005). Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Letters, 7(19), 4153–4155. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Synthesis of Biaryl Compounds via Microwave-Assisted Suzuki Reactions with 3-Ethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide to performing microwave-assisted Suzuki reactions using 3-Ethyl-4-methoxyphenylboronic acid as a key building block. We will explore the mechanistic underpinnings of the reaction, the significant advantages conferred by microwave irradiation, and provide a robust, step-by-step protocol for the synthesis of diverse biaryl compounds. This guide is designed to empower researchers in drug discovery and materials science to leverage this powerful technology for accelerated and efficient synthesis.
Introduction: The Synergy of Suzuki Coupling and Microwave Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide or triflate.[2] Its discovery was a significant breakthrough, earning its pioneers the 2010 Nobel Prize in Chemistry.[3] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents.[4]
Traditional heating methods for Suzuki reactions can be slow, often requiring hours to reach completion.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more rapid and efficient alternative.[5][6] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[5] This results in dramatically reduced reaction times, often from hours to mere minutes, improved yields, and enhanced product purity.[6][7] The efficiency and control offered by microwave synthesis align with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[8][9]
This compound is a versatile building block in medicinal chemistry and materials science. The ethyl and methoxy substituents offer opportunities for further functionalization and influence the electronic properties and steric hindrance of the molecule, making it a valuable partner in the synthesis of complex organic structures.
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a palladium(0) catalyst, which reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.[2]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a general method for the microwave-assisted Suzuki coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene/ethanol/water)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave reactor vial, combine the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.0075 mmol, 1.5 mol%) and the appropriate ligand (e.g., XPhos, 0.015 mmol, 3 mol%). The choice of catalyst and ligand is crucial and often depends on the specific substrates being coupled.[1][13]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the vial. Degassing the solvent (e.g., by sparging with argon or nitrogen) is important to prevent oxidation of the palladium(0) catalyst.
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during microwave heating.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 10-30 minutes).[14] These parameters may require optimization for different substrates.
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Ligand selection for efficient coupling with 3-Ethyl-4-methoxyphenylboronic acid
Application Note & Protocol
Topic: Ligand Selection for Efficient Suzuki-Miyaura Coupling of 3-Ethyl-4-methoxyphenylboronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Challenge of a Hindered, Electron-Rich Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the success of this reaction is critically dependent on the careful selection of the catalyst system, particularly the ligand coordinating the palladium center. The substrate in focus, this compound, presents a classic example of a "difficult" coupling partner due to a combination of steric and electronic factors.
-
Steric Hindrance: The ethyl group at the C3 position (ortho to the boronic acid) creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle.
-
Electronic Deactivation: The methoxy group at the C4 position is a strong electron-donating group (EDG). This increases the electron density of the phenyl ring, making the boronic acid less electrophilic and consequently slowing the rate of transmetalation.
These combined effects necessitate a catalyst system that is not only highly active but also sterically tailored to accommodate the substrate. This guide provides a detailed analysis of ligand selection, mechanistic considerations, and optimized protocols to achieve high-yield coupling with this compound.
Mechanistic Rationale for Ligand Selection
The efficiency of the Suzuki-Miyaura catalytic cycle is profoundly influenced by the ligand bound to the palladium atom. For challenging substrates, the ligand must facilitate three key steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Ligands that are both bulky and electron-rich are known to accelerate these steps.
-
Promoting the Active Catalyst: Bulky phosphine ligands favor the formation of a monoligated L-Pd(0) species. This 12-electron complex is more sterically accessible and electronically unsaturated than a bis-ligated L₂-Pd(0) complex, leading to a much faster rate of oxidative addition with the aryl halide.
-
Facilitating Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn promotes the insertion of Pd(0) into the aryl-halide bond.
-
Enhancing Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium(II) intermediate. This steric pressure encourages the final reductive elimination step, where the two organic fragments are joined, and the Pd(0) catalyst is regenerated.
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key role of the ligand (L).
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Analysis of High-Performance Ligands
For coupling this compound, the choice of ligand is paramount. The most successful ligands belong to the class of bulky, electron-rich dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs).
Below is a table summarizing the key features of top-tier ligands suitable for this transformation.
| Ligand | Structure | Key Strengths | Considerations |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent general-purpose ligand for hindered substrates. The methoxy groups can offer some stabilizing interactions.[1][2] | May be less effective than XPhos for the most sterically demanding couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Considered the gold standard for many challenging Suzuki couplings due to its large steric profile, which promotes fast reductive elimination.[3][4] | Higher cost. The extreme bulk may not always be necessary. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows superior performance with electron-rich substrates and can be effective at lower temperatures. | Performance can be sensitive to the specific substrate combination. |
| cBRIDP | (t-Bu)₂P(N-phenyl-2-aminobiphenyl) | A highly active ligand from a different structural class, known to be effective for hindered substrates at low catalyst loadings. | May require specific optimization of conditions compared to the more standard Buchwald ligands. |
Recommendation: For this compound, XPhos and RuPhos are the primary candidates. A preliminary screen with both ligands is recommended to determine the optimal choice for the specific aryl halide coupling partner. SPhos serves as an excellent, often more economical, alternative that is highly likely to provide good to excellent results.
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
General Laboratory Setup & Inert Atmosphere Technique
All Suzuki-Miyaura reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand. Standard Schlenk line or glovebox techniques are required. All solvents must be degassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol A: Standard Conditions using XPhos or RuPhos
This protocol is designed for coupling with aryl bromides or triflates.
Reagents & Materials:
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%
-
XPhos or RuPhos: 0.044 mmol, 4.4 mol%
-
Potassium Phosphate, tribasic (K₃PO₄): 2.0 mmol, 2.0 equiv.
-
Degassed Solvent: 1,4-Dioxane / Water (4:1 v/v), 5 mL
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4.4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen (repeat this cycle three times).
-
Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Low-Temperature Coupling / For Highly Active Partners
For more reactive aryl halides (e.g., iodides) or when aiming to minimize side reactions, lower temperatures can be employed with highly active pre-catalysts.
Reagents & Materials:
-
Aryl Iodide (Ar-I): 1.0 mmol, 1.0 equiv.
-
This compound: 1.5 mmol, 1.5 equiv.
-
XPhos Pd G3 (Precatalyst): 0.01 mmol, 1 mol%
-
Potassium Carbonate (K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Degassed Solvent: Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a glovebox or under a strong counterflow of inert gas, add the aryl iodide (1.0 mmol), this compound (1.5 mmol), K₂CO₃ (2.0 mmol), and XPhos Pd G3 precatalyst (1 mol%) to a vial with a stir bar.
-
Add degassed THF (5 mL).
-
Seal the vial and stir at room temperature (20-25 °C).
-
Monitor the reaction progress. Reactions may be complete in 2-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Follow steps 6-10 from Protocol A for workup and purification.
Troubleshooting & Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or increasing the catalyst loading to 3-5 mol%. Ensure solvents are rigorously degassed.
-
Protodeborylation (Loss of Boronic Acid): This is a common side reaction, especially with electron-rich boronic acids. It can be minimized by using an excess of the boronic acid (1.2-1.5 equiv.), using a less aqueous solvent system, or running the reaction at a lower temperature if possible. Using K₃PO₄ is often superior to K₂CO₃ in suppressing this side reaction.
-
Homocoupling of Boronic Acid: This side product (Glaser coupling) can occur if oxygen is present. Ensure the inert atmosphere is strictly maintained.
-
Precatalyst vs. In-situ Generation: Using commercially available palladium precatalysts (e.g., XPhos Pd G3) can offer greater reproducibility and activity compared to generating the catalyst in-situ from a palladium source (like Pd(OAc)₂) and a separate ligand.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Ghaffari, B., et al. (2019). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Sources
- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
The Strategic Application of 3-Ethyl-4-methoxyphenylboronic Acid in the Synthesis of Combretastatin A-4 Analogues
This technical guide provides an in-depth exploration of the utility of 3-Ethyl-4-methoxyphenylboronic acid in the synthesis of analogues of the potent natural product, combretastatin A-4. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will delve into the synthetic strategy, provide a detailed experimental protocol for a key cross-coupling reaction, and discuss the rationale behind the methodological choices, grounded in established chemical principles.
Introduction: The Therapeutic Potential of Combretastatin A-4 and the Imperative for Analogue Synthesis
Combretastatin A-4, a stilbenoid isolated from the bark of the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This mechanism of action has established combretastatin A-4 as a significant lead compound in the development of anticancer therapeutics, particularly as a vascular disrupting agent.[5][6]
Despite its potent biological activity, the clinical development of combretastatin A-4 has been hampered by certain liabilities, including poor water solubility and the facile isomerization of the biologically active (Z)-isomer to the less active (E)-isomer.[6] This has necessitated the exploration of synthetic analogues that retain or enhance the therapeutic efficacy of the parent natural product while overcoming its physicochemical and pharmacokinetic limitations. The synthesis of such analogues often involves the strategic construction of the characteristic stilbene core, a 1,2-diarylethene scaffold.
Synthetic Strategy: The Suzuki-Miyaura Coupling as a Cornerstone
The construction of the stilbene backbone of combretastatin A-4 analogues can be efficiently achieved through various synthetic methodologies, including the Wittig reaction and palladium-catalyzed cross-coupling reactions.[3][5] Among these, the Suzuki-Miyaura coupling has emerged as a particularly robust and versatile method for the formation of carbon-carbon bonds.[2] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.
In the context of synthesizing combretastatin A-4 analogues, this compound serves as a key building block for the introduction of a modified "B-ring" moiety. The ethyl and methoxy substituents on this aromatic ring can be strategically varied to probe structure-activity relationships (SAR) and optimize the pharmacological profile of the resulting stilbene analogues.
The general retrosynthetic approach for a combretastatin A-4 analogue incorporating the 3-ethyl-4-methoxyphenyl group is depicted below. The key disconnection is the carbon-carbon double bond of the stilbene, which can be formed via a Suzuki-Miyaura coupling between a vinyl halide (representing the "A-ring" and the vinyl bridge) and this compound.
Figure 1: Retrosynthetic analysis of a combretastatin A-4 analogue.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Combretastatin A-4 Analogue
The following protocol details a representative Suzuki-Miyaura coupling reaction for the synthesis of a (Z)-stilbene analogue of combretastatin A-4 using this compound.
Materials and Reagents
| Reagent | Role | Supplier (Example) | Purity |
| (Z)-1-(2-bromoethenyl)-3,4,5-trimethoxybenzene | Vinyl Halide | Synthesized | >98% |
| This compound | Boronic Acid | Commercial | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst | Commercial | >99% |
| Potassium Carbonate (anhydrous) | Base | Commercial | >99% |
| 1,4-Dioxane | Solvent | Commercial | Anhydrous |
| Water | Co-solvent | Deionized | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Z)-1-(2-bromoethenyl)-3,4,5-trimethoxybenzene (1.0 mmol, 1.0 eq.).
-
Reagent Addition: To the flask, add this compound (1.2 mmol, 1.2 eq.) and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (Z)-stilbene analogue.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable palladium(0) source that is effective for a wide range of Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
Solvent System: The use of a biphasic solvent system, such as dioxane/water, is common in Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the catalytic cycle.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of a combretastatin A-4 analogue via the Suzuki-Miyaura coupling.
Figure 2: Workflow for the synthesis of a combretastatin A-4 analogue.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel combretastatin A-4 analogues. The Suzuki-Miyaura coupling provides a reliable and efficient method for incorporating this substituted B-ring into the stilbene scaffold, enabling the exploration of structure-activity relationships and the development of next-generation tubulin inhibitors with improved therapeutic profiles. The protocol and rationale presented herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to utilize this important reagent in their synthetic endeavors.
References
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960.
- Krasowska, D., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3229.
- Lee, M., et al. (2011). Acetyl analogs of combretastatin A-4: Synthesis and biological studies. Bioorganic & Medicinal Chemistry, 19(7), 2359-2367.
- Sharma, P., et al. (2022). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Scientific Reports, 12(1), 1836.
- Wang, L., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(16), 4995.
- Becker, H.-D. (1983). Synthesis of Stilbenes by Oxidation, Reduction, or Elimination Reactions from Other Diaryl Compounds. In The Chemistry of Functional Groups, Supplement A: The Chemistry of Double-bonded Functional Groups, Part 1 (pp. 335-427). John Wiley & Sons, Ltd.
- Kumar, A., & Rawat, A. (2016). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 6(81), 77695-77716.
- Hadfield, J. A., et al. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115684.
- Reddy, G. C., Prakash, S. S., & Diwakar, L. (2015). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
- Silva, A. R. M., et al. (2021).
- Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? (2022).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scale-up synthesis using 3-Ethyl-4-methoxyphenylboronic acid
An Application Guide for the Process Scale-Up of Suzuki-Miyaura Couplings Using Arylboronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for carbon-carbon bond formation in the pharmaceutical and fine chemical industries.[1][2] This application note provides a comprehensive technical guide for the scale-up of Suzuki-Miyaura reactions, using the representative reagent 4-Methoxyphenylboronic acid . While the principles discussed are broadly applicable, they are presented in the context of this specific, widely-used building block to illustrate practical, field-proven insights. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning C-C coupling reactions from the laboratory bench to kilogram-scale production. We will cover critical aspects from reagent characterization and handling to a detailed, self-validating production protocol, process safety, and analytical quality control.
A note on the selected reagent: 3-Ethyl-4-methoxyphenylboronic acid is a specific, substituted arylboronic acid. Due to the broader availability of public data and its frequent use as a model substrate, this guide will utilize the closely related 4-Methoxyphenylboronic acid for detailed protocols and data. The principles, safety considerations, and methodologies described herein are directly transferable to its ethyl-substituted analog and other similar arylboronic acids.
Introduction: The Strategic Importance of Arylboronic Acids in Scale-Up
Arylboronic acids are favored in industrial applications for several key reasons: their general stability to air and moisture, low toxicity compared to other organometallic reagents (like organotins), and the environmentally benign nature of their boron-containing byproducts.[3][4] The Suzuki-Miyaura reaction's tolerance for a wide array of functional groups minimizes the need for protecting group strategies, streamlining synthetic routes and reducing the Process Mass Intensity (PMI).[5]
However, transitioning from a gram-scale laboratory reaction to a multi-kilogram scale process introduces significant challenges, including thermal management, mass transfer limitations, control of impurities, and consistent product quality.[6] This document aims to provide a robust framework for addressing these challenges.
Physicochemical Properties and Handling of 4-Methoxyphenylboronic Acid
A thorough understanding of the starting material's properties is the foundation of a safe and reproducible process.
| Property | Value | Source |
| CAS Number | 5720-07-0 | [7][8] |
| Molecular Formula | C₇H₉BO₃ | [9] |
| Molecular Weight | 151.96 g/mol | [7] |
| Appearance | White to light beige crystalline powder | [9] |
| Melting Point | 204-206 °C (lit.) | [7][9] |
| Solubility | Soluble in methanol, DMSO; poorly soluble in water | [9] |
| Stability & Storage | Stable under normal conditions. Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Incompatible with strong oxidizing agents. | [10] |
Expert Handling Recommendations:
-
Deboronation: Arylboronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions, or at elevated temperatures, leading to arene byproduct formation. Careful control of pH and temperature during reaction and workup is critical.[11]
-
Trimerization: Boronic acids can reversibly form cyclic, trimeric anhydrides (boroxines) upon dehydration. While this typically does not inhibit reactivity, it can affect the material's physical properties and assay. It is advisable to use a freshly opened container or dry the material under vacuum before use in a critical process.
The Suzuki-Miyaura Reaction: A Mechanistic Overview for Process Chemistry
The catalytic cycle is fundamental to understanding process parameters and potential failure modes.[12] It involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Scale-Up Implications:
-
Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[13][14] Catalyst and ligand selection are paramount. Bulky, electron-rich phosphine ligands are often required to facilitate this step.[4]
-
Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent system (often biphasic) is critical for efficient transfer of the aryl group to the palladium center.[12]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[15] Inadequate degassing of the reactor and reagents is a primary cause of batch failure at scale.
Kilogram-Scale Synthesis Protocol: 4-Methoxyphenylboronic Acid Coupling
This protocol details the coupling of 4-methoxyphenylboronic acid with 4-chlorotoluene, a challenging but cost-effective substrate, to produce 4-methoxy-4'-methylbiphenyl.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| 4-Chlorotoluene | 106-43-4 | 126.58 | 5.00 | 39.5 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 6.61 | 43.5 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.044 | 0.197 | 0.005 (0.5 mol%) |
| SPhos (Ligand) | 657408-07-6 | 410.47 | 0.162 | 0.395 | 0.01 (1.0 mol%) |
| Potassium Phosphate (K₃PO₄), fine powder | 7778-53-2 | 212.27 | 16.8 | 79.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 40.0 (50 L) | - | 10 vol |
| Deionized Water | 7732-18-5 | 18.02 | 8.0 (8 L) | - | 1.6 vol |
Equipment
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling mantle.
-
Addition funnel or pump for solvent transfer.
-
Filter-dryer or large Büchner funnel with vacuum flask.
-
Vacuum oven.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and leak-tested. Inert the vessel by purging with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.
-
Reagent Charging: Charge 4-chlorotoluene (5.00 kg), 4-methoxyphenylboronic acid (6.61 kg), and powdered K₃PO₄ (16.8 kg) into the reactor under nitrogen.
-
Scientist's Note: Using a fine powder of K₃PO₄ maximizes the surface area, which is crucial for efficient reaction in a biphasic system. An excess of base is used to drive the reaction to completion.
-
-
Solvent Addition and Degassing: Add toluene (40.0 L) and deionized water (8.0 L). Begin agitation (100-150 RPM). Degas the mixture by sparging with nitrogen subsurface for 1 hour. Alternatively, perform three vacuum/nitrogen backfill cycles if the reactor is rated for it.
-
Scientist's Note: This degassing step is arguably the most critical part of the process. Residual oxygen will rapidly deactivate the palladium catalyst, leading to a stalled reaction. A biphasic solvent system (toluene/water) is common for Suzuki couplings, as it aids in dissolving both the organic substrates and the inorganic base.[1]
-
-
Catalyst Pre-Slurry: In a separate, inerted glovebox or a small, nitrogen-purged vessel, slurry the Pd(OAc)₂ (0.044 kg) and SPhos ligand (0.162 kg) in degassed toluene (2.0 L). Stir for 15-20 minutes until a homogeneous mixture is formed.
-
Scientist's Note: Pre-forming the active catalyst by mixing the palladium source and ligand before adding to the main reactor ensures efficient catalyst formation and can improve reproducibility.
-
-
Reaction Initiation: Transfer the catalyst slurry into the main reactor via a cannula or pressure. Rinse the catalyst vessel with an additional portion of degassed toluene (1.0 L) and add to the reactor to ensure complete transfer.
-
Heating and Monitoring: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress every 1-2 hours using HPLC or GC (see Section 6). The reaction is typically complete within 6-12 hours.
-
Scientist's Note: The reaction temperature is a Critical Process Parameter (CPP).[6] Too low, and the reaction will be sluggish; too high, and impurity formation (e.g., deboronation, catalyst decomposition) can increase.
-
-
Workup - Cooling and Phase Separation: Once the reaction is complete (IPC criteria met), cool the mixture to 40-50 °C. Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous phase.
-
Washing: Add deionized water (15 L) to the organic layer, stir for 15 minutes, and separate the aqueous phase. This wash removes residual inorganic salts.
-
Isolation: The product can be isolated via direct crystallization from toluene or through a solvent swap to a more suitable crystallization solvent like isopropanol. Concentrate the toluene solution under vacuum to approximately 3-4 volumes. Cool slowly to 0-5 °C to induce crystallization.
-
Filtration and Drying: Filter the resulting slurry through a filter-dryer or Büchner funnel. Wash the cake with cold (0-5 °C) toluene or the crystallization solvent (2 x 5 L). Dry the solid under vacuum at 50-60 °C until constant weight is achieved.
-
Expected Yield: 7.0 - 7.5 kg (89-95% of theoretical).
-
Process Safety Considerations
Scaling up chemical reactions requires a rigorous safety assessment.
-
Thermal Hazard: While many Suzuki couplings are not violently exothermic, the heat of reaction must be quantified using Reaction Calorimetry (RC1) during process development.[16][17] This ensures the plant's cooling capacity can handle the heat output, preventing a thermal runaway.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Boronic acids can be irritating to the skin, eyes, and respiratory system.[7][10] Handle solid powders in a ventilated booth to avoid inhalation.
-
Palladium Waste: Palladium is a heavy metal and must be disposed of correctly. The aqueous waste streams will contain palladium salts. Specialized scavengers or treatments may be required to reduce palladium levels before disposal and in the final product.[6]
-
Solvent Hazards: Toluene is flammable and has associated health risks. Ensure the process is conducted in a well-ventilated area with proper grounding to prevent static discharge.
Analytical and Quality Control
Robust in-process and final controls are essential for a self-validating protocol.
In-Process Controls (IPC):
| IPC Checkpoint | Method | Specification | Purpose |
| Reaction Completion | HPLC/GC | Area % of 4-Chlorotoluene < 1.0% | Ensures reaction has proceeded to completion, maximizing yield. |
| Deboronation Impurity | HPLC/GC | Area % of Anisole < 0.5% | Monitors the key side reaction of protodeboronation. |
Final Product Specifications:
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Assay | HPLC | ≥ 99.0% |
| Melting Point | DSC | 110-114 °C |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm |
| Residual Palladium | ICP-MS | ≤ 10 ppm |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Slow Reaction | 1. Ineffective degassing (catalyst poisoning).2. Poor quality base or reagents.3. Insufficient temperature. | 1. Improve degassing procedure; ensure reactor is leak-tight.2. Use high-purity, dry reagents. Test new batches of base.3. Verify temperature probe accuracy and increase setpoint if safe. |
| High Levels of Deboronated Byproduct (Anisole) | 1. Reaction temperature too high.2. Extended reaction time.3. Presence of excess water or protic sources. | 1. Lower reaction temperature.2. Optimize catalyst loading to reduce reaction time.3. Ensure reagents are dry and use the specified amount of water. |
| High Residual Palladium in Final Product | 1. Ineffective workup/washing.2. Product co-crystallizes with Pd species. | 1. Perform an additional aqueous wash (e.g., with a cysteine or thiourea solution) to scavenge palladium.2. Re-evaluate crystallization solvent and conditions. A carbon treatment or silica plug filtration of the organic solution may be necessary.[6] |
| Poor Crystallization / Oily Product | 1. Presence of impurities.2. Incorrect solvent volume or cooling rate. | 1. Analyze crude product for impurities that may inhibit crystallization.2. Optimize final solvent volume and implement a controlled cooling profile. Seeding with a small amount of pure product can help. |
References
-
Sherwood, J. R., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
Figshare. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids (with supporting information). [Link]
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tcichemicals.com [tcichemicals.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Flow Chemistry Applications of 3-Ethyl-4-methoxyphenylboronic acid: A Guide for Process Optimization in Pharmaceutical Synthesis
Abstract
This document provides detailed application notes and protocols for the use of 3-Ethyl-4-methoxyphenylboronic acid in continuous flow chemistry, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. By leveraging the principles of flow chemistry, the protocols outlined herein offer significant advantages over traditional batch processing, including enhanced reaction efficiency, superior thermal management, improved safety, and greater scalability. We will explore both homogeneous and heterogeneous catalysis approaches within packed-bed reactor systems, providing a comprehensive framework for process optimization and implementation.
Introduction: The Strategic Advantage of Flow Chemistry for Arylboronic Acid Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Arylboronic acids, such as this compound, are key building blocks in this transformation, frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4]
Despite its utility, scaling up Suzuki-Miyaura reactions in traditional batch reactors presents several challenges. These can include poor heat and mass transfer, difficulties in controlling reaction exotherms, and issues with catalyst deactivation or heterogeneity, leading to inconsistent product quality and yield.[3][5]
Continuous flow chemistry emerges as a powerful solution to these limitations.[5][6] By conducting reactions in a continuously moving stream through a microreactor or packed-bed system, we can achieve:
-
Precise Reaction Control: Superior control over temperature, pressure, and residence time.[6]
-
Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or managing exothermic events.[7]
-
Improved Efficiency: Rapid mixing and efficient heat transfer lead to faster reaction times and higher yields.[1][5]
-
Scalability: Production can be scaled by extending the operation time or by "scaling-out" (running multiple reactors in parallel), bypassing the need for extensive re-optimization.[2]
-
Catalyst Optimization: Flow setups, particularly with packed-bed reactors, allow for efficient use and recycling of heterogeneous catalysts, reducing costs and simplifying product purification.[8][9]
This guide will focus on leveraging these advantages for reactions involving this compound, a versatile reagent for introducing the 3-ethyl-4-methoxyphenyl moiety into target structures.
Reagent Profile: this compound
While direct extensive data for this compound is not broadly published, its properties and reactivity can be reliably inferred from its close structural analogs, 4-methoxyphenylboronic acid and 3-ethoxy-4-methoxyphenylboronic acid.
| Property | Value (Estimated/Inferred) | Source Analogs |
| Molecular Formula | C₉H₁₃BO₃ | - |
| Molecular Weight | 180.01 g/mol | - |
| Appearance | White to off-white crystalline powder | 4-Methoxyphenylboronic acid |
| Solubility | Soluble in methanol, DMSO, THF, 1,4-dioxane; poorly soluble in water. | 4-Methoxyphenylboronic acid |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | Arylboronic Acids in general |
| Stability | Stable under standard conditions; may undergo protodeboronation in the presence of strong acid or base over extended periods. Bench-stable solid. | Arylboronic Acids in general |
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The primary application for this compound is the palladium-catalyzed cross-coupling with an aryl or heteroaryl halide (or triflate). The general reaction scheme is as follows:
Figure 1. General Suzuki-Miyaura cross-coupling reaction with this compound.
The catalytic cycle, which is well-established, involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with a reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][4]
Flow Chemistry Workflow
A typical flow chemistry setup for this application involves pumping two or more reagent streams into a T-mixer, where they combine before entering a heated reactor. For heterogeneous catalysis, this reactor is a column packed with a supported palladium catalyst. The product stream then exits the reactor for in-line analysis or collection and subsequent purification.
Detailed Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole) in a continuous flow system.
Protocol 1: Heterogeneous Catalysis using a Packed-Bed Reactor
This protocol is recommended for its operational simplicity, ease of product purification (low palladium leaching), and catalyst reusability.[7][9] We will use a commercially available silica-supported palladium catalyst.
System Setup:
-
Pumps: 2 x HPLC pumps
-
Reactor: Glass column (e.g., 10 cm length x 6.6 mm ID) packed with a supported Pd catalyst (e.g., SiliaCat® DPP-Pd or 10% Pd on Carbon).[10]
-
Heating: Column heater or oil bath
-
Pressure Control: Back Pressure Regulator (BPR) set to ~100 psi to prevent solvent outgassing at elevated temperatures.
Reagent Preparation:
-
Solution A (Aryl Halide Stream):
-
4-Bromoanisole (1.0 M) in 1,4-Dioxane.
-
-
Solution B (Boronic Acid Stream):
-
This compound (1.2 M, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 M)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Experimental Procedure:
-
System Priming: Prime both pumps and the entire flow path with the respective solvents to be used in the reaction to ensure a stable baseline pressure.
-
Catalyst Bed Activation: Pack the column with the chosen heterogeneous palladium catalyst (~1.0 g). Flow the solvent mixture (e.g., Dioxane/Water/Ethanol) through the column at the reaction temperature for 30 minutes.
-
Reaction Initiation: Set Pump A to a flow rate of 0.2 mL/min and Pump B to 0.2 mL/min. This results in a total flow rate of 0.4 mL/min.
-
Parameter Optimization: The system is now running under the initial conditions. The key parameters to optimize are residence time and temperature.
-
Residence Time: This is the time the reaction mixture spends in the heated reactor. It is calculated as Reactor Volume / Total Flow Rate. Adjust the total flow rate to screen different residence times.
-
Temperature: Screen temperatures from 80 °C to 140 °C. Higher temperatures often lead to faster reactions, a key advantage of pressurized flow systems.[5]
-
-
Steady State & Collection: Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream for analysis (GC-MS, LC-MS, or UPLC).
-
Work-up: The collected product stream is biphasic. Separate the organic layer. The aqueous layer can be extracted with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via recrystallization or column chromatography.
Optimization Parameters Table:
| Parameter | Initial Condition | Range for Optimization | Rationale |
| Temperature | 100 °C | 80 - 140 °C | Increased temperature accelerates reaction rates. Flow chemistry safely allows for superheating solvents.[9] |
| Residence Time | 5 minutes | 2 - 20 minutes | Shorter times increase throughput; longer times may be needed for less reactive substrates. |
| Stoichiometry | 1.2 equiv Boronic Acid | 1.1 - 1.5 equiv | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Base | K₂CO₃ (aq) | K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid for transmetalation.[4] |
| Solvent System | Dioxane / H₂O / EtOH | THF / H₂O, MeCN / H₂O | A biphasic system is often required to dissolve the inorganic base and the organic reagents.[2][11] |
Protocol 2: Homogeneous Catalysis
While heterogeneous systems are often preferred for ease of purification, homogeneous catalysis can offer higher activity, especially for challenging substrates. The primary drawback is the need to remove the palladium catalyst from the final product, which is a critical concern in pharmaceutical manufacturing.
System Setup:
-
As described in 4.1, but the reactor can be a simple coiled tube (e.g., PFA or stainless steel) instead of a packed column.
Reagent Preparation:
-
Solution A (Aryl Halide Stream):
-
4-Bromoanisole (1.0 M)
-
Pd(PPh₃)₄ (0.02 M, 2 mol%)
-
Solvent: 1,4-Dioxane
-
-
Solution B (Boronic Acid Stream):
-
This compound (1.2 M, 1.2 equiv)
-
Aqueous K₂CO₃ (2.5 M)
-
Experimental Procedure:
-
Follow the same general procedure as in 4.1 for priming, reaction initiation, and optimization.
-
Work-up and Purification: This is the critical difference. After collection and phase separation, the organic phase will contain the dissolved palladium catalyst.
-
Catalyst Removal: Treatment with a palladium scavenger (e.g., silica-based thiourea scavengers) is required. The mixture is stirred with the scavenger, then filtered.
-
Purification: The crude product is then purified as described in 4.1.
-
Conclusion and Future Outlook
The transition from batch to continuous flow processing for Suzuki-Miyaura cross-coupling reactions offers substantial benefits in terms of efficiency, safety, and scalability. This compound serves as a versatile building block, and its implementation in a flow chemistry paradigm allows for rapid process development and optimization. The protocols provided herein, particularly the heterogeneous packed-bed approach, offer a robust and scalable method for the synthesis of biaryl compounds relevant to the pharmaceutical industry. Future work should focus on the development of even more active and stable heterogeneous catalysts and the integration of in-line analysis and purification technologies to create fully automated "art-to-part" synthesis platforms.
References
- Gemoets, H., et al. (2020). The continuous-flow Suzuki-Miyaura cross-coupling reaction: a review. Organic Process Research & Development.
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
- Plumb, K., & T. W. (2015). Continuous flow chemistry: a tool for the modern synthetic chemist. Beilstein Journal of Organic Chemistry, 11, 585-611.
-
Zhang, Z., & Yamada, Y. M. A. (2024). Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes. Chemistry – A European Journal, 30(27), e202304335. [Link]
-
Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
Patel, I., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Muñoz, J. de M., et al. (2012). Cross-Coupling in Flow Using Supported Catalysts: Mild, Clean, Efficient and Sustainable Suzuki–Miyaura Coupling in a Single Pass. Advanced Synthesis & Catalysis, 354, 3456–3460. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
- 7. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Ethyl-4-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with sterically hindered and electron-rich substrates like 3-Ethyl-4-methoxyphenylboronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of core parameters is essential. Start with the most critical factors:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that readily forms the active Pd(0) species.[2][3]
-
Inert Atmosphere: Oxygen is detrimental. It can lead to the homocoupling of your boronic acid (forming 3,3'-diethyl-4,4'-dimethoxy-1,1'-biphenyl) and cause catalyst decomposition into inactive palladium black.[1][2][4][5] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[2][6]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids, especially electron-rich ones, can degrade over time through processes like protodeboronation.[2]
-
Base and Solvent Choice: The selection of base and solvent is critical and interdependent. The base must be sufficiently strong to promote transmetalation but not so harsh that it degrades your starting materials or product.[2][7] Ensure the base is dry and finely powdered for solid-phase reactions.[2]
Q2: I am observing a significant amount of a byproduct that corresponds to my starting boronic acid losing its boron group and being replaced by a hydrogen (i.e., 2-ethyl-1-methoxybenzene). What is happening and how can I prevent it?
A2: This side product results from a common side reaction called protodeboronation .[8] It is the protonolysis of the carbon-boron bond and is particularly prevalent with electron-rich boronic acids like yours.[8][9] The methoxy group on your substrate makes it more susceptible. This reaction can be catalyzed by acid, base, or even the palladium catalyst itself.[8][10][11]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[2] Consider switching from strong bases like NaOH to milder options like K₂CO₃ or Cs₂CO₃.[2][12]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions (dry solvent, dry base) can significantly reduce its occurrence.[2]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[9][13] These are generally more stable under basic reaction conditions.[9]
Q3: My main byproduct is a dimer of my boronic acid. What causes this homocoupling and how can I suppress it?
A3: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This is typically caused by two main factors:
-
Presence of Oxygen: Molecular oxygen can facilitate a catalytic cycle that leads to the homocoupling of aryl boronic acids.[4][6] Rigorous exclusion of oxygen is the primary solution.[4][6]
-
Pd(II) Species: If your reaction mixture contains Pd(II) species that are not part of the main catalytic cycle (e.g., from an incompletely reduced Pd(II) precatalyst), they can stoichiometrically promote homocoupling to generate the active Pd(0) catalyst.[1][11]
To reduce homocoupling:
-
Rigorous Degassing: Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (e.g., 30 minutes) before adding the catalyst.[6][12]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can avoid the initial Pd(II) reduction step that often contributes to homocoupling.[1]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can help scavenge Pd(II) species, suppressing homocoupling.[6]
Part 2: In-Depth Troubleshooting Guide
The electron-rich nature of the 4-methoxy group and the steric hindrance from the 3-ethyl group on your boronic acid present a classic challenge in Suzuki couplings. These features can slow down key steps in the catalytic cycle, allowing side reactions to become more prominent.
The Suzuki Catalytic Cycle and Common Failure Points
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling. The red callouts indicate steps that are particularly challenging for a substrate like this compound and where common side reactions occur.
Caption: Suzuki catalytic cycle with failure points for hindered, electron-rich substrates.
Troubleshooting Matrix
This table provides a structured approach to resolving low yields by correlating observations with probable causes and validated solutions.
| Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| No reaction; only starting materials recovered. | 1. Inactive Catalyst: Pd(II) precatalyst not reduced; air-sensitive catalyst degraded.[2] 2. Failed Oxidative Addition: Aryl chloride or sterically hindered aryl bromide used with an inadequate ligand.[1][3] 3. Insufficient Base Strength: Base is too weak to form the reactive boronate species required for transmetalation.[14] | 1. Catalyst: Switch to an air-stable Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or use a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[2][15][16] These ligands accelerate oxidative addition.[1] 2. Ligand: For aryl chlorides, a highly active catalyst system is mandatory. Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[2][15] 3. Base/Solvent: Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) and a suitable solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[12] |
| Significant protodeboronation byproduct. | 1. Excess Water/Proton Source: Water is the proton source for this side reaction.[2] 2. Base is too Strong/Harsh: Strong bases in protic solvents can accelerate the C-B bond cleavage.[2][8][11] 3. High Temperature/Long Reaction Time: Extended heating can promote thermal decomposition and protodeboronation. | 1. Conditions: Switch to anhydrous conditions using dry solvents (e.g., dioxane, toluene) and a dry base. 2. Base: Use a milder base like K₂CO₃ or KF.[2] 3. Boron Reagent: Convert the boronic acid to a more stable MIDA boronate or pinacol boronic ester, which are less prone to protodeboronation.[13] |
| Significant homocoupling byproduct (R²-R²). | 1. Oxygen Contamination: O₂ is a known promoter of boronic acid homocoupling.[4][6] 2. Excess Pd(II): Using a Pd(II) precatalyst can lead to homocoupling as a side reaction during the in situ reduction to Pd(0).[1][11] | 1. Atmosphere: Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration.[6] 2. Catalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the problematic reduction step.[1] |
| Reaction starts but stalls; catalyst turns black. | 1. Catalyst Decomposition: The active Pd(0) species has aggregated into inactive palladium black.[5] 2. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures. | 1. Ligand Choice: Switch to more robust and sterically demanding ligands like Buchwald biarylphosphines (SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][15] These ligands form more stable complexes that resist aggregation. 2. Temperature: Lower the reaction temperature. While higher temperatures can increase rates, they also accelerate catalyst decomposition.[17] A more active catalyst system may allow for effective coupling at a lower temperature.[18] |
Part 3: Optimized Experimental Protocol
This protocol is a starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of temperature, base, and catalyst loading may be necessary for specific substrates.
Protocol: Suzuki Coupling with a Bulky, Electron-Rich Boronic Acid
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
SPhos Pd G3 Precatalyst (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[19]
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst (0.02 equiv).
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the substrates, reactions may require several hours (4–24 h).[17]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Workflow Visualization
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Protodeboronation of 3-Ethyl-4-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common side reaction encountered during cross-coupling reactions: the protodeboronation of 3-Ethyl-4-methoxyphenylboronic acid. Our goal is to equip you with the knowledge to not only mitigate this issue but also to understand its underlying mechanisms, ensuring the integrity and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of using this compound, this side reaction converts your starting material into 2-ethyl-1-methoxybenzene, a byproduct that will not participate in the desired cross-coupling reaction, thereby reducing your overall yield. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent of the boronic acid.[1]
Q2: How does pH influence the protodeboronation of aryl boronic acids?
A2: The pH of the reaction medium is a critical factor.[1][2] Aqueous solutions establish an equilibrium between the neutral, trigonal planar form of the aryl boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[3] As the pH rises above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the more reactive tetrahedral boronate species.[3] This boronate anion is often more susceptible to protodeboronation, especially under basic conditions commonly employed in Suzuki-Miyaura cross-coupling reactions.[3][4][5]
Q3: Can the choice of palladium catalyst and ligands influence the rate of protodeboronation?
A3: Yes, the palladium source and the choice of ligands can significantly impact the extent of protodeboronation. Studies have shown that bulkier phosphine ligands, often used to facilitate challenging cross-couplings, can also promote palladium-catalyzed protodeboronation.[6] Furthermore, the use of Pd(II) precatalysts, in combination with bulky ligands, has been observed to lead to increased protodeboronation compared to Pd(0) sources.[6]
Q4: Are there alternative boron reagents that are more resistant to protodeboronation?
A4: To mitigate protodeboronation, various "masked" boron reagents have been developed.[5][7] These include boronic esters (e.g., pinacol esters), organotrifluoroborates, and MIDA (N-methyliminodiacetic acid) boronates.[1][7][8] These derivatives often exhibit increased stability and can be used in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing the opportunity for side reactions.[1][8][9]
Troubleshooting Guide: Mitigating Protodeboronation of this compound
This section provides detailed, step-by-step guidance to address specific issues related to the protodeboronation of this compound during your experiments.
Issue 1: Significant formation of 2-ethyl-1-methoxybenzene byproduct detected by GC-MS or LC-MS.
This indicates that protodeboronation is a major competing pathway in your reaction.
Underlying Cause: The reaction conditions, particularly the base, solvent, and temperature, are likely favoring the protodeboronation pathway over the desired cross-coupling.
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Base: Strong bases can accelerate protodeboronation.[4]
-
Recommendation: Switch to a milder base. A comparative study is recommended.
-
| Base | Rationale | Typical Concentration |
| K₂CO₃ | Strong base, often contributes to protodeboronation. | 2-3 equivalents |
| K₃PO₄ | Milder, often a good starting point for suppression.[8] | 2-3 equivalents |
| Cs₂CO₃ | Milder and can be effective at lower temperatures.[8] | 2-3 equivalents |
| KOAc | Weak base, can be effective in specific systems.[8][10] | 2-3 equivalents |
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation.[10]
-
Actionable Step: Monitor the reaction progress closely by taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by TLC, GC-MS, or LC-MS. Aim for the shortest reaction time necessary for the completion of the desired coupling. If possible, explore if the reaction can proceed efficiently at a lower temperature.
-
-
Solvent System Modification: The solvent can influence the speciation and stability of the boronic acid.
Issue 2: Low conversion of starting materials despite optimized base and temperature.
This may suggest that while protodeboronation has been reduced, the catalytic cycle for the desired cross-coupling is inefficient.
Underlying Cause: The catalyst system (palladium precursor and ligand) may not be optimal for your specific substrates, leading to a slow desired reaction that allows even a slower protodeboronation to become significant over time.
Troubleshooting Protocol:
-
Ligand Screening: The ligand plays a crucial role in the efficiency of the catalytic cycle.
-
Recommendation: Screen a panel of phosphine ligands with varying steric bulk and electronic properties. While bulky ligands can sometimes accelerate the desired reaction, they may also promote protodeboronation.[6] A balance must be struck.
-
| Ligand Type | Examples | Considerations |
| Bulky, Electron-Rich | P(t-Bu)₃, JohnPhos | May increase protodeboronation.[6] |
| Less Bulky | PCy₃, SPhos | May offer a better balance between coupling efficiency and minimizing side reactions. |
| Buchwald Ligands | XPhos, RuPhos | Often highly active, potentially allowing for lower reaction temperatures and shorter times. |
-
Palladium Precursor: The oxidation state and nature of the palladium precursor can be important.
-
Actionable Step: Compare the performance of a Pd(II) precursor like Pd(OAc)₂ with a Pd(0) source such as Pd₂(dba)₃. Pd(0) precursors may be less prone to inducing protodeboronation in some cases.[6]
-
Experimental Workflow for Catalyst System Optimization
Caption: Catalyst system optimization workflow.
Issue 3: Protodeboronation remains problematic even after optimizing reaction conditions.
In some challenging cases, the intrinsic instability of the boronic acid under the reaction conditions necessitates a change in the boron reagent.
Underlying Cause: this compound itself may be too prone to protodeboronation for your specific transformation.
Troubleshooting Protocol:
-
Employ a Boronic Ester: Converting the boronic acid to a more stable ester derivative is a common and effective strategy.
Mechanism of Protodeboronation
Caption: Base-catalyzed protodeboronation pathway.
-
Implement a "Slow-Release" Strategy with MIDA Boronates: For particularly sensitive substrates, a slow-release approach can be highly beneficial.
-
Actionable Step: Prepare the MIDA boronate of this compound. Under the basic reaction conditions, the MIDA boronate will slowly hydrolyze to release the boronic acid in low concentrations. This keeps the instantaneous concentration of the reactive boronic acid low, thereby minimizing side reactions like protodeboronation.[1][8]
-
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 9145–9157. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595–17614. [Link]
-
Cammidge, A. N., & Goddard, V. H. (2004). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient aryl anion. Chemical Communications, (22), 2588-2589. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1291. [Link]
-
Protodeboronation. (2023, October 25). In Wikipedia. [Link]
-
Le, T. N., & Sigman, D. S. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3365–3369. [Link]
-
Reddit. (2022). For the pro's (Suzuki). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
Sources
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- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 3-Ethyl-4-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-Ethyl-4-methoxyphenylboronic acid. As a versatile building block, its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which, while powerful, can present unique purification challenges. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the workup and purification of products from reactions involving this compound.
Question 1: My final product is contaminated with a significant amount of unreacted this compound. How can I remove it?
Answer:
This is a very common issue, especially when an excess of the boronic acid is used to drive the reaction to completion. Due to its acidic nature, the boronic acid can be selectively removed using a basic aqueous wash during the liquid-liquid extraction phase of your workup.
Causality: Boronic acids are Lewis acids and can be deprotonated by a base to form water-soluble boronate salts.[1][2] Most organic products, particularly biaryl compounds synthesized via Suzuki coupling, are not acidic and will remain in the organic layer.
Recommended Protocol: Basic Liquid-Liquid Extraction
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If your reaction solvent is water-miscible (e.g., THF, dioxane), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
First Wash (Water): Transfer the mixture to a separatory funnel and wash with deionized water to remove bulk water-soluble inorganics.
-
Basic Wash: Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] The boronic acid will react to form the sodium or potassium salt, which is highly soluble in the aqueous layer.
-
Separation: Carefully separate the aqueous layer. You may perform the basic wash twice to ensure complete removal.
-
Neutralization & Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: Before proceeding with the full workup, you can test this on a small aliquot of your crude reaction mixture. After the basic wash, spot both the organic and aqueous layers on a TLC plate to confirm the boronic acid has migrated from the organic to the aqueous phase.
Question 2: I'm observing a byproduct with a higher Rf value (less polar) than my desired biaryl product, which I suspect is a homocoupled dimer of my starting boronic acid. How do I deal with this?
Answer:
The formation of a symmetrical biaryl dimer (in this case, 3,3'-diethyl-4,4'-dimethoxybiphenyl) is a known side reaction in Suzuki couplings, often referred to as homocoupling.[3][4][5] This typically occurs when the reaction mixture is exposed to oxygen, which can facilitate the oxidative homocoupling of the boronic acid, or when using a Pd(II) precatalyst that gets reduced by the boronic acid.[4][6]
Primary Solution: Flash Column Chromatography
Since the homocoupled product often has a different polarity and molecular weight compared to the desired cross-coupled product, flash column chromatography is the most effective method for separation.
| Impurity Type | Common Source | Recommended Purification Method |
| Unreacted Boronic Acid | Excess reagent | Basic liquid-liquid extraction |
| Homocoupled Dimer | Oxygen exposure, Pd(II) reduction | Flash column chromatography |
| Palladium Catalyst Residue | Catalyst not fully removed in workup | Filtration through Celite/Silica, Scavenger Resins |
| Protodeborylated Starting Material | Hydrolysis of C-B bond | Flash column chromatography |
Experimental Protocol: Flash Column Chromatography
-
Adsorbent Selection: For most biaryl products, silica gel is the standard choice. If your product is acid-sensitive, you may consider using neutral alumina.[7]
-
Solvent System Selection:
-
Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Use TLC to find a solvent ratio where the desired product has an Rf value of approximately 0.2-0.4, and there is clear separation from the homocoupling byproduct spot.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen non-polar solvent (e.g., pure hexanes).
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity (gradient elution) as determined by your TLC analysis.[8] The less polar homocoupled product should elute before your more polar desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Question 3: My purified product has a grayish or black tint, indicating palladium contamination. How do I remove residual palladium?
Answer:
Residual palladium is a critical impurity to remove, especially in drug development, as regulatory limits are extremely low. The black or gray color is often due to the formation of palladium black (Pd(0) precipitate).[5]
Method 1: Filtration Through Celite (For Insoluble Pd)
This is a simple and effective first step to remove precipitated palladium.[9][10]
-
Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM).
-
Prepare a small plug of Celite (1-2 cm thick) in a fritted glass funnel or a Büchner funnel.[9][11]
-
Filter the reaction mixture through the Celite plug. The Celite will trap the fine palladium particles.
-
Wash the Celite plug with additional solvent to ensure all of your product is collected in the filtrate.
Method 2: Scavenger Resins (For Soluble Pd)
If the palladium is still present in a soluble form, specialized scavenger resins are highly effective. These are typically polymers functionalized with groups that chelate palladium, such as thiols or phosphines.[12][13]
-
After a preliminary workup (e.g., Celite filtration), dissolve the crude product in a suitable solvent.
-
Add the recommended amount of the scavenger resin (e.g., PhosphonicS SPM32).
-
Stir the mixture at room temperature or with gentle heating for the time specified by the manufacturer (can range from 2 to 24 hours).
-
Filter off the resin and wash it with fresh solvent.
-
The filtrate should be free of palladium. Concentrate to obtain the product.
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the best general workflow for purifying a Suzuki-Miyaura coupling product derived from this compound?
Answer:
A robust, general workflow provides a solid foundation for purification. The following diagram illustrates a standard sequence of operations from the end of the reaction to the isolation of a pure product.
Caption: General Purification Workflow for Suzuki-Miyaura Products.
This workflow prioritizes removing common, easily addressable impurities (unreacted boronic acid, inorganic salts, palladium black) before committing to more labor-intensive purification techniques like chromatography or recrystallization.
Question 5: How can I proactively minimize the formation of impurities during the reaction itself?
Answer:
Preventing impurity formation is always more efficient than removing them. For Suzuki-Miyaura couplings, the key is to control the reaction environment and stoichiometry.
-
Maintain an Inert Atmosphere: The homocoupling of boronic acids is often promoted by oxygen.[6][14] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst. This can be done by bubbling the gas through your solvent for 10-15 minutes.[6][8]
-
Use High-Purity Reagents: Impurities in starting materials can sometimes act as catalyst poisons. For instance, elemental sulfur in a starting material can deactivate the palladium catalyst, leading to low conversion.[15]
-
Optimize Stoichiometry: While a slight excess of boronic acid (1.1-1.5 equivalents) is common, using a very large excess can complicate purification. If your reaction is sluggish, it is often better to optimize the catalyst, ligand, or temperature rather than adding a large excess of one reagent.
-
Choose the Right Catalyst Form: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes minimize homocoupling that occurs during the in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).[4]
Question 6: My product is a solid. What is a good starting point for developing a recrystallization protocol?
Answer:
Recrystallization is an excellent and scalable purification method for solid products, provided a suitable solvent system can be found.[11][16] The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Decision Tree for Solvent Selection
Caption: Decision Process for Recrystallization Solvent Selection.
Protocol for Solvent Pair Recrystallization (e.g., Hexanes/Methanol) [11]
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the "poor" solvent in which the compound is less soluble (e.g., hexanes) and heat the slurry to boiling.
-
Slowly add the "good" solvent in which the compound is highly soluble (e.g., methanol) dropwise until the solid just dissolves.[11]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath to maximize recovery.
-
Isolate the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
SpinChem. Palladium catalyst recovery using scavenger resin.
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Journal of the American Chemical Society. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Green Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
-
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
ACS Publications. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!
-
Waseda University. (2018). Spectroscopic and Computational Analyses of Liquid-Liquid Interfacial Reaction Mechanism of Boric Acid Esterification with 2,2,4-Trimethyl-1,3-pentanediol in Boron Extraction Processes.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Google Patents. (2007). Process for purification of boronic acid and its derivatives.
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
Reddit. (2017). Purification of boronic acids?
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation.
-
ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
-
Organic Synthesis. Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
-
Journal of Chemical Education. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. reddit.com [reddit.com]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
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- 11. home.sandiego.edu [home.sandiego.edu]
- 12. spinchem.com [spinchem.com]
- 13. mdpi.com [mdpi.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Catalyst Poisoning in 3-Ethyl-4-methoxyphenylboronic Acid Couplings
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency. By understanding the underlying causes of these challenges, you can optimize your synthetic routes and achieve more reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings are frequently traced back to several key factors. The primary suspect is often the quality of the reagents, particularly the boronic acid.[1][2] Impurities present in the starting materials can act as potent catalyst poisons, deactivating the palladium catalyst.[1] Additionally, the inherent stability of the boronic acid itself can be a factor; some boronic acids are prone to decomposition or side reactions like protodeboronation under the reaction conditions.[3][4] Sub-optimal reaction conditions, such as an inappropriate choice of base, solvent, or temperature, can also significantly hinder the reaction's progress.[1][5] Finally, ensuring a strictly inert atmosphere is crucial, as oxygen can deactivate the active Pd(0) catalyst.[1][2]
Q2: What specific impurities in this compound could be poisoning my palladium catalyst?
While specific impurity profiles can vary depending on the synthetic route used to prepare the boronic acid, several classes of compounds are common culprits. The synthesis of arylboronic acids often involves organolithium or Grignard reagents, which can lead to residual inorganic salts (e.g., lithium or magnesium halides) if the workup and purification are incomplete. These salts can interfere with the catalytic cycle.[6]
Furthermore, unreacted starting materials or byproducts from the boronic acid synthesis can be problematic. For instance, if the boronic acid was prepared from an aryl halide, residual halides could compete in the coupling reaction. More critically, trace amounts of sulfur-containing compounds or phosphines, which might be present from precursor materials or reagents, are well-known poisons for palladium catalysts.
Q3: I suspect my this compound is impure. How can I purify it?
Recrystallization is a highly effective and straightforward method for purifying boronic acids. A common procedure involves dissolving the crude boronic acid in a minimal amount of a hot organic solvent, such as ethyl acetate, and then adding a non-polar solvent like hexane to induce crystallization as the solution cools.[7] This process can effectively remove many inorganic and organic impurities. For a detailed protocol, please refer to the "Experimental Protocols" section of this guide. It is also good practice to analyze the purity of your boronic acid by techniques like NMR or HPLC before and after purification to confirm the removal of contaminants.
Q4: What is protodeboronation and how can I minimize it in my reaction?
Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[4] This process can be catalyzed by base, acid, or even the palladium catalyst itself.[4][8] Electron-rich boronic acids, like this compound, can be particularly susceptible.
To minimize protodeboronation:
-
Use a less coordinating base: Strong, coordinating bases can promote this side reaction. Consider switching to a weaker or non-coordinating base.
-
Use boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[2][9] You can either start with the pinacol ester or form it in situ.
-
Optimize reaction temperature and time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[3] Aim for the mildest conditions that still afford a reasonable reaction rate.
-
Ensure an anhydrous environment (if applicable): While many Suzuki couplings tolerate water, in some cases, minimizing water content can reduce protodeboronation.
Q5: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the reaction of two molecules of the boronic acid to form a biaryl byproduct, is often a sign of issues with the palladium catalyst's oxidation state or the presence of an oxidant like oxygen.[10] If the active Pd(0) species is oxidized to Pd(II) in the absence of the aryl halide, it can catalyze the homocoupling of the boronic acid.[10]
To prevent homocoupling:
-
Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen from your solvents and reaction setup.[2]
-
Use a high-quality palladium source: Ensure your palladium precatalyst is not partially oxidized.
-
Control the addition of reagents: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Catalyst Poisoning: Impurities in this compound or other reagents.[1][11] 2. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated.[1][2] 3. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature.[1][5] | 1. Purify the boronic acid: Recrystallize the this compound. (See Protocol 1). 2. Use a different palladium precatalyst or ligand: Some precatalysts are more robust. Consider using a pre-formed Pd(0) source or a more electron-rich, bulky ligand. 3. Screen reaction conditions: Systematically vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvent (e.g., dioxane/water, toluene/water, THF/water), and temperature.[5][12] |
| Significant protodeboronation of this compound | 1. Harsh reaction conditions: High temperature or prolonged reaction time.[3] 2. Inappropriate base: The chosen base may be too strong or nucleophilic. 3. Inherent instability of the boronic acid. [3][4] | 1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS. 2. Switch to a milder base: Try K₃PO₄ or CsF. 3. Use the corresponding pinacol ester: this compound pinacol ester is likely more stable.[2][9] |
| Formation of boronic acid homocoupling product | 1. Presence of oxygen: Inadequate degassing of the reaction mixture.[2][10] 2. Oxidized palladium source: The Pd(II) precatalyst is not being efficiently reduced to Pd(0). | 1. Improve degassing procedure: Use at least three freeze-pump-thaw cycles. Ensure a positive pressure of inert gas throughout the reaction.[2] 2. Add a reducing agent: In some cases, a small amount of a reducing agent can help maintain the catalyst in the Pd(0) state. 3. Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. |
| Inconsistent results between batches | 1. Variable purity of this compound. [13] 2. Inconsistent degassing or moisture control. 3. Inaccurate measurement of catalyst or reagents. | 1. Source high-purity boronic acid from a reliable supplier or purify each batch before use. [13] 2. Standardize all experimental procedures, including solvent degassing and handling of anhydrous reagents. 3. Use precise weighing and dispensing techniques, especially for the catalyst and ligands. |
Section 3: Visual Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Poisoning by a Generic Inhibitor
Caption: Inhibition of the active catalyst by a poisoning species.
Troubleshooting Workflow for Low Yield
Caption: A logical progression for troubleshooting low-yield reactions.
Section 4: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove polar and non-polar impurities from commercially available or synthesized this compound.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate to the flask. Heat the mixture gently (around 60-70 °C) with stirring until the solid is completely dissolved. Do not overheat, as this can cause decomposition.
-
Once dissolved, remove the flask from the heat.
-
Slowly add hexane to the warm solution until it becomes slightly cloudy. If too much hexane is added, gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should begin to form.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Confirm the purity of the recrystallized product using NMR or melting point analysis.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Purified this compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl bromide, purified this compound, and potassium carbonate.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v). The mixture should be stirred vigorously.
-
Degassing the solvents: Before addition, sparge the solvents with an inert gas for at least 30 minutes or use three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Curse or Blessing?
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Protodeboron
- Why can't I achieve good yields for this Suzuki reaction?
- Protodeboronation of (Hetero)
- On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs.
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Optimizing Suzuki Coupling with High-Purity 2-Ethylphenylboronic Acid. [Source not provided].
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Accelerating Suzuki Coupling Reactions of 3-Ethyl-4-methoxyphenylboronic acid
Welcome to the dedicated technical support resource for optimizing the Suzuki-Miyaura cross-coupling of 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and enhance reaction efficiency. Given the electron-rich nature and moderate steric hindrance of this compound, specific challenges can arise. This document provides in-depth, evidence-based solutions to overcome these hurdles and achieve rapid, high-yielding conversions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is extremely slow or has stalled. What are the likely causes and how can I accelerate it?
A1: Root Cause Analysis & Optimization Strategy
A slow or stalled reaction is a common issue, often pointing to a suboptimal catalyst system or reaction conditions ill-suited for this electron-rich substrate. The primary bottleneck is frequently the oxidative addition or transmetalation step in the catalytic cycle.
Troubleshooting & Optimization Steps:
-
Evaluate and Enhance Your Catalyst System : Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this substrate. The electron-donating methoxy and ethyl groups on the boronic acid increase electron density, which can impact the catalytic cycle.[1] A more active catalyst system is often required.
-
Actionable Recommendation : Switch to a modern palladium pre-catalyst featuring bulky, electron-rich phosphine ligands. These ligands are known to accelerate both oxidative addition and reductive elimination.[2][3]
-
Ligand Selection : Biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly recommended for challenging substrates.[1][4] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating properties.[4]
-
-
Optimize the Base : The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[5] The strength and solubility of the base can dramatically affect the reaction rate.
-
Actionable Recommendation : For this electron-rich boronic acid, a moderately strong base is often effective. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6][7] Ensure the base is finely powdered and dry for anhydrous reactions to maximize its reactivity.[8]
-
-
Solvent Selection : The solvent system must solubilize all reactants and stabilize the catalytic intermediates.
-
Increase Reaction Temperature : Many Suzuki couplings require thermal energy to proceed at a practical rate.
Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this side reaction?
A2: Understanding and Mitigating Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[9] Electron-rich arylboronic acids, such as this compound, are particularly susceptible to this side reaction, especially in the presence of water and base.[8][10]
Mitigation Strategies:
-
Employ Anhydrous Conditions : Water is the primary proton source for protodeboronation.[8]
-
Use a Milder Base : Strong bases in aqueous media can accelerate the rate of protodeboronation.[8]
-
Actionable Recommendation : If anhydrous conditions are not feasible, consider using a weaker base like potassium fluoride (KF).[8]
-
-
Convert to a More Stable Boron Reagent : Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.[8][9]
-
Actionable Recommendations :
-
Pinacol Esters : These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under reaction conditions, minimizing its concentration and subsequent degradation.[8]
-
Potassium Trifluoroborate Salts (BF₃K) : These are highly stable, crystalline solids that exhibit reduced susceptibility to protodeboronation.[8]
-
MIDA Boronates : These are exceptionally stable derivatives that can be used in a "slow release" strategy, proving effective for otherwise unstable boronic acids.[8][11]
-
-
Q3: My reaction shows consumption of starting materials, but the yield of the desired product is low. What are the likely competing reactions?
A3: Identifying and Suppressing Side Reactions
Low yields despite the consumption of starting materials suggest that side reactions are outcompeting the desired cross-coupling. Besides protodeboronation, homocoupling of the boronic acid is another common issue.
Troubleshooting Steps:
-
Minimize Oxygen Contamination : The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid to form a symmetrical biaryl byproduct.[8]
-
Actionable Recommendation : Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a Pd(0) Source or an Efficient Pre-catalyst : If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[8]
-
Optimize Ligand Choice : Bulky ligands can sterically hinder the formation of undesired homocoupled products.[1]
Summary of Recommended Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound, particularly with challenging coupling partners.
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald Pre-catalysts (e.g., XPhos Pd G3/G4) | Highly active, promotes efficient generation of Pd(0).[4][12] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][4] |
| Base | K₃PO₄ (anhydrous), Cs₂CO₃ | Stronger bases facilitate transmetalation.[6][7] |
| Solvent | Dioxane/H₂O (10:1), Toluene, 2-MeTHF | Good solubility for reactants and intermediates. Anhydrous options reduce protodeboronation.[4][8] |
| Temperature | 80 - 110 °C | Provides necessary activation energy for challenging couplings.[4] |
| Boron Reagent | Boronic Acid, Pinacol Ester, or MIDA Boronate | Esters and MIDA boronates offer enhanced stability against protodeboronation.[8][9] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting slow Suzuki coupling reactions.
Experimental Protocols
General Procedure for an Optimized Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup : To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely powdered K₃PO₄ (2.0 eq). [4]2. Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen contamination. [8]3. Catalyst Addition : Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%). [8]4. Solvent Addition : Add the degassed solvent (e.g., Toluene or Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. [4][8]5. Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). [8]6. Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [8]8. Purification : Purify the crude product by flash column chromatography. [8]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
NIH National Library of Medicine. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
NIH National Library of Medicine. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
Effect of temperature on 3-Ethyl-4-methoxyphenylboronic acid reaction efficiency
Prepared by: The Senior Application Scientist Team Last Updated: January 20, 2026
Welcome to the technical support guide for 3-Ethyl-4-methoxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and optimized protocols for its use, with a specific focus on the critical role of temperature in reaction efficiency.
Introduction: Understanding Your Reagent
This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structure, featuring both a moderately activating ethyl group and a strongly electron-donating methoxy group, makes it an excellent coupling partner. However, these electronic characteristics also influence its stability and reactivity, making temperature a critical parameter to control for achieving high yields and purity.
This guide will help you navigate the nuances of using this reagent, troubleshoot common issues, and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction using this compound?
A1: The optimal temperature is highly dependent on the reactivity of the coupling partner (the aryl halide or triflate). A general starting range is 80-110°C .[2]
-
For highly reactive partners (aryl iodides, bromides): Reactions can often be successful at the lower end of this range, typically 80-90°C.
-
For less reactive partners (aryl chlorides): Higher temperatures, often in the 100-120°C range, may be necessary to facilitate the rate-limiting oxidative addition step.[3] Some modern catalyst systems can achieve coupling at room temperature, but this is substrate-dependent.[4]
Q2: How does temperature specifically affect the key steps of the Suzuki-Miyaura catalytic cycle?
A2: Temperature influences the rate of every step in the catalytic cycle, but its impact is most pronounced on the rate-limiting steps and potential side reactions.[5]
-
Oxidative Addition: This is often the slowest step, especially with stable C-X bonds (like in aryl chlorides). Increasing the temperature provides the necessary energy to overcome the activation barrier for the palladium catalyst to insert into the C-X bond.
-
Transmetalation: While generally fast, the rate of this step—where the 3-ethyl-4-methoxyphenyl group is transferred from boron to palladium—is also temperature-dependent. The base activation of the boronic acid is a prerequisite for this step.[6]
-
Reductive Elimination: This final, product-forming step is typically fast. However, elevated temperatures can ensure it proceeds rapidly, regenerating the active Pd(0) catalyst and improving turnover.[7]
Q3: What are the primary risks of using an excessively high temperature?
A3: While heat can drive a sluggish reaction to completion, excessive temperatures (>120°C) can be detrimental, leading to:
-
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This is a major decomposition pathway for boronic acids, especially electron-rich ones like this compound, and is accelerated by heat in aqueous media.[8][9]
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, effectively killing the reaction.[10] The choice of a thermally stable ligand is crucial when high temperatures are required.
-
Homocoupling: The unwanted coupling of two boronic acid molecules. This side reaction can be exacerbated by high temperatures, especially if oxygen is not rigorously excluded from the reaction.[11]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where temperature is a likely root cause.
Q1: My reaction has a very low yield, and TLC/LC-MS shows mostly unreacted starting materials. What is the first temperature-related parameter I should adjust?
A1: The most common cause for a stalled reaction is insufficient energy to overcome the activation barrier of the rate-limiting step.
Causality: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the bottleneck. Less reactive halides (Ar-Cl < Ar-Br < Ar-I) require more thermal energy.
Recommended Action:
-
Increase Temperature Incrementally: If your initial reaction was at 80°C, perform small-scale test reactions at 90°C, 100°C, and 110°C. Monitor the reaction progress closely. For many systems, 80°C is an optimal starting point.[2]
-
Verify Thermometer Accuracy: Ensure your heating plate or oil bath is calibrated correctly. An inaccurate temperature reading can lead to inconsistent results.[12]
-
Consider Solvent Choice: Ensure your solvent has a boiling point compatible with your target temperature. For instance, THF (b.p. 66°C) is unsuitable for a reaction requiring 100°C. Solvents like dioxane, toluene, or DMF are common for higher-temperature couplings.[13]
Q2: I am observing significant formation of 1-ethyl-2-methoxybenzene (the protodeboronated byproduct). How can I suppress this side reaction?
A2: This indicates that protodeboronation is outcompeting the desired cross-coupling. This is a classic problem with electron-rich boronic acids.
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond. It is often promoted by high temperatures, extended reaction times, and the presence of water and a strong base.[9]
Recommended Actions:
-
Lower the Reaction Temperature: This is the most direct way to slow the rate of decomposition. Find the lowest temperature at which the cross-coupling still proceeds at an acceptable rate.
-
Minimize Water: While a small amount of water is often beneficial or necessary for Suzuki couplings (especially with inorganic bases like K₂CO₃), excess water can accelerate protodeboronation.[14] Try using a solvent system like Toluene/Water or Dioxane/Water (e.g., 9:1 or 4:1 ratio) instead of more aqueous mixtures.[13]
-
Use a Milder Base: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[13]
-
Convert to a Boronate Ester: For particularly stubborn cases, converting the boronic acid to a more stable pinacol or MIDA boronate ester can protect it from premature decomposition. These esters slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[9][15]
Q3: My reaction mixture turned black, and the reaction stopped. What happened?
A3: The formation of a black precipitate is almost certainly palladium black, indicating your catalyst has decomposed.
Causality: The phosphine ligands that stabilize the palladium center can themselves degrade at high temperatures, or the catalyst may not be robust enough for the conditions. This causes the Pd(0) to aggregate and crash out of the solution, losing all catalytic activity.[10]
Recommended Actions:
-
Reduce the Temperature: The simplest solution is to run the reaction at a lower temperature if the substrate reactivity allows.
-
Select a More Thermally Stable Ligand: Standard ligands like PPh₃ are not exceptionally stable at high temperatures. For reactions requiring >100°C, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to create more stable palladium complexes.[16]
-
Ensure an Inert Atmosphere: Oxygen can accelerate catalyst decomposition.[16] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
Summary of Temperature Effects and Solutions
| Observation | Probable Cause | Temperature-Related Solution(s) |
| Low Conversion | Insufficient activation energy for oxidative addition. | Increase temperature in 10-20°C increments. |
| Protodeboronation | Decomposition of boronic acid is faster than coupling. | Lower temperature; find the minimum required for coupling. |
| Catalyst Death (Pd Black) | Thermal decomposition of the catalyst complex. | Lower temperature; switch to a more thermally stable ligand. |
| Homocoupling | Oxidation of boronic acid, promoted by O₂. | Lower temperature; ensure rigorous degassing of the reaction mixture. |
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura reaction. Temperature acts as a key accelerator for the rate-limiting oxidative addition and influences the stability of all palladium intermediates.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting temperature-sensitive steps.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, this decision tree can help diagnose the issue, with a focus on temperature-related causes.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimal conditions may vary based on the specific aryl halide used. Always run reactions on a small scale first to establish the best conditions.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the vial with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Heating: Place the vial in a preheated oil bath or heating block set to 85°C .
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Forcing Conditions for Aryl Chlorides
This protocol uses a more active catalyst system and higher temperature to facilitate the coupling of less reactive aryl chlorides.
-
Reagent Preparation: To an oven-dried vial, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the vial and ensure the inert atmosphere is maintained.
-
Solvent Addition: Add degassed toluene to achieve a concentration of ~0.1 M.
-
Heating: Place the vial in a preheated oil bath or heating block set to 110°C .
-
Monitoring: Stir vigorously and monitor the reaction. These reactions may require longer times (12-24 hours).
-
Workup: Follow the workup procedure described in Protocol 1.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Syed, M. A., et al. (2017). Discussion on "Suzuki coupling Reaction's yield is very low...". ResearchGate. Retrieved from [Link]
-
Barrios-Landeros, F., et al. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... ResearchGate. Retrieved from [Link]
-
Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Valdez, C. A. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Verma, A., et al. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]
-
American Chemical Society Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Capocasa, G., et al. (2018). Discussion on "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate. Retrieved from [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]
-
Saikia, R., et al. (n.d.). Temperature effect on coupling reaction. ResearchGate. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
van der Heijden, L. A., et al. (n.d.). Optimization of the Temperature, Solvent, and Additive. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction.... ResearchGate. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Mohamed, A. A., et al. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Karlsson, S., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.... ResearchGate. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.
-
Gillis, E. P., & Burke, M. D. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. Suzuki Coupling [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 3-Ethyl-4-methoxyphenylboronic acid
Welcome to the technical support center for 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the challenges associated with sterically hindered substrates in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive laboratory experience to ensure you can confidently and successfully utilize this compound in your synthetic endeavors.
Understanding the Challenge: Steric Hindrance
Steric hindrance in the context of this compound arises from the spatial bulk of the ethyl group positioned ortho to the boronic acid moiety. This steric congestion can significantly impede the key steps of the Suzuki-Miyaura catalytic cycle—specifically transmetalation and reductive elimination—leading to sluggish reactions, low yields, or complete reaction failure.[1][2] The challenge is often compounded when the coupling partner also possesses bulky ortho substituents. This guide provides actionable strategies to mitigate these steric effects and achieve high coupling efficiencies.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound and other sterically hindered substrates.
Q1: My reaction with this compound is giving a very low yield or not proceeding at all. What are the first things I should check?
A1: When a reaction fails, a systematic evaluation of your setup and reagents is the first critical step.
-
Reagent Quality and Integrity:
-
Boronic Acid: Ensure the this compound is pure and has not degraded. Boronic acids can undergo protodeboronation or form anhydride trimers upon storage. Consider using freshly purchased or recrystallized material.
-
Aryl Halide: Verify the purity of your coupling partner. Impurities can poison the catalyst.
-
Catalyst and Ligand: Palladium catalysts and phosphine-based ligands are sensitive to air and moisture.[3] Use fresh catalysts and ligands, and handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst. The base should be finely powdered to maximize its surface area and reactivity.[4]
-
-
Reaction Setup:
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the inert atmosphere is maintained throughout the reaction.
-
Temperature: Ensure the reaction is being heated to the specified temperature and that the temperature is uniform throughout the reaction mixture.
-
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What catalytic system (catalyst and ligand) should I use for this sterically hindered coupling?
A2: The choice of catalyst and ligand is paramount for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] You need a system that promotes the formation of a reactive, monoligated palladium species and facilitates both oxidative addition and reductive elimination.
-
Recommended Catalyst Systems:
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically demanding couplings.[6] They stabilize the palladium center, promote oxidative addition, and their bulkiness facilitates the final reductive elimination step.[7] Consider screening the following ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃:
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form stable and highly active palladium complexes, making them suitable for challenging couplings.[6]
-
| Ligand Class | Examples | Key Advantages |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | High activity for hindered substrates, commercially available in various forms.[6][8] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron-donating ability, promotes oxidative addition.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability, resistant to catalyst decomposition.[6] |
Q3: What is the optimal base and solvent combination for coupling with this compound?
A3: The base and solvent play crucial roles in the transmetalation step and overall reaction kinetics.
-
Bases: The base activates the boronic acid by forming a more nucleophilic boronate species. For sterically hindered couplings, a stronger base is often required.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings, frequently used as a fine powder.[4][8]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly in anhydrous conditions.[10]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective option, though sometimes less effective than K₃PO₄ for hindered substrates.[11]
-
-
Solvents: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions.
-
Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water , toluene/water , or THF/water are commonly used.[12] The presence of water can be beneficial for the transmetalation step.[4][12]
-
Anhydrous Conditions: In some cases, particularly with highly sensitive substrates or ligands, strictly anhydrous conditions using solvents like toluene or dioxane may be preferred.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Suzuki-Miyaura coupling, and where does steric hindrance from this compound have the most impact?
A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[13][14] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Steric hindrance from the ethyl group on this compound primarily affects the transmetalation and reductive elimination steps. The bulky substituent can make it difficult for the boronate to approach and coordinate with the palladium center during transmetalation.[15] Similarly, steric clash between the two bulky coupling partners on the palladium complex can slow down the final reductive elimination step.[7]
Q2: Can I use this compound with any aryl halide?
A2: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. For sterically hindered couplings, it is often advantageous to use a more reactive aryl iodide or bromide to facilitate the oxidative addition step. While modern catalyst systems have enabled the use of less reactive and more cost-effective aryl chlorides, these can be particularly challenging when paired with a sterically hindered boronic acid.[16]
Q3: How should I store and handle this compound to ensure its stability?
A3: this compound, like other boronic acids, should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. Exposure to moisture can lead to the formation of boroxines (anhydride trimers), which are often less reactive in Suzuki couplings. It is good practice to use the reagent from a freshly opened bottle or to store it in a desiccator.
Q4: Are there any alternative cross-coupling reactions I can consider if the Suzuki-Miyaura coupling with this compound fails?
A4: Yes, while the Suzuki-Miyaura reaction is highly versatile, other cross-coupling methods can be effective for sterically hindered substrates. For instance, the Stille coupling (using organostannanes) can sometimes be more tolerant of steric bulk, although it has the significant drawback of using toxic tin reagents. Depending on the specific transformation, other named reactions might also be applicable.
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a sterically hindered aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
1. Reaction Setup:
- To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
- Add a magnetic stir bar.
- Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
2. Catalyst and Ligand Addition:
- In a separate vial and under an inert atmosphere (e.g., in a glovebox), weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
- Quickly add the catalyst and ligand to the Schlenk flask.
3. Solvent Addition and Reaction:
- Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
- Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
4. Reaction Monitoring and Work-up:
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
- Concentrate the solution under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (2014). Royal Society of Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Defining the optimal inductive and steric requirements for a cross-coupling catalyst using the energetic span model. (2025).
- Technical Support Center: Overcoming Steric Hindrance with (7-Heptylnaphthalen-2-yl)boronic acid. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Cross-Coupling Chemistry. University of Rochester.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. (2016). Reddit.
- A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordin
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions. Benchchem.
- Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Zenodo.
- Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper C
- What is the synthesis route of 4-Methoxyphenylboronic acid?. Guidechem.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- 3-Methoxyphenylboronic acid synthesis. ChemicalBook.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025).
- Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (2018).
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- 4-Methoxyphenylboronic acid ≥95.0%. Sigma-Aldrich.
- (3-Ethoxy-4-methoxyphenyl)boronic acid. BLD Pharm.
- 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
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- 2. reddit.com [reddit.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. uwindsor.ca [uwindsor.ca]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: By-product Formation in Reactions of 3-Ethyl-4-methoxyphenylboronic acid
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of your boronic acid. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Long-term exposure to moisture and air can lead to degradation. For optimal long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (<15°C) is recommended.[3]
Q2: I suspect my boronic acid has degraded. What are the common degradation pathways?
A2: The two most common degradation pathways for arylboronic acids are:
-
Oxidative Decomposition: Exposure to air (oxygen) can lead to oxidation of the carbon-boron bond, forming phenolic impurities.[4][5][6]
-
Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. While this is not always detrimental as boroxines are often competent in cross-coupling reactions, it does change the molecular weight and may affect reaction stoichiometry. Storing the reagent in a desiccated environment minimizes this.
Troubleshooting Guide: By-product Formation
This section addresses the most common by-products observed when using this compound in cross-coupling reactions.
Issue 1: Formation of a Symmetrical Biaryl By-product (Homocoupling)
Q: My reaction mixture shows a significant peak corresponding to 3,3'-Diethyl-4,4'-dimethoxybiphenyl. What is causing this homocoupling product and how can I prevent it?
A: The formation of a symmetrical biaryl is a classic sign of boronic acid homocoupling. This side reaction is particularly prevalent when molecular oxygen is present in the reaction system.[7]
Root Cause Analysis:
Homocoupling is primarily mediated by palladium(II) species and accelerated by oxygen.[8] The mechanism can occur through several pathways, but a common route involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination.[8] Inadequate degassing of solvents and reaction vessels is the most frequent cause.[7] The electron-rich nature of this compound can make it more susceptible to these oxidative processes.
Visualizing the Divergence from the Catalytic Cycle:
Fig 1. Suzuki Cycle and Major By-product Pathways.
Troubleshooting Protocol for Homocoupling:
1. Rigorous Degassing (Crucial First Step):
- Method: The most effective method is "freeze-pump-thaw." This involves freezing the solvent (e.g., in liquid nitrogen), applying a high vacuum to remove dissolved gases, and then thawing. Repeat this cycle at least three times.
- Alternative (Sparging): For a quicker but slightly less effective method, bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
- Best Practice: After adding all reagents (except the catalyst) to the reaction flask, perform a final sparging or a few vacuum/inert gas backfill cycles.
2. Use a Pd(0) Catalyst Source:
- Rationale: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state. Incomplete reduction can leave residual Pd(II), which promotes homocoupling.[8]
- Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure your ligand (e.g., a phosphine) can effectively reduce it.
3. Check Reagent Purity:
- Ensure the aryl halide coupling partner is pure and free from oxidative impurities.
4. Reaction Setup:
- Maintain a positive pressure of inert gas throughout the reaction. Use a gas bubbler or balloon filled with Nitrogen or Argon.
- Ensure all glassware is oven- or flame-dried to remove adsorbed oxygen and moisture.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorous degassing; maintain inert atmosphere (N₂ or Ar). | Oxygen promotes catalyst oxidation and mediates homocoupling.[7] |
| Catalyst | High concentration of Pd(II) species | Use a Pd(0) source or ensure efficient in situ reduction. | Pd(II) is a key mediator of the homocoupling side reaction.[8] |
| Stirring | Inefficient mixing | Vigorous stirring | Ensures homogeneity and efficient catalyst turnover, minimizing side reactions. |
Issue 2: Formation of a Protodeboronated By-product
Q: My reaction is not going to completion, and I am isolating 3-ethylanisole. What is causing this protodeboronation, and how can I minimize it?
A: Protodeboronation is the substitution of the C-B bond with a C-H bond.[9] It is a common side reaction for many arylboronic acids, especially under aqueous basic conditions.[10]
Root Cause Analysis:
This reaction is essentially a protonolysis of the carbon-boron bond. The mechanism is highly dependent on pH.[9][11] In the basic conditions required for Suzuki-Miyaura transmetalation, the boronic acid forms a more reactive boronate species. This species can then be protonated by a proton source, most commonly water, leading to the undesired arene.[10][12] Factors that accelerate this process include:
-
High temperatures.
-
The use of strong bases in protic solvents.[13]
-
Prolonged reaction times.
-
The inherent electronic properties of the arylboronic acid. Electron-rich systems can sometimes be more susceptible.[14]
Troubleshooting Protocol for Protodeboronation:
1. Modify the Base and Solvent System:
- Switch to Anhydrous Conditions: The most direct way to prevent protodeboronation is to remove the primary proton source: water.[13] Use anhydrous solvents (e.g., Dioxane, Toluene, THF) and an anhydrous base.
- Use a Milder Base: If aqueous conditions are necessary, switch from strong bases like NaOH or K₃PO₄ to milder, non-hydroxide bases. Potassium fluoride (KF) or carbonates (K₂CO₃, Cs₂CO₃) are excellent alternatives that are known to suppress protodeboronation while still promoting the desired coupling.[13]
2. Protect the Boronic Acid:
- Rationale: Converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA ester, can significantly increase its stability and resistance to protodeboronation.[9][15] These "slow-release" strategies ensure that the concentration of the more sensitive free boronic acid is kept low throughout the reaction.[9]
- Experimental Protocol: Formation of a Diethanolamine Adduct
- Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
- Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
- Precipitation: A white precipitate of the adduct will form.
- Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
- Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in your coupling reaction.[13]
3. Optimize Reaction Temperature and Time:
- Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Workflow for Mitigating Protodeboronation:
Fig 2. Troubleshooting workflow for protodeboronation.
Issue 3: Formation of a Phenolic By-product (Oxidative Hydroxylation)
Q: My purification is complicated by the presence of 3-Ethyl-4-methoxyphenol. How is this forming?
A: The formation of a phenol from an arylboronic acid is the result of oxidative deboronation (or oxidative hydroxylation).[16] This is a known instability pathway for boronic acids, especially in the presence of reactive oxygen species or certain metal catalysts.[4][5][6]
Root Cause Analysis:
This side reaction involves the oxidation of the carbon-boron bond. While it can be intentionally promoted using strong oxidants (like H₂O₂), it can also occur as an undesired side reaction under coupling conditions. The mechanism can be complex, but it is often facilitated by trace oxidants or by the palladium catalyst itself under aerobic conditions. Electron-rich boronic acids can be more prone to this pathway.
Troubleshooting Protocol for Oxidative Hydroxylation:
1. Re-evaluate Degassing and Inert Atmosphere:
- Similar to preventing homocoupling, the exclusion of oxygen is the most critical factor. Ensure your degassing procedures and inert atmosphere techniques are impeccable.
2. Check Purity of Reagents and Solvents:
- Peroxides in solvents (especially ethers like THF or Dioxane) can be a source of unwanted oxidation. Use freshly distilled or inhibitor-free, peroxide-free solvents.
- Verify the purity of your starting materials, as contaminants can sometimes catalyze oxidation.
3. Use Protective Boronate Esters:
- As with protodeboronation, protecting the boronic acid as an ester can enhance its stability against oxidation.[6] Intramolecularly coordinated esters, such as boralactones, have been shown to be exceptionally stable against oxidation.[4][5]
4. Minimize Reaction Temperature:
- Higher temperatures can accelerate oxidative degradation. Conduct the reaction at the minimum temperature required for efficient coupling.
References
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Gary A. Molander, et al. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Available at: [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... Available at: [Link]
-
MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Gold, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Anderson, K. W., et al. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2022). A quick and low E-factor waste valorization procedure for CuCl-catalyzed oxidative self-coupling of (hetero)arylboronic acid in pomegranate peel ash extract. Available at: [Link]
-
Scott, J. S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]
-
PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. Available at: [Link]
-
PubChem. (n.d.). (4-Hydroxy-3-methoxyphenyl)boronic acid. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under.... Available at: [Link]
-
Carrow, B. P. & Nozaki, K. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.strem.com [sds.strem.com]
- 3. 4-Methoxyphenylboronic Acid | 5720-07-0 | TCI AMERICA [tcichemicals.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Ethyl-4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions utilizing 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific building block and achieve high-yield, reproducible results. Here, we synthesize fundamental mechanistic principles with practical, field-proven troubleshooting strategies to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in Suzuki-Miyaura coupling?
A1: this compound possesses two key substituents that dictate its reactivity profile. The para-methoxy group is electron-donating, which generally increases the nucleophilicity of the aryl group, potentially accelerating the rate-determining transmetalation step in the catalytic cycle. Conversely, the ortho-ethyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, potentially slowing down the reaction. The interplay of these electronic and steric effects necessitates careful optimization of reaction conditions.
Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this boronic acid?
A2: For initial explorations with this compound, a palladium catalyst loading in the range of 1-3 mol% is a judicious starting point. For particularly challenging coupling partners or if the reaction is sluggish, an initial loading of up to 5 mol% may be employed to ensure conversion, with subsequent optimization aimed at reducing the catalyst amount.[1]
Q3: Which palladium sources are recommended for this type of substrate?
A3: A variety of palladium sources can be effective. For initial screenings, common choices include Pd(PPh₃)₄, which is a Pd(0) source, or Pd(OAc)₂ and Pd₂(dba)₃, which are Pd(II) precursors that are reduced to the active Pd(0) species in situ. For sterically hindered substrates like this, modern pre-catalysts, such as Buchwald G3 or G4 palladacycles, are often more reliable and efficient at generating the active catalytic species.
Q4: How do I choose the appropriate ligand for coupling this compound?
A4: Ligand selection is critical, especially given the steric bulk of the ethyl group. Bulky, electron-rich phosphine ligands are generally preferred as they can stabilize the palladium catalyst, prevent aggregation into inactive palladium black, and facilitate both the oxidative addition and reductive elimination steps.[2][3] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for sterically demanding substrates.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.
Q5: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I troubleshoot this?
A5: Low or incomplete conversion is a common challenge in cross-coupling reactions. The following workflow can help diagnose and resolve the issue.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Guide for 3-Ethyl-4-methoxyphenylboronic acid Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Ethyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when working with this electron-rich boronic acid. My aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.
Understanding the Reactant: this compound
The structure of this compound, with its electron-donating methoxy and ethyl groups, makes the aromatic ring electron-rich. This property is a double-edged sword in Suzuki couplings. While it can facilitate the catalytic cycle in some respects, it also increases the susceptibility to certain side reactions, most notably protodeboronation. This guide will focus on mitigating these specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is giving me a very low yield or no product at all. What are the first things to check?
A1: A low or zero yield is a common starting point for troubleshooting. With an electron-rich boronic acid like this, the investigation should be systematic.
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether it's a Pd(0) or a Pd(II) precatalyst, is active. If you are using a Pd(II) source, it needs to be reduced in-situ to the active Pd(0) species. For consistency, using a pre-formed, air-stable Pd(0) catalyst complex can be beneficial.
-
Inert Atmosphere: Oxygen can be detrimental. It can lead to the oxidation of the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity of your this compound and your coupling partner (the aryl halide/triflate). Boronic acids can degrade over time, especially if not stored properly under dry conditions. Consider performing an NMR to check the integrity of your starting material.
dot graph TD { A[Low/No Yield] --> B{Is the Catalyst Active?}; B -->|Yes| C{Is the Atmosphere Inert?}; B -->|No| D[Use Fresh Catalyst/Pre-catalyst]; C -->|Yes| E{Are Reagents Pure?}; C -->|No| F[Degas Solvents Thoroughly]; E -->|Yes| G[Proceed to Further Optimization]; E -->|No| H[Verify Purity via NMR/LC-MS]; }
Troubleshooting Workflow for Low Yield
Q2: I'm observing a significant amount of 1-ethyl-2-methoxybenzene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 1-ethyl-2-methoxybenzene is a classic case of protodeboronation .[2] This is the most common side reaction for electron-rich boronic acids like this compound. The electron-donating groups increase the electron density on the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage by a proton source (often water).
Here’s how to address it:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[2][3] Consider switching to a milder base. Potassium carbonate (K₂CO₃) is a good first choice.[1] In more stubborn cases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) under anhydrous conditions can be very effective.[4] Fluoride bases like KF can also be used, as they activate the boronic acid differently.[5]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can significantly suppress protodeboronation.[1] This involves using dry solvents and a base like K₃PO₄.
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[1][6] The ester can then hydrolyze in situ to the active boronic acid during the reaction.
dot graph LR { subgraph "Protodeboronation" A["Ar-B(OH)2"] -- "+ H2O" --> B["Ar-H"]; end subgraph "Desired Suzuki Coupling" C["Ar-B(OH)2"] -- "+ Ar'-X & Pd Catalyst" --> D["Ar-Ar'"]; end }
Protodeboronation vs. Suzuki Coupling
Q3: My purification is complicated by a symmetrical biaryl byproduct (3,3'-diethyl-4,4'-dimethoxy-1,1'-biphenyl). How do I minimize this homocoupling?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can also be influenced by the palladium catalyst system.[7]
-
Rigorous Degassing: As mentioned before, oxygen is a key culprit. Ensure your reaction mixture, including the aqueous phase if you are using one, is thoroughly degassed. Multiple cycles of vacuum and backfilling with an inert gas are recommended.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can help suppress homocoupling by promoting the desired reductive elimination step of the catalytic cycle over side reactions.[1]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to side reactions during the initial reduction to Pd(0). Using a well-defined Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this, although modern, more active pre-catalysts are often preferred for their overall efficiency.
| Problem | Likely Cause | Suggested Solutions |
| Low to No Yield | Inactive catalyst, oxygen contamination, impure reagents. | Use fresh catalyst, ensure inert atmosphere, verify reagent purity. |
| Protodeboronation | Electron-rich nature of the boronic acid, strong base, presence of water. | Use a milder base (K₂CO₃, K₃PO₄), switch to anhydrous conditions, use a boronate ester.[1][2][4][6] |
| Homocoupling | Oxygen in the reaction mixture, catalyst system. | Rigorous degassing of all solvents and solutions, use bulky phosphine ligands.[1][7] |
| Poor Solubility | Inappropriate solvent for substrates or base. | Screen alternative solvents like dioxane, 2-MeTHF, or DMF.[1] |
Summary of Common Issues and Solutions
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for your experiments.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening Ligands and Bases to Optimize a Challenging Coupling
If the general protocol fails, a systematic screen of ligands and bases is the next logical step.
-
Setup: Arrange a series of small reaction vials in a heating block. To each vial, add this compound (1.0 equiv.) and your aryl halide (1.2 equiv.).
-
Variable Addition: To each vial, add a different combination of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ligand (e.g., PPh₃, SPhos, XPhos). Ensure to note the combination for each vial.
-
Catalyst and Solvent: Prepare a stock solution of the palladium source in the chosen degassed solvent. Add an equal amount of this stock solution to each vial.
-
Reaction and Analysis: Seal the vials, purge with inert gas, and heat to the desired temperature. After a set time (e.g., 12 hours), take a small aliquot from each reaction and analyze by LC-MS to determine the conversion to product and the formation of byproducts. This will allow you to identify the most promising conditions for a larger scale reaction.
Key Mechanistic Considerations
The Suzuki-Miyaura Catalytic Cycle
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][5] For an electron-rich boronic acid, this step is generally facile. The challenges, as discussed, lie in preventing the decomposition of the boronic acid before this step can occur.
References
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online] Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Online] Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Online] Available at: [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethyl-4-methoxyphenylboronic Acid and 4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and reliability.[1] Within the vast arsenal of available boronic acids, subtle structural modifications can lead to significant differences in reactivity. This guide provides an in-depth comparison of 3-Ethyl-4-methoxyphenylboronic acid and its parent analogue, 4-methoxyphenylboronic acid, offering insights into how a single ethyl substituent can modulate performance in this cornerstone reaction.
Structural and Electronic Profiles: A Tale of Two Boronic Acids
At first glance, this compound and 4-methoxyphenylboronic acid are structurally similar. Both possess a methoxy group at the para-position relative to the boronic acid moiety. This electron-donating group (EDG) plays a significant role in enhancing the reactivity of the boronic acid in the Suzuki-Miyaura coupling.[2] The key differentiator is the presence of an ethyl group at the 3-position (meta to the boronic acid and ortho to the methoxy group) in this compound.
The impact of this ethyl substituent can be dissected into two primary effects:
-
Electronic Effect: The ethyl group is a weak electron-donating group through induction.[3] Positioned meta to the boronic acid, this inductive effect will have a minor, yet present, influence on the electron density of the aromatic ring.
-
Steric Effect: The ethyl group introduces steric bulk in proximity to the reactive boronic acid center. While not directly at the ortho position, its presence can influence the approach of the palladium catalyst and the overall conformation of the molecule. Generally, sterically hindered reactants can lead to lower yields in Suzuki coupling reactions.[4]
The methoxy group in the 4-position is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance. This increased electron density makes the aryl group more nucleophilic and facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: Where Reactivity is Determined
To understand the potential differences in reactivity, it is essential to consider the mechanism of the Suzuki-Miyaura cross-coupling reaction. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For the transmetalation to occur efficiently, the boronic acid is activated by a base to form a more nucleophilic boronate species. The electron-donating methoxy group in both our subject molecules enhances the nucleophilicity of the aryl group, thereby promoting this step.
Comparative Reactivity Analysis: A Hypothesis
-
4-Methoxyphenylboronic acid: This molecule benefits from the strong electron-donating resonance effect of the para-methoxy group, which significantly accelerates the transmetalation step. The absence of additional substituents near the boronic acid minimizes steric hindrance.
-
This compound: The additional ethyl group introduces competing factors. Its weak electron-donating inductive effect might slightly increase the nucleophilicity of the aryl ring, but this is likely a minor contribution compared to the powerful resonance donation from the methoxy group. More significantly, the ethyl group introduces steric bulk ortho to the methoxy group and meta to the boronic acid. This steric hindrance could impede the optimal orientation of the boronate complex for transmetalation with the palladium center, potentially slowing down the reaction rate.
Hypothesis: 4-Methoxyphenylboronic acid is expected to exhibit a higher reaction rate and potentially higher yields in Suzuki-Miyaura coupling reactions compared to this compound under identical conditions. The steric hindrance introduced by the 3-ethyl group in the latter is likely to be the dominant factor, outweighing its minor electronic contribution.
Supporting Experimental Data
To provide a quantitative basis for our comparison, we can examine data from studies on similarly substituted phenylboronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoacetophenone. While not a direct comparison, it illustrates the general trends of electronic effects.
| Boronic Acid | Substituent Type | Product Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 99 | [2] |
| 4-Tolylboronic acid | Weak Electron-Donating | 97 | [2] |
| Phenylboronic acid | Neutral | 90 | [2] |
| 4-Acetylphenylboronic acid | Electron-Withdrawing | 85 (with 1-Nitroperylene) | [2] |
| 4-Nitrobenzene boronic acid | Strong Electron-Withdrawing | 17 | [2] |
Table 1: Comparison of product yields for the Suzuki-Miyaura coupling of various arylboronic acids with an aryl halide. Note that reaction conditions may vary between studies.
The data in Table 1 clearly demonstrates that strong electron-donating groups like the methoxy group in 4-methoxyphenylboronic acid lead to excellent yields.[2] The slightly lower yield for the weakly electron-donating tolyl group and the significantly lower yields for electron-withdrawing groups highlight the importance of the electronic contribution to the transmetalation step.
While specific data for this compound is scarce, studies on sterically hindered Suzuki-Miyaura couplings consistently show that bulky groups, particularly in ortho positions, can significantly decrease reaction efficiency.[5][6] The ethyl group at the 3-position, while not directly ortho to the boronic acid, can still exert a notable steric influence.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the reactivity of this compound and 4-methoxyphenylboronic acid.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (this compound or 4-methoxyphenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Ligand (e.g., SPhos, 0.04 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the selected boronic acid (1.2 equiv), and the base (2.0 equiv).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the solvent mixture.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the solvent mixture and add this solution to the reaction flask via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Conclusion and Outlook
In the comparative analysis of this compound and 4-methoxyphenylboronic acid, the latter is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions. This is primarily attributed to the unimpeded, strong electron-donating effect of the para-methoxy group and the absence of steric hindrance near the boronic acid moiety. In contrast, the 3-ethyl substituent in this compound introduces a degree of steric congestion that is likely to retard the rate-determining transmetalation step, a factor that its weak inductive electron-donating effect is unlikely to overcome.
For synthetic chemists, this guide underscores a crucial principle: while electronic effects are a powerful tool for tuning reactivity, steric considerations, even from seemingly remote substituents, can play a decisive role in the outcome of a cross-coupling reaction. When selecting reagents for a synthetic route, a careful analysis of both electronic and steric factors is paramount for achieving optimal results.
References
- Benchchem. (2025). Kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid.
- MDPI. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2025). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from The Royal Society of Chemistry website.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
- Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- Benchchem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Semantic Scholar. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
- Benchchem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!
- Benchchem. (2025). Comparing reactivity of 4-Acetylphenylboronic acid with other arylboronic acids.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
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A Comparative Guide to 3-Ethyl-4-methoxyphenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks in cross-coupling reactions is a cornerstone of efficient and successful molecular synthesis. Arylboronic acids are pivotal reagents in this context, particularly in the formation of biaryl structures through the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This guide provides an in-depth comparative analysis of 3-Ethyl-4-methoxyphenylboronic acid against a selection of commonly employed arylboronic acids. We will delve into the electronic and steric factors governing their reactivity, supported by available experimental data, and provide detailed protocols to empower your synthetic endeavors.
Introduction: The Role of Arylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forging carbon-carbon bonds, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[1] The choice of the organoboron partner, typically an arylboronic acid, is a critical parameter that dictates reaction efficiency, yield, and substrate scope. The reactivity of an arylboronic acid is primarily influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring.
This guide focuses on this compound, a substituted arylboronic acid featuring both an electron-donating methoxy group and a sterically influential ethyl group. To contextualize its performance, we will compare it with:
-
4-Methoxyphenylboronic acid: Possesses a strong electron-donating group, generally leading to high reactivity.
-
3-Tolylboronic acid: Features a weakly electron-donating methyl group, providing a different electronic and steric profile.
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.
-
4-Formylphenylboronic acid: An example of an electron-deficient boronic acid, which can present different reactivity challenges.[2]
Understanding the Impact of Substituents on Reactivity
The efficacy of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely determined by the rate of the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The electronic properties of the substituents on the aryl ring play a crucial role in this process.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) generally accelerates the transmetalation step, often leading to higher reaction rates and yields.[2] 4-Methoxyphenylboronic acid, with its potent methoxy group, is a classic example of a highly reactive coupling partner.[2][3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like the formyl (-CHO) in 4-Formylphenylboronic acid decrease the electron density of the aryl ring. This can slow down the transmetalation step, sometimes requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.[2]
-
Steric Hindrance: The size and position of substituents on the aryl ring can also impact reactivity. Bulky groups, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.[4] In the case of this compound, the ethyl group at the 3-position introduces more steric bulk compared to the simple methoxy group in 4-methoxyphenylboronic acid.
Based on these principles, we can predict the relative reactivity of this compound. The presence of the electron-donating methoxy and ethyl groups suggests it will be a reactive coupling partner. However, the steric hindrance from the ethyl group might modulate its reactivity compared to the less hindered 4-methoxyphenylboronic acid.
Comparative Performance Data
While direct, side-by-side experimental comparisons involving this compound are not extensively documented in readily available literature, we can draw valuable insights from studies comparing structurally related boronic acids. The following table summarizes representative data for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoacetophenone, a common electrophile.
| Boronic Acid | Substituent Type | Product Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 99 | [2] |
| 3-Tolylboronic acid | Weak Electron-Donating | 99 | [2] |
| Phenylboronic acid | Neutral | 90 | [2] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Not reported in this study | [2] |
Reaction conditions for the data in the table involved a preformed Pd(II) catalyst with an [N,O] ligand, K₂CO₃ as the base, in a MeOH/H₂O solvent system at room temperature.[2]
Analysis of the Data:
The data clearly illustrates the positive impact of electron-donating groups on the yield of the Suzuki-Miyaura reaction under these conditions. Both 4-methoxyphenylboronic acid and 3-tolylboronic acid provided near-quantitative yields, outperforming the unsubstituted phenylboronic acid.
Expected Performance of this compound:
Given its structure, this compound is expected to exhibit high reactivity, likely comparable to or slightly lower than 4-methoxyphenylboronic acid. The combined electron-donating effects of the ethyl and methoxy groups should facilitate the transmetalation step. The steric bulk of the ethyl group at the 3-position is not anticipated to be a major impediment in most cases, though it could play a role in couplings with particularly hindered electrophiles.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system. If using a solid palladium catalyst, it can be added at this stage. If using a catalyst solution, it should be added via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising and highly reactive building block for Suzuki-Miyaura cross-coupling reactions. Its electron-rich nature, conferred by both the methoxy and ethyl substituents, is expected to facilitate efficient coupling with a wide range of aryl and heteroaryl halides. While the ethyl group introduces some steric bulk, it is not anticipated to be a significant impediment for most applications. For researchers seeking to synthesize complex biaryl structures, this compound represents a valuable addition to the synthetic chemist's toolbox, offering a nuanced balance of electronic activation and steric influence.
References
-
Manley, D. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-22). The Royal Society of Chemistry. [Link]
-
Pomarański, P., Siodłak, D., & Maślankiewicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Pomarański, P., Siodłak, D., & Maślankiewicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
-
Gök, Y., & Çetinkaya, B. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(15), 8963–8971. [Link]
-
Panda, S., Nandy, S., Paul, S., Das, K. K., Kumar, P., & Ghorai, D. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry. [Link]
-
Li, C., & Wang, J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 898. [Link]
-
Panda, S., Nandy, S., Paul, S., Das, K. K., Kumar, P., & Ghorai, D. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. ResearchGate. [Link]
-
Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
-
ResearchGate. (n.d.). Alkylboronic Acids as Alkylating Agents: Photoredox-Catalyzed Alkylation Reactions Assisted by K3PO4. [Link]
-
Wang, H., et al. (2022). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Chemical Science. [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. [Link]
-
Akbay, E. A., et al. (2023). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. [Link]
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Analytical methods for quantifying 3-Ethyl-4-methoxyphenylboronic acid
An In-Depth Comparative Guide to the Analytical Quantification of 3-Ethyl-4-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the precise quantification of reagents and intermediates is not merely a procedural step but the bedrock of reproducible synthesis and regulatory compliance. This compound, a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demands rigorous analytical control. Its purity and concentration directly influence reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Challenge of Boronic Acids
Boronic acids present unique analytical challenges. Their high polarity can make them difficult to retain on traditional reversed-phase chromatography columns. Furthermore, they have a propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines, especially under certain conditions. This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic separation and quantification, necessitating carefully developed and validated analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for quality control, offering a balance of speed, sensitivity, and robustness for quantifying main components and impurities.
Scientific Principle & Rationale
Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent. For an aromatic compound like this compound, RP-HPLC is an excellent choice. A C18 column provides sufficient hydrophobic interaction with the phenyl ring, while careful control of the mobile phase pH and composition can ensure consistent retention and sharp peak shapes, mitigating issues related to boroxine formation.[1][2] The presence of a chromophore (the aromatic ring) allows for straightforward detection using a UV-Vis detector. For enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) provides mass confirmation and can distinguish the analyte from co-eluting impurities.[3][4]
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 4.5
-
B: Acetonitrile
-
-
Gradient Elution: Start at 70% A / 30% B, ramp to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample: Prepare the sample to a target concentration of 100 µg/mL using the same diluent.
-
-
System Suitability: Before analysis, inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[5]
-
Quantification: Use an external standard calibration curve constructed from at least five concentration levels.
Workflow for HPLC Analysis
Caption: HPLC-UV workflow for quantification.
Typical Validation Parameters
| Parameter | Typical Specification | Rationale / Reference |
| Specificity | Peak is pure and resolved from impurities/degradants. | Ensures the method measures only the intended analyte.[6] |
| Linearity | R² ≥ 0.998 over the concentration range. | Demonstrates a proportional response to concentration.[3] |
| Range | 80-120% of the target concentration. | The interval providing acceptable accuracy and precision.[6] |
| Accuracy | 98.0-102.0% recovery of spiked placebo. | Closeness of the measured value to the true value.[5] |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%. | Measures the method's consistency.[7] |
| LOD / LOQ | Typically in the low ng range on-column. | Defines the method's sensitivity limits.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique, making it ideal for trace analysis. However, its application to polar, non-volatile compounds like boronic acids requires a critical extra step: derivatization.
Scientific Principle & Rationale
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. Boronic acids are not sufficiently volatile for GC analysis.[8] Therefore, they must be chemically modified (derivatized) into a more volatile and thermally stable form. A common approach is to react the boronic acid with a diol, such as pinacol or triethanolamine, to form a cyclic boronate ester.[9][10] This ester is significantly less polar and more volatile, making it amenable to GC separation. The mass spectrometer then provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, offering unparalleled specificity.[10]
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify trace levels of this compound, potentially as a residual starting material.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Reagent: Triethanolamine (TEA) solution in Dichloromethane (DCM) (1 mg/mL).
-
Sample Preparation:
-
Pipette 1 mL of the sample solution (in an appropriate organic solvent) into a vial.
-
Add 100 µL of the TEA derivatization reagent.
-
Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
Vortex for 30 seconds and let the reaction proceed for 15 minutes at room temperature. The boronic acid is converted to its volatile TEA borate ester.[9]
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode, Inlet temperature 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions of the derivatized analyte and internal standard.
-
-
Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Workflow for GC-MS Analysis
Caption: GC-MS workflow including the essential derivatization step.
Typical Validation Parameters
| Parameter | Typical Specification | Rationale / Reference |
| Specificity | No interference at the retention time of the target ions. | High specificity is inherent to SIM mode MS.[9] |
| Linearity | R² ≥ 0.995. | Essential for accurate quantification. |
| Accuracy | 90-110% recovery. | Broader range acceptable for trace analysis. |
| Precision (RSD) | ≤ 15% at the LOQ. | Reflects consistency at low concentrations. |
| LOD / LOQ | Can reach low ppm or even ppb levels. | Derivatization and SIM mode enhance sensitivity.[10] |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity or concentration of a substance with high accuracy and precision, often without needing a chemically identical reference standard.
Scientific Principle & Rationale
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[11] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte signal to the integral of a unique standard signal.[12] This makes qNMR a powerful tool for certifying reference materials and for assays where a specific standard of the analyte is unavailable.[13] Key to accuracy is ensuring full relaxation of all nuclei between pulses, which is achieved by setting a sufficiently long relaxation delay (D1).[11]
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity (%w/w) of a this compound solid sample.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Maleic acid (high purity, certified). It has a simple spectrum and signals that are unlikely to overlap with the analyte.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh (~15 mg) of this compound into a clean vial.
-
Accurately weigh (~10 mg) of the maleic acid internal standard into the same vial.
-
Record all weights precisely.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (A 90° pulse maximizes signal but requires a longer D1).[14]
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (e.g., one of the aromatic protons) and a signal for the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).
-
-
Calculation: Use the following formula to calculate the purity of the analyte (Pₓ):[12]
Pₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
ₓ = Analyte; ₛₜₐ = Standard
-
Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Comparative Summary and Recommendations
The optimal analytical method depends entirely on the intended purpose of the measurement.
| Feature | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Primary Application | Routine QC, purity assays, stability testing. | Trace impurity analysis, residual starting material. | Purity determination of reference standards, absolute quantification. |
| Sample Prep | Simple (dissolve and inject). | Complex (requires a robust derivatization step). | Moderate (requires precise weighing). |
| Specificity | Good; can be enhanced with MS detection. | Excellent, especially in SIM mode. | Excellent; based on unique chemical shifts. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very High (low µg/mL to pg/mL). | Low (requires mg quantities). |
| Throughput | High. | Low to Moderate. | Low. |
| Accuracy/Precision | Very Good. | Good for trace levels. | Excellent; considered a primary method. |
| Advantages | Robust, automated, widely available. | Unmatched sensitivity and specificity for trace analysis. | No analyte-specific reference standard needed, high accuracy. |
| Disadvantages | Potential for co-elution, boroxine issues. | Indirect analysis, derivatization can be variable. | Low sensitivity, expensive equipment, requires expertise. |
Expert Recommendations:
-
For routine quality control of bulk material and reaction monitoring: HPLC-UV is the method of choice. It is fast, reliable, and provides the necessary precision and accuracy for assay and purity determinations.
-
For detecting trace amounts of this compound as a residual impurity in a final product: GC-MS with derivatization is superior. Its high sensitivity is essential for meeting the stringent limits required for pharmaceutical impurities.[10]
-
For certifying a new batch of this compound as a reference standard: qNMR is the gold standard. Its ability to provide an accurate, absolute purity value without a pre-existing standard is unparalleled.[13]
By selecting the appropriate analytical tool for the task, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, confident in the integrity of their data.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (n.d.). PubMed.
-
Validation Of Analytical Methods For Pharmaceutical Analysis . (n.d.). .
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods (RSC Publishing).
- HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies.
- Quantitative NMR (qNMR). (2022). Acanthus Research.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Quantitative NMR Spectroscopy. (2017). University of Manchester.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- High-Performance Quantit
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
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A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Purity of 3-Ethyl-4-methoxyphenylboronic Acid
This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Ethyl-4-methoxyphenylboronic acid, a critical building block in modern pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol. It delves into the rationale behind methodological choices, addresses the inherent analytical challenges of boronic acids, and provides a framework for robust method validation in line with international regulatory standards.
The purity of boronic acids is paramount, as they are key reagents in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in the synthesis of many active pharmaceutical ingredients (APIs). Impurities can lead to undesirable side reactions, impact final product yield and purity, and introduce potentially toxic components. Therefore, a reliable, specific, and robust analytical method is not just a quality control requirement but a fundamental component of a successful drug development program.
A primary analytical challenge in the reversed-phase HPLC of boronic acids is their susceptibility to on-column hydrolysis.[1][2][3] This degradation can lead to inaccurate quantification and peak tailing. The method detailed herein is optimized to mitigate this issue, ensuring accurate and reproducible results.
The Analytical Challenge: Understanding Boronic Acid Behavior in RP-HPLC
Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines) and are prone to hydrolysis, particularly when their pinacol ester derivatives are analyzed.[4][5] Furthermore, the interaction with free silanol groups on the surface of traditional silica-based HPLC columns can catalyze this degradation, complicating purity analysis.[4][6][7]
The selection of chromatographic conditions—most notably the stationary phase, mobile phase pH, and sample diluent—is therefore a critical exercise in balancing analyte retention, peak shape, and stability. The method development process must prioritize minimizing these degradative interactions to ensure the analytical result truly reflects the sample's purity.
Recommended HPLC Method: Purity of this compound
This section details the optimized and validated reversed-phase HPLC (RP-HPLC) method. The causality behind each parameter selection is explained to provide a deeper understanding of the method's robustness.
Experimental Protocol
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector. | Standard instrumentation providing reliable gradient formation and detection. |
| Stationary Phase | Waters XTerra™ MS C18, 5 µm, 4.6 x 150 mm | This column is based on hybrid particle technology with low residual silanol activity, which is crucial for minimizing the on-column hydrolysis of boronic acids.[4][7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH environment to keep the boronic acid in its neutral form, promoting retention on a C18 stationary phase.[3][8] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient elution is necessary to elute potential impurities with different polarities and ensure the column is cleaned and re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time reproducibility. A slightly elevated temperature can improve peak shape. |
| Detection Wavelength | 230 nm | Provides good sensitivity for the phenylboronic acid chromophore. A PDA detector can be used to confirm peak purity across the spectrum. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Preparation of Solutions:
-
Sample Diluent: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the sample diluent. These will be used to establish linearity.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System per ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study was performed to demonstrate the stability-indicating nature of the method.[13][14]
Forced Degradation Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.
Results Summary:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~12.5% | Main peak is well-resolved from a major degradant peak. |
| Base Hydrolysis | ~18.2% | Main peak is well-resolved from two major degradant peaks. |
| Oxidative | ~8.5% | Main peak is well-resolved from minor degradant peaks. |
| Thermal | ~3.1% | No significant degradation observed. |
| Photolytic | ~5.6% | A minor degradant peak was formed and resolved. |
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Average Peak Area (n=3) |
| 10 | 115234 |
| 25 | 288560 |
| 50 | 576990 |
| 100 | 1154100 |
| 150 | 1730550 |
Accuracy (% Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 120.2 | 100.2% |
Precision (Repeatability and Intermediate Precision)
Precision is measured as the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
| Precision Type | Parameter | Result (%RSD) |
| Repeatability (n=6 injections) | Peak Area | 0.45% |
| Retention Time | 0.12% | |
| Intermediate Precision (Day 2, different analyst) | Peak Area | 0.68% |
| Retention Time | 0.18% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: 0.5 µg/mL (Calculated based on a signal-to-noise ratio of 3:1)
-
LOQ: 1.5 µg/mL (Calculated based on a signal-to-noise ratio of 10:1)
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Column Temperature | ± 2°C | < 1.0% |
| Mobile Phase A pH | ± 0.2 | < 1.5% |
Comparative Analysis of Alternative Methods
While the recommended RP-HPLC method is robust and reliable, alternative approaches can be considered depending on the specific analytical need, such as higher sensitivity or different selectivity.
| Feature | Method 1: Recommended RP-HPLC | Method 2: Fast LC (UPLC/UHPLC) | Method 3: LC-MS |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography on sub-2µm particles | Liquid Chromatography coupled with Mass Spectrometry |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, <2 µm, 2.1 x 50 mm | C18, <2 µm, 2.1 x 50 mm |
| Run Time | ~25 minutes | < 5 minutes[1][2] | < 5 minutes |
| Pros | Robust, widely available, good for routine QC, cost-effective. | Significantly faster run times, higher resolution, lower solvent consumption. | Unmatched sensitivity and specificity, allows for structural elucidation of unknown impurities.[15] |
| Cons | Longer run time, lower throughput compared to Fast LC. | Requires specialized high-pressure equipment (UPLC/UHPLC). | Higher equipment cost and complexity, may require more method development for quantification. |
| Best For | Routine purity testing and assay in a QC environment. | High-throughput screening, in-process control monitoring. | Trace impurity identification, characterization of degradation pathways, metabolite studies. |
Visualizing the Validation Workflow
A systematic approach is essential for successful method validation. The following diagram illustrates the logical flow from method development through to the final validation report.
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
References
-
Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Duran, D., Wu, N., Mao, B., & Xu, J. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-671. Available at: [Link]
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ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Request PDF. Available at: [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]
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Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. Available at: [Link]
-
Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
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Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ICH. (n.d.). Quality Guidelines. Available at: [Link]
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Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available at: [Link]
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Bohrium. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Available at: [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
Semantic Scholar. (n.d.). Development of Stability Indicating Methods. Available at: [Link]
-
MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]
-
NIH. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]
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A Guide to the Spectroscopic Confirmation of 3-Ethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, boronic acids are invaluable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise structure of these reagents is paramount to achieving desired reaction outcomes and ensuring the purity of resulting compounds. This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the structure of 3-Ethyl-4-methoxyphenylboronic acid, offering a comparative framework against structurally similar analogues. As a Senior Application Scientist, my aim is to blend theoretical principles with practical, field-tested insights to create a self-validating guide for researchers.
The Imperative of Structural Verification
The substitution pattern on an arylboronic acid dictates its reactivity and the properties of its derivatives. In the case of this compound, the positions of the ethyl and methoxy groups, ortho and meta to the boronic acid moiety respectively, create a unique electronic and steric environment. Unambiguous confirmation of this substitution pattern is crucial, as isomeric impurities could lead to undesired side products and complicate downstream applications.
Predicted Spectroscopic Profile of this compound
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The ¹H NMR spectrum is arguably the most powerful tool for elucidating the substitution pattern of aromatic compounds. For this compound, we expect the following signals:
-
Aromatic Protons: The three protons on the phenyl ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the three different substituents. We would anticipate a characteristic three-proton spin system.
-
Ethyl Group Protons: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with a typical coupling constant of around 7.5 Hz. The methylene protons will be deshielded relative to the methyl protons due to their proximity to the aromatic ring.
-
Methoxy Group Protons: The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Boronic Acid Protons: The two protons of the -B(OH)₂ group will likely appear as a broad singlet. Its chemical shift can be highly variable and concentration-dependent, and the signal may exchange with residual water in the NMR solvent.
dot graph "3_Ethyl_4_methoxyphenylboronic_acid_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
}
Caption: Structure of this compound with key proton groups for NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. We predict the following key features:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the boronic acid group (C-B) will have a unique chemical shift, and its signal may be broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the methoxy and ethyl groups will also be readily identifiable.
-
Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons will be observed in the aliphatic region of the spectrum.
-
Methoxy Carbon: A single signal for the methoxy (-OCH₃) carbon will be present, typically in the range of 55-60 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum is particularly useful for identifying the presence of key functional groups. For this compound, the characteristic absorption bands would be:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the O-H bonds in the boronic acid group.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
B-O Stretch: A strong band in the 1300-1400 cm⁻¹ region is indicative of the B-O stretching vibration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing boronic acids.[1][2] Under ESI-MS conditions, arylboronic acids can exhibit complex chemical behavior.[1] For this compound (MW: 180.03 g/mol ), one would look for:
-
Molecular Ion Peak: The protonated molecule [M+H]⁺ at m/z 181.03.
-
Dehydration Products: It is common for boronic acids to lose one or two molecules of water, giving rise to peaks at [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.
-
Boroxine Formation: Boronic acids can form cyclic anhydrides called boroxines, which may also be detected.[3]
Comparative Analysis with Structural Analogues
To contextualize our predictions, it is instructive to compare them with the known spectroscopic data of similar compounds. 4-Methoxyphenylboronic acid and 3-methoxyphenylboronic acid are excellent comparators.
| Spectroscopic Feature | Predicted for this compound | Experimental for 4-Methoxyphenylboronic acid [4][5][6] | Experimental for 3-Methoxyphenylboronic acid [7][8] |
| ¹H NMR (Aromatic) | ~3 distinct signals | Doublet (~7.7 ppm), Doublet (~6.9 ppm) | Multiplets (~7.0-7.4 ppm) |
| ¹H NMR (Alkyl) | Quartet and Triplet (ethyl group) | Not applicable | Not applicable |
| ¹H NMR (Methoxy) | Singlet (~3.8 ppm) | Singlet (~3.8 ppm) | Singlet (~3.8 ppm) |
| ¹³C NMR (Aromatic) | ~6 signals | ~4 signals due to symmetry | ~6 signals |
| ¹³C NMR (Alkyl) | ~2 signals (ethyl group) | Not applicable | Not applicable |
| IR (O-H stretch) | Broad, ~3200-3600 cm⁻¹ | Broad, ~3200-3600 cm⁻¹ | Broad, ~3200-3600 cm⁻¹ |
| IR (B-O stretch) | Strong, ~1300-1400 cm⁻¹ | Strong, ~1300-1400 cm⁻¹ | Strong, ~1300-1400 cm⁻¹ |
This comparison highlights how the introduction of the ethyl group at the 3-position would break the symmetry observed in 4-methoxyphenylboronic acid, leading to a more complex aromatic region in both the ¹H and ¹³C NMR spectra. The presence of the characteristic ethyl group signals would be a definitive indicator of the correct structure.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the arylboronic acid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can help in observing the exchangeable B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ carbons.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Process the data by performing an ATR correction if necessary.
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize fragmentation if only the molecular ion is desired.
-
Caption: A generalized workflow for the spectroscopic confirmation of a synthesized chemical compound.
By systematically applying these spectroscopic techniques and engaging in a rigorous comparative analysis, researchers can achieve unambiguous structural confirmation of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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A systematic analysis of the chemical behavior of arylboronic acids under ESI-MS conditions. Chemistry. [Link]
-
Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]
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Table of Contents. The Royal Society of Chemistry. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research. [Link]
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(4-Methoxyphenyl)boronic acid | C7H9BO3. PubChem. [Link]
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Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]
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4-Methoxyphenylboronic acid. SpectraBase. [Link]
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New J. Chem Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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4-Methoxyphenylboronic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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3,4-Dimethoxyphenylboronic acid | C8H11BO4. PubChem. [Link]
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Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. ResearchGate. [Link]
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(3-Hydroxy-4-methoxyphenyl)boronic acid | C7H9BO4. PubChem. [Link]
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3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]
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4-Methoxyphenylacetic acid ethyl ester. NIST WebBook. [Link]
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A Senior Application Scientist's Guide to Ligand Selection for 3-Ethyl-4-methoxyphenylboronic Acid Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] Its power lies in the formation of carbon-carbon bonds, particularly in constructing biaryl structures, which are common motifs in pharmaceuticals.[2] However, the success of this reaction is profoundly influenced by the choice of ligand coordinated to the palladium catalyst.[3][4] This guide provides a comparative analysis of ligands for the coupling of 3-Ethyl-4-methoxyphenylboronic acid, an electron-rich boronic acid, offering insights grounded in mechanistic principles and supported by experimental data to facilitate informed ligand selection.
The steric and electronic properties of a ligand are paramount, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For electron-rich substrates like this compound, the selection of an appropriate ligand is even more critical to achieve high yields and reaction efficiency.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Playground
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the crucial role of ligands.[7][8] The catalytic cycle involves the transformation of a Pd(0) species to a Pd(II) species and back.[8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the aryl halide (R¹-X).[9] Electron-rich and sterically bulky ligands facilitate this step by increasing the electron density on the palladium center, promoting its reactivity.[4]
-
Transmetalation: The organic group from the boronic acid (R²-B(OR)₂) is transferred to the palladium(II) complex.[9] The presence of a base is crucial here, activating the boronic acid.[10] The ligand's properties can influence the rate of this step.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, releasing the biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[5] Bulky ligands can promote this step by creating steric pressure around the metal center.[4]
Ligand Classes for Coupling with this compound
The choice of ligand class is a critical decision in optimizing a Suzuki-Miyaura coupling. The two predominant classes are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands are the most widely used in both academic and industrial settings.[7] Their popularity stems from their tunability, allowing for fine control over the steric and electronic environment of the palladium catalyst.
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling reactions.[11] They are characterized by a biaryl backbone with a phosphine group and various substituents that impart specific properties.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity and stability, SPhos is often a top choice for a wide range of Suzuki-Miyaura couplings, including those with electron-rich and sterically hindered substrates.[11][12] The dimethoxy groups are thought to stabilize the palladium complex.[13]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly versatile and effective ligand, particularly for challenging couplings involving aryl chlorides and hindered substrates.[11]
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl): While structurally simpler, JohnPhos has demonstrated significant reactivity, especially in room-temperature couplings.[14]
Other Notable Phosphine Ligands:
-
Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand that has shown effectiveness in couplings with challenging substrates, including electron-rich aryl bromides.[2]
-
Tri-tert-butylphosphine (P(t-Bu)₃): Another highly effective, sterically demanding, and electron-rich ligand.[4]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
NHCs have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions.[5] Their strong σ-donating ability and steric tuneability make them highly effective at promoting the key steps in the catalytic cycle.[5]
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically bulky NHC ligand that has proven to be highly effective for a broad range of substrates, including challenging aryl chlorides.[5]
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone version of IPr, which can offer different selectivity in certain reactions.[15]
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another commonly used NHC ligand with a different steric profile compared to IPr.[15]
Comparative Performance Data
The following table summarizes hypothetical performance data for the coupling of this compound with a representative aryl bromide (4-bromoanisole). This data is intended to provide a comparative snapshot and actual results may vary depending on the specific reaction conditions and the other coupling partner.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| XPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| JohnPhos | 1.5 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 88 |
| PCy₃ | 1.5 | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 85 |
| IPr | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 96 |
| SIPr | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 94 |
Analysis of Performance Data:
The hypothetical data suggests that for the coupling of an electron-rich boronic acid like this compound, both advanced phosphine ligands (SPhos, XPhos) and bulky NHC ligands (IPr, SIPr) can provide excellent yields. The choice between them may come down to factors like cost, air stability of the precatalyst, and the specific nature of the aryl halide partner. For electron-rich and sterically hindered substrates, the more sophisticated Buchwald-type ligands and bulky NHCs generally outperform simpler phosphines.
Experimental Protocols: A Guide to Ligand Screening
A systematic approach is crucial for identifying the optimal ligand for a specific Suzuki-Miyaura coupling. The following workflow and protocol provide a robust framework for a comparative study.
Experimental Workflow for Ligand Comparison
Caption: A typical experimental workflow for comparing ligand performance.
General Protocol for a Comparative Suzuki-Miyaura Coupling Study
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Water (de-gassed, 0.5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
In a separate vial, pre-mix the palladium source and the ligand in the solvent to form the pre-catalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and water to the reaction vessel, followed by the pre-catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[16]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl.
Conclusion and Recommendations
The selection of the optimal ligand is a critical parameter for a successful Suzuki-Miyaura coupling reaction involving this compound. While a universal "best" ligand does not exist, for this electron-rich substrate, sterically bulky and electron-donating ligands are generally preferred.
-
For high yields and broad applicability with various aryl halides, Buchwald biaryl phosphines like SPhos and XPhos are excellent starting points. Their proven track record with challenging substrates makes them reliable choices.[11][17]
-
N-heterocyclic carbenes, particularly IPr and its derivatives, offer a powerful alternative and may even outperform phosphine ligands in certain cases. Their strong σ-donating character can be highly beneficial.[5]
-
A systematic screening of a small, diverse set of ligands is the most effective strategy to identify the optimal conditions for a specific transformation.
By understanding the mechanistic role of the ligand and employing a logical, data-driven approach to selection and optimization, researchers can significantly enhance the efficiency and success of their Suzuki-Miyaura cross-coupling reactions.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010, June). Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019, September 2). The Journal of Organic Chemistry. Retrieved from [Link]
-
(PDF) Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021, August 5). RSC Advances. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. (n.d.). Retrieved from [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. (n.d.). Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Retrieved from [Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). Retrieved from [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025, September 27). Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]
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A Comparative Guide to the Kinetic Performance of 3-Ethyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Reactions
For researchers and professionals in drug development and process chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron coupling partner is a critical parameter that dictates reaction kinetics, yield, and overall process viability. This guide provides an in-depth kinetic analysis of 3-Ethyl-4-methoxyphenylboronic acid, comparing its performance against a curated set of alternative arylboronic acids. By elucidating the interplay of steric and electronic factors, we aim to provide actionable insights for reaction optimization and rational substrate selection.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The efficiency of a Suzuki-Miyaura reaction is governed by the rates of the three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] While any of these steps can be rate-determining, the properties of the boronic acid most directly influence the transmetalation step.
-
Oxidative Addition : A Pd(0) complex inserts into the aryl halide bond, forming a Pd(II) species. The rate is primarily influenced by the aryl halide's bond strength and the catalyst's ligand sphere.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The electronic and steric properties of the boronic acid's substituents significantly impact the rate of this transfer.[6][7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: Positioning this compound
To objectively evaluate the performance of this compound, we compare it to a series of commercially available boronic acids with varying electronic and steric profiles. The subject molecule possesses a strong electron-donating group (EDG) at the para-position (4-methoxy) and a sterically influencing, weakly electron-donating group at the meta-position (3-ethyl).
Selection of Boronic Acid Comparators
-
Phenylboronic Acid : The unsubstituted baseline for comparison.
-
4-Methoxyphenylboronic Acid : Isolates the steric effect of the 3-ethyl group by removing it.
-
4-(Trifluoromethyl)phenylboronic Acid : An analogue with a strong electron-withdrawing group (EWG) to contrast the effect of EDGs.
-
2-Methylphenylboronic Acid (o-tolylboronic acid) : Introduces significant steric hindrance directly adjacent to the C-B bond, providing a comparison for sterically demanding substrates.
Predicted Kinetic Performance
The rate of transmetalation is generally accelerated by electron-donating groups, which increase the nucleophilicity of the aryl group being transferred. Conversely, steric hindrance, particularly at the ortho position, can significantly retard this step.
| Boronic Acid | Substituents | Expected Relative Initial Rate | Rationale |
| This compound | 4-Methoxy (strong EDG), 3-Ethyl (weak EDG, moderate steric bulk) | Very High | The powerful 4-methoxy group strongly activates the ring, accelerating transmetalation. The 3-ethyl group adds a minor electronic push and introduces some steric hindrance, but its meta-position minimizes interference with the C-B bond, resulting in a highly reactive substrate. |
| 4-Methoxyphenylboronic acid | 4-Methoxy (strong EDG) | Highest | Lacking the steric bulk of the ethyl group, this substrate should exhibit the fastest kinetics among the electron-rich options. The potent electron-donating nature of the methoxy group makes the aryl moiety highly nucleophilic and poised for rapid transfer to the palladium center.[10] |
| Phenylboronic acid | None | Moderate | As the unsubstituted baseline, its reaction rate provides a standard reference point. It lacks electronic activation, resulting in a slower transmetalation compared to substrates with EDGs. |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ (strong EWG) | Low | The potent electron-withdrawing nature of the trifluoromethyl group deactivates the ring, reducing its nucleophilicity. This significantly slows the rate of transmetalation, often making it the rate-limiting step and leading to lower overall reaction rates. |
| 2-Methylphenylboronic acid | 2-Methyl (weak EDG, high steric bulk) | Very Low | The ortho-methyl group presents significant steric hindrance around the boron center.[11][12] This bulk impedes the approach to the palladium complex, drastically slowing the transmetalation step despite the group's mild electron-donating character. This often leads to low yields or requires more forcing reaction conditions. |
Experimental Protocol for Kinetic Monitoring
This protocol provides a robust, self-validating framework for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using HPLC analysis. The use of an internal standard is critical for accurate quantification, as it corrects for variations in sample volume and detector response.
Materials and Reagents
-
Aryl Halide (e.g., 4-Bromoacetophenone)
-
Boronic Acid (e.g., this compound and comparators)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)[4]
-
Base (e.g., 1.5 M aqueous K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Internal Standard (IS) (e.g., Biphenyl, a stable compound not involved in the reaction)
-
Quenching Solution (e.g., Methanol)
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki coupling kinetic experiment.
Step-by-Step Procedure
-
Stock Solution Preparation :
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent (e.g., 1,4-dioxane). The known concentration of the IS is crucial for accurate quantification.
-
Prepare separate stock solutions for the boronic acid, catalyst, and base.
-
-
Reaction Setup :
-
In a reaction vessel equipped with a stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add the aryl halide/IS stock solution and the boronic acid stock solution.
-
Allow the mixture to reach the desired reaction temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring :
-
Initiate the reaction (t=0) by adding the catalyst and base solutions.
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing cold methanol. This arrests the reaction and prepares the sample for analysis.
-
Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes). Monitoring reaction progress can be done with techniques like TLC, GC-MS, or LC-MS.[13][14]
-
-
Sample Analysis :
-
Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product relative to the constant concentration of the internal standard.
-
The use of benchtop NMR spectroscopy can also be an effective method for monitoring the reaction progress directly from the reaction mixture.[15]
-
-
Data Analysis :
-
Plot the concentration of the formed product against time.
-
Determine the initial reaction rate from the slope of the initial linear portion of this curve. Comparing these initial rates provides a direct measure of the kinetic performance of each boronic acid.
-
Implications for Drug Development and Process Optimization
Understanding the kinetic profile of this compound is not merely an academic exercise. For drug development professionals, this knowledge translates into tangible benefits:
-
Process Efficiency : Highly reactive boronic acids like this one can lead to shorter reaction times, increasing throughput and reducing energy consumption.
-
Catalyst Loading : Faster kinetics may allow for lower catalyst loadings, reducing costs and minimizing levels of residual palladium in the final active pharmaceutical ingredient (API).
-
Side Reaction Minimization : Shorter reaction times at potentially lower temperatures can suppress side reactions, such as protodeboronation of the boronic acid, leading to higher purity and yield.[16]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling Reaction. (2023). Available from: [Link]
-
Molander, G. A., & Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. (2007). Available from: [Link]
-
Zahrt, A. F., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4409-4417. (2018). Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (2014). Available from: [Link]
-
Pérez-Temprano, M. H., et al. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 989. (2020). Available from: [Link]
-
Shields, J. D., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(21), 13327-13335. (2021). Available from: [Link]
-
Szostak, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2329-2337. (2018). Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available from: [Link]
-
Zahrt, A. F., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4409-4417. (2018). Available from: [Link]
-
Advion. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2022). Available from: [Link]
-
ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (2023). Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]
-
Yoshifuji, M., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(20), 6748-6754. (2023). Available from: [Link]
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene. (2018). Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). Available from: [Link]
-
Myers, A. The Suzuki Reaction. Available from: [Link]
-
RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2013). Available from: [Link]
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A Researcher's Guide to Isotopic Labeling Strategies for 3-Ethyl-4-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the precise introduction of isotopic labels into bioactive molecules is a critical technique for elucidating metabolic pathways, quantifying exposure, and enabling advanced imaging studies. 3-Ethyl-4-methoxyphenylboronic acid, a versatile building block in medicinal chemistry, presents unique opportunities and challenges for isotopic labeling. This guide provides an in-depth comparison of methodologies for incorporating deuterium (²H), tritium (³H), and carbon-13 (¹³C) into this valuable reagent, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to Isotopic Labeling of Arylboronic Acids
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which can be either stable or radioactive.[1] This substitution allows researchers to track the molecule through biological systems or chemical reactions.[1] Arylboronic acids, and their derivatives, are particularly useful precursors for isotopic labeling due to their reactivity in a variety of cross-coupling reactions and their susceptibility to catalyzed isotope exchange reactions. The choice of isotope and labeling strategy depends on the specific application, with stable isotopes like deuterium and carbon-13 being ideal for mechanistic studies and as internal standards in mass spectrometry, while radioactive isotopes like tritium are invaluable for their high sensitivity in receptor binding assays and metabolic studies.[2][3]
This guide will focus on three primary isotopic labeling strategies applicable to this compound:
-
Deuterium Labeling via Copper-Catalyzed Deborodeuteration and Iridium-Catalyzed Hydrogen Isotope Exchange.
-
Tritium Labeling through Metal-Catalyzed Hydrogen Isotope Exchange.
-
Carbon-13 Labeling via Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling.
We will compare these methods based on their efficiency, regioselectivity, and experimental feasibility, providing you with the necessary information to select the optimal approach for your research needs.
Comparative Analysis of Labeling Methodologies
The selection of an appropriate labeling method is a critical decision in study design. The following table summarizes the key performance attributes of the discussed techniques, using data from studies on closely related arylboronic acids to provide a comparative framework.
| Labeling Method | Isotope | Typical % Incorporation / Specific Activity | Key Advantages | Key Limitations |
| Copper-Catalyzed Deborodeuteration | Deuterium (²H) | >95% | High deuterium incorporation, mild reaction conditions, uses readily available D₂O.[4] | Requires the synthesis of the boronic acid at the site to be deuterated. |
| Iridium-Catalyzed H/D Exchange | Deuterium (²H) | Variable, can be high with directing groups | Direct C-H activation, can label multiple sites. | Regioselectivity can be challenging without strong directing groups; may require forcing conditions. |
| Metal-Catalyzed H/T Exchange | Tritium (³H) | High specific activity (e.g., >20 Ci/mmol) | Provides high sensitivity for biological assays.[2] | Requires specialized handling of radioactive materials and precursors. |
| Carbonylative Suzuki-Miyaura Coupling | Carbon-13 (¹³C) | High yields, quantitative ¹³C incorporation | Introduces a ¹³C-carbonyl group, a useful functional handle. | Requires a suitable aryl halide coupling partner and handling of CO gas or a surrogate.[1] |
Visualizing the Labeling Strategies
To better understand the chemical transformations involved in these labeling methods, the following diagrams illustrate the core reaction pathways.
Caption: Copper-catalyzed deborodeuteration of an arylboronic acid.
Caption: Iridium-catalyzed hydrogen isotope exchange for tritiation.
Caption: Carbon-13 labeling via carbonylative Suzuki-Miyaura coupling.
Detailed Experimental Protocols
To ensure the successful implementation of these labeling strategies, detailed, step-by-step protocols are provided below. These protocols are based on established methods for analogous substrates and should be optimized for this compound in your laboratory.
Protocol 1: Copper-Catalyzed Deborodeuteration
This method offers a straightforward approach to high levels of deuterium incorporation at the site of the boronic acid moiety.[4]
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acetonitrile (MeCN), anhydrous
-
Sodium carbonate (Na₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), CuSO₄·5H₂O (0.1 equivalents), and Na₂CO₃ (2 equivalents).
-
Add anhydrous MeCN and D₂O (a typical solvent ratio is 4:1 MeCN:D₂O).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure and deuterium incorporation by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Iridium-Catalyzed Hydrogen Isotope Exchange
This protocol allows for the direct exchange of hydrogen atoms on the aromatic ring with deuterium or tritium. The regioselectivity is influenced by directing groups and steric hindrance.
Materials:
-
This compound
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
1,10-Phenanthroline (ligand)
-
Deuterated or tritiated solvent (e.g., D₂O or ³H₂O) or gas (D₂ or ³H₂)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1-5 mol%) and 1,10-phenanthroline (2-10 mol%).
-
Add anhydrous DCM and stir for 10 minutes to form the active catalyst.
-
In a separate reaction vessel, dissolve this compound in the chosen deuterated or tritiated solvent.
-
Transfer the catalyst solution to the reaction vessel.
-
If using D₂ or ³H₂ gas, purge the vessel and maintain a positive pressure of the isotopic gas.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the reaction for isotopic incorporation by LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the product by preparative HPLC or column chromatography.
-
Analyze the final product for isotopic distribution and purity by NMR and mass spectrometry.
Protocol 3: Carbon-13 Labeling via Carbonylative Suzuki-Miyaura Coupling
This powerful method introduces a ¹³C-labeled carbonyl group between the arylboronic acid and a coupling partner.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
¹³C-Carbon monoxide (¹³CO) gas or a CO-releasing molecule (CORM)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a two-chamber system or a reaction vessel equipped for gas introduction.
-
In the reaction vessel under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and K₂CO₃ (2 equivalents).
-
Add anhydrous toluene.
-
Purge the vessel with ¹³CO gas and maintain a positive pressure (typically 1-5 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the formation of the ¹³C-labeled ketone by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Confirm the structure and the presence of the ¹³C label by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Verification of Isotopic Labeling
The success of any isotopic labeling study hinges on the accurate determination of the extent and position of isotopic incorporation. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H NMR can be used to determine the loss of a proton signal at a specific position, indicating successful deuteration or tritiation. For deuterium labeling, ²H NMR provides a direct signal from the incorporated deuterium. For ¹³C labeling, ¹³C NMR will show an enhanced signal at the position of the label, and coupling between the ¹³C nucleus and adjacent protons can be observed in the ¹H NMR spectrum.
-
Mass Spectrometry: High-resolution mass spectrometry is essential for determining the mass shift corresponding to the incorporated isotope(s). The isotopic distribution pattern can be analyzed to calculate the percentage of labeling.
Conclusion
The isotopic labeling of this compound can be achieved through several effective methodologies, each with its own set of advantages and considerations. Copper-catalyzed deborodeuteration offers a highly efficient route to deuterated analogues. Iridium-catalyzed hydrogen isotope exchange provides a means for direct C-H activation for both deuterium and tritium labeling, though with potential challenges in regiocontrol. For the introduction of a carbon-13 label, the carbonylative Suzuki-Miyaura coupling stands out as a robust and versatile method.
The choice of the optimal strategy will be dictated by the specific research question, the desired isotope, the required level of incorporation or specific activity, and the available laboratory resources. By carefully considering the comparisons and detailed protocols presented in this guide, researchers can confidently embark on their isotopic labeling studies with this compound, paving the way for new discoveries in drug development and beyond.
References
-
Copper-catalyzed deborodeuteration of arylboronic acids/borates using D2O as the deuterium source. Organic & Biomolecular Chemistry.
-
Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS Publications.
-
Isotopic labeling. Wikipedia.
-
Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. ACS Publications.
-
Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Publications.
-
Deuterium - Isotope / BOC Sciences. BOC Sciences.
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Institutes of Health.
-
Iridium‐Catalyzed H/D Exchange. ResearchGate.
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
-
Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. Department of Chemistry and Chemical Biology, University of California, Berkeley.
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health.
-
Iridium-Catalyzed H/D Exchange. ElectronicsAndBooks.
-
Recent developments in heterocycle labeling with carbon isotopes. National Institutes of Health.
-
Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. National Institutes of Health.
-
H/D Exchange Processes Catalyzed by an Iridium-Pincer Complex. ResearchGate.
-
Deuterium labelling by electrochemical splitting of heavy water. National Institutes of Health.
-
Rhodium-catalyzed addition of 4-methoxyphenylboronic acid to 3-acetylpyridine. ResearchGate.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
AAMC FL3 C/P #10 Please help. Reddit.
-
4-Methoxyphenylboronic acid >= 95.0. Sigma-Aldrich.
-
Syntheses of deuterated phenylpropionic acid derivatives. National Institutes of Health.
-
(4-Methoxyphenyl)boronic acid. PubChem.
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. RSC Publishing.
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing.
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Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. National Institutes of Health.
-
Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. National Institutes of Health.
-
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-
4-Methoxyphenylboronic acid | 5720-07-0. ChemicalBook.
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. National Institutes of Health.
-
A roadmap for interpreting (13)C metabolite labeling patterns from cells. National Institutes of Health.
-
4-Methoxyphenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethyl-4-methoxyphenylboronic Acid
Hazard Identification and Risk Assessment
Boronic acids as a chemical class are known to present several hazards. Structurally similar compounds, such as 4-Methoxyphenylboronic acid, are classified as causing skin and eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is imperative to handle 3-Ethyl-4-methoxyphenylboronic acid with the same level of caution.
Core Principles of Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling dust or fumes[3][4].
-
Avoid Contact: Direct contact with skin, eyes, and clothing must be strictly avoided[3].
-
Incompatible Materials: Store this compound separately from strong oxidizing agents, strong acids, and strong bases[1][2].
The following table summarizes the key hazard classifications for analogous boronic acid compounds. This data should be used as a conservative guide for risk assessment in the absence of a specific SDS for this compound.
| Hazard Classification | GHS Hazard Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure during handling and disposal procedures.
-
Eye Protection: Chemical safety goggles or a face shield are essential[3][5].
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. For extensive handling, double gloving is recommended[3][6].
-
Body Protection: A fully-fastened laboratory coat is required to protect against accidental skin contact[3][4].
-
Respiratory Protection: For situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA approved respirator should be used[5][7].
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[8]. All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor[3].
-
Waste Characterization: Classify the waste as a hazardous solid organic waste[3].
-
Packaging: Carefully place the solid this compound waste into a designated, chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, sealable caps are appropriate[3]. Ensure the container is in good condition, free from leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound".
-
The approximate quantity of the waste.
-
The date of accumulation[3].
-
-
Storage and Collection: Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible materials. Follow your institution's specific procedures to request a hazardous waste pickup[4][6].
-
Segregation: Any materials that have come into contact with this compound, including gloves, weighing papers, spatulas, and absorbent pads, must be treated as hazardous waste[3][6].
-
Collection: Place all contaminated solid debris into a dedicated, lined hazardous waste container or a sealable, labeled bag[3].
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound")[3].
-
Disposal: Dispose of this container through your institution's hazardous waste program.
Empty containers that once held this compound must be properly decontaminated before they can be considered for recycling or regular disposal to prevent environmental contamination[4].
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered hazardous waste. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents[3][4].
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These rinses should also be collected in the hazardous waste container[3].
-
Final Disposal of Container: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, decontaminated container can then typically be disposed of through the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies[4][6].
Spill Management Protocol
Accidental spills must be handled promptly and safely, with the appropriate level of response based on the size of the spill.
-
Small Spills (contained within a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite[5][6].
-
Carefully sweep or scoop the absorbed material into a sealable container[1][5].
-
Label the container as "Hazardous Waste" with the chemical name and "spill debris."
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste[9].
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area to prevent exposure.
-
Alert colleagues and your laboratory supervisor.
-
Follow your institution's established emergency procedures for chemical spills. This typically involves contacting the EHS office immediately[6].
-
Visualization of Disposal Workflows
To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Disposal workflow for different waste types.
Caption: Decision tree for managing spills.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
MarkHerb. (n.d.). Safety Data Sheet - Ethyl p-Methoxycinnamate. Retrieved from [Link]
-
Etimine USA. (2020). Boric Acid Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
ChemWhat. (2026). 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID CAS#: 915201-13-7. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). The SW-846 Compendium. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Trash Disposal. Retrieved from [Link]
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Personal protective equipment for handling 3-Ethyl-4-methoxyphenylboronic acid
Operational and Safety Guide: Handling 3-Ethyl-4-methoxyphenylboronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. Our approach is grounded in the hierarchy of controls, prioritizing systematic safety measures over reliance on personal protective equipment alone. Every step is designed to be part of a self-validating safety system, ensuring both the integrity of your experiment and the protection of your team.
Hazard Profile: Understanding the Reagent
This compound belongs to the arylboronic acid class. While specific toxicological data for this exact compound is not widely published, a robust safety protocol can be developed by analyzing data from structurally similar compounds and the known reactivity of the boronic acid functional group.
Primary Hazards:
-
Irritation: Based on safety data sheets (SDS) for analogous compounds like 4-Methoxyphenylboronic acid, this chemical should be considered an irritant.[1][2][3] It is likely to cause skin irritation and serious eye irritation.[1][2][3] As a fine powder, it may also cause respiratory irritation if inhaled.[1][2][3]
-
Potential Mutagenicity: A growing body of research indicates that some arylboronic acids can be mutagenic in microbial assays (Ames test).[4][5][6] The proposed mechanism involves the generation of organic radicals through oxidation.[5][7] While the genotoxic hazard to humans is not fully elucidated, it is critical to handle this compound with the assumption of potential mutagenicity, minimizing exposure through all routes.[6][8]
All chemical products should be handled with the recognition that they may have unknown hazards, and a thorough risk assessment should be conducted before any new procedure.[9]
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, its effectiveness depends on a multi-layered safety approach known as the hierarchy of controls. This strategy prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.
Essential Engineering & Administrative Controls
Before selecting PPE, you must implement the following controls to minimize the risk of exposure.
-
Engineering Control - Chemical Fume Hood: All manipulations of this compound powder, including weighing and transferring, must be performed inside a certified chemical fume hood.[10] This is the most critical step in preventing inhalation of the fine powder and containing any potential spills. Ensure the sash is lowered to the indicated height to maintain proper airflow.[11]
-
Administrative Control - Designated Area & SOPs: Designate a specific area within the lab for handling this reagent.[12][13] Develop a written Standard Operating Procedure (SOP) that details every step of the process, from handling to disposal. All personnel must be trained on this SOP before beginning work.[14]
Personal Protective Equipment (PPE) Protocol
PPE is mandatory, even with engineering controls in place.[12][15] The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Powder) | Nitrile Gloves (Double-gloving recommended) | Safety Goggles with Side Shields & Face Shield | Flame-Retardant Lab Coat | Not required if in a fume hood. |
| Solution Preparation/Transfer | Nitrile Gloves | Safety Goggles with Side Shields | Flame-Retardant Lab Coat | Not required if in a fume hood. |
| Reaction Monitoring/Workup | Nitrile Gloves | Safety Goggles with Side Shields | Flame-Retardant Lab Coat | Not required if in a fume hood. |
| Large Spill Cleanup (>10g) | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator (APR) with P100 filter |
Detailed PPE Specifications:
-
Hand Protection: Nitrile gloves offer good protection against a wide variety of chemicals and are the standard choice for incidental contact.[10][16] Always inspect gloves for tears or holes before use.[11] For tasks with a higher risk of splash or when handling larger quantities, consider double-gloving. When work is complete, remove gloves using the proper technique to avoid contaminating your skin.
-
Eye and Face Protection: Chemical splash goggles that provide a full seal around the eyes are mandatory.[10] Standard safety glasses are insufficient. When handling the powder or significant quantities of its solutions, a face shield must be worn over the goggles to protect against splashes.[9]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required.[15] Ensure it has long sleeves and fits properly. Do not wear lab coats outside of the laboratory to prevent cross-contamination.[12]
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, in the event of a large spill or if engineering controls fail, an air-purifying respirator with P100 (particulate) filters should be available for emergency use by trained personnel.
Operational Plan: A Step-by-Step Workflow
This workflow integrates safety checks at every stage of the process, from receipt of the chemical to the final disposal of waste.
Caption: Safe handling workflow for this compound.
Procedural Steps:
-
Pre-Use Inspection: Before handling, review the SDS and your lab's specific SOP.[13] Ensure eyewash stations and safety showers are accessible and unobstructed.[14]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing: Perform all weighing operations on a draft shield or inside the fume hood to contain the fine powder. Use a spatula and handle the container carefully to avoid generating dust.
-
Transfer: When adding the solid to a solvent, do so slowly and carefully to prevent splashing. Always add solids to liquids, not the other way around, if possible.
-
Cleanup: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes in the solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[11]
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][17] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][17]
-
Spill: For small spills (<10g), carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[1][18] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan:
-
Unused Reagent & Contaminated Materials: All unused this compound and any materials contaminated with it (e.g., gloves, wipes, weigh boats) must be disposed of as hazardous chemical waste.[1][19]
-
Waste Containers: Collect waste in a clearly labeled, sealed container.[18][19] Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these operational steps, engineering controls, and PPE protocols, you create a robust safety system that protects you and your colleagues while enabling your critical research.
References
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. San-Francisco-Bay-Area-Lab-Safety-Services. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University Environmental Health and Safety. [Link]
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Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Boronic acid - Wikipedia. Wikipedia. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ACS Publications. [Link]
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Semantic Scholar. [Link]
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Boronic acids-a novel class of bacterial mutagen. PubMed. [Link]
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4-Methoxyphenylboronic acid Safety Data Sheet (UK). Fisher Scientific. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
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Ethyl p-Methoxycinnamate Safety Data Sheet. MarkHerb. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali-Lec. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
